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Cromoglicic Acid Impurity 11 Documentation Hub

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  • Product: Cromoglicic Acid Impurity 11
  • CAS: 149992-30-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Profiling 5-(3-(2-carboxy-3-hydroxyphenoxy)-2-hydroxypropoxy)-4-oxo-4H-chromene-2-carboxylic acid

Executive Summary In the rigorous landscape of pharmaceutical drug development and Quality Control (QC), the identification, synthesis, and profiling of active pharmaceutical ingredient (API) impurities are paramount. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rigorous landscape of pharmaceutical drug development and Quality Control (QC), the identification, synthesis, and profiling of active pharmaceutical ingredient (API) impurities are paramount. This whitepaper provides an in-depth technical analysis of 5-(3-(2-carboxy-3-hydroxyphenoxy)-2-hydroxypropoxy)-4-oxo-4H-chromene-2-carboxylic acid , a critical degradation product and synthetic byproduct of the mast cell stabilizer Cromoglicic Acid (Cromolyn)[1].

Commercially and pharmacopeially recognized as Sodium Cromoglicate Impurity 11 [2], this compound (Molecular Formula: C20H16O10; Molecular Weight: 416.34 g/mol ) is an essential reference standard for Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and analytical method validation (AMV)[3]. This guide details its structural causality, mechanisms of formation, and the self-validating analytical protocols required to quantify it in pharmaceutical formulations.

Chemical Identity & Structural Analysis

Cromoglicic acid is a bis-chromone derivative—specifically, 5,5′-(2-hydroxypropane-1,3-diyl)bis(oxy)bis(4-oxo-4H-chromene-2-carboxylic acid)[4]. Its therapeutic efficacy relies on its ability to stabilize mast cells and prevent the degranulation of inflammatory mediators like histamine[5].

Impurity 11 represents an asymmetric deviation from this bis-chromone structure. While one 4-oxo-4H-chromene-2-carboxylic acid moiety remains intact, the other side of the 2-hydroxypropoxy linker is attached to a 2-carboxy-3-hydroxyphenoxy group[6]. This indicates that the second pyran-4-one ring is either absent due to incomplete synthetic cyclization or has been cleaved via hydrolytic degradation.

G Cromolyn Cromoglicic Acid (API) Symmetric Bis-chromone Hydrolysis Alkaline Hydrolysis / Stress (Nucleophilic attack at C2) Cromolyn->Hydrolysis OH- / Heat Imp11 Impurity 11 (C20H16O10) Intact Chromone + Phenoxycarboxylate Hydrolysis->Imp11 Pyran ring opening FurtherDeg Further Degradation (Complete Cleavage) Imp11->FurtherDeg Extended stress

Figure 1: Structural degradation pathway from Cromoglicic Acid to Impurity 11.

Mechanisms of Formation (Causality)

Understanding the causality behind the formation of Impurity 11 is critical for establishing robust manufacturing controls and defining API shelf-life. The presence of this impurity generally stems from two distinct pathways:

Pathway A: Synthetic Byproduct (Incomplete Cyclization)

The industrial synthesis of Cromolyn begins with the reaction of 2,6-dihydroxyacetophenone with epichlorohydrin to form a bis-ether intermediate[7]. This intermediate undergoes cyclization with diethyl oxalate to form the bis-chromone core, followed by alkaline hydrolysis to convert the ester groups to carboxylic acids[8]. If the cyclization step with diethyl oxalate is incomplete, one side of the molecule remains an uncyclized acetophenone derivative, which is subsequently oxidized/hydrolyzed to the 2-carboxy-3-hydroxyphenoxy moiety found in Impurity 11.

Pathway B: Base-Catalyzed Degradation

Cromoglicic acid is susceptible to degradation when exposed to alkaline conditions or prolonged heat and moisture[5]. The electron-deficient C2 position of the 4-oxo-4H-chromene ring is highly susceptible to nucleophilic attack by hydroxide ions (OH⁻). This attack leads to the hydrolytic cleavage of the pyran-4-one ring. The loss of the C2-C3 segment converts the chromone back into a substituted salicylic acid derivative, yielding the asymmetric Impurity 11.

Analytical Profiling & Method Validation

To ensure regulatory compliance (ICH Q3A/Q3B), QC laboratories must employ stability-indicating methods capable of resolving Impurity 11 from the parent API and other related substances (e.g., Impurity 12, Impurity 5)[5].

Quantitative Data Summaries

Table 1: Optimized LC-MS Gradient Parameters for Impurity Resolution

Time (min)Flow Rate (mL/min)% Solvent A (0.1% Formic Acid)% Solvent B (Acetonitrile)Curve Type
0.01.09010Isocratic
5.01.09010Isocratic
20.01.04060Linear
25.01.04060Isocratic
25.11.09010Step
30.01.09010Re-equilibration

Table 2: Chromatographic and Mass Spectral Profiling

CompoundMolecular WeightESI-MS [M-H]⁻ (m/z)Relative Retention Time (RRT)UV Maxima (nm)
Cromoglicic Acid (API)468.37467.11.00238, 326
Impurity 11 416.34 415.1 0.82 240, 315
Impurity 12388.33387.10.75238, 310

Experimental Protocols

The following self-validating protocols are designed for researchers conducting Forced Degradation Studies and routine LC-MS quantification.

Protocol 1: Forced Degradation (Alkaline Stress) to Generate Impurity 11

Causality: Generating Impurity 11 in-situ proves the stability-indicating power of the chromatographic method by demonstrating that the method can detect degradation products formed under realistic stress conditions.

  • Sample Preparation: Accurately weigh 50.0 mg of Cromolyn Sodium API into a 50 mL amber volumetric flask (amber glass is used to prevent concurrent photolytic degradation).

  • Dissolution: Add 10.0 mL of HPLC-grade water and sonicate for 5 minutes until completely dissolved.

  • Alkaline Stress: Pipette 5.0 mL of 0.1 N NaOH into the flask. Swirl gently to mix. The elevated pH initiates the nucleophilic attack on the pyran ring.

  • Thermal Incubation: Place the flask in a thermostatically controlled water bath at 60°C for exactly 120 minutes.

  • Neutralization: Remove the flask and immediately place it in an ice bath for 2 minutes. Add exactly 5.0 mL of 0.1 N HCl to neutralize the solution. Critical Step: Neutralization halts the degradation kinetics, preventing Impurity 11 from further cleaving into smaller, undetectable fragments.

  • Dilution & Filtration: Dilute to the 50 mL mark with Mobile Phase A. Filter a 2 mL aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.

Protocol 2: LC-MS Quantification Workflow

Causality: Utilizing ESI-MS in negative ion mode alongside UV detection ensures orthogonal validation. The carboxylic acid groups readily lose a proton, making negative mode highly sensitive.

  • System Equilibration: Purge the LC lines with Solvents A and B. Equilibrate a C18 analytical column (150 mm x 4.6 mm, 3.5 µm particle size) at 30°C for 30 minutes at initial gradient conditions (10% B).

  • Standard Injection: Inject 10 µL of a certified Sodium Cromoglicate Impurity 11 Reference Standard (10 µg/mL). Record the retention time and the exact mass (m/z 415.1).

  • Sample Injection: Inject 10 µL of the stressed sample from Protocol 1.

  • Data Acquisition: Monitor UV absorbance at 254 nm for universal chromophore detection and extract the m/z 415.1 ion chromatogram to specifically quantify Impurity 11.

  • System Suitability: Ensure the resolution ( Rs​ ) between Impurity 11 and the Cromolyn API peak is ≥2.0 .

G Sample Stressed API Sample (Protocol 1) Prep PTFE Filtration & Dilution (Removes particulates) Sample->Prep HPLC RP-HPLC Separation (C18, Gradient Elution) Prep->HPLC Detection Orthogonal Detection (UV 254 nm + ESI-MS) HPLC->Detection Quant Integration & Quantification (Threshold > 0.10%) Detection->Quant

Figure 2: Standardized LC-MS workflow for the isolation and quantification of Impurity 11.

Regulatory Implications (Trustworthiness)

Under ICH Q3A(R2) guidelines, any impurity in a new drug substance administered at a maximum daily dose of ≤2 g/day must be reported if it exceeds 0.05%, and fully qualified (toxicologically evaluated) if it exceeds 0.15% or 1.0 mg per day. Because Cromoglicic acid is often administered chronically via inhalation or ophthalmic routes[1], the localized mucosal toxicity of degradation products like Impurity 11 must be strictly monitored. Utilizing highly pure reference standards[3] ensures that analytical methods are sufficiently robust to detect Impurity 11 well below these regulatory thresholds, ensuring patient safety and batch-to-batch consistency.

References

  • Axios Research. "Cromoglicic Acid - Axios Research." Axios Research, [Link]

  • Veeprho. "Cromoglicic Acid Impurities and Related Compound - Veeprho." Veeprho Pharmaceuticals, [Link]

  • Lookchem. "Cas 16110-51-3,Cromoglicic acid | lookchem." Lookchem, [Link]

  • Procurement Resource. "Cromolyn Production Cost Analysis Reports 2026." Procurement Resource, [Link]

  • Veeprho. "Sodium Cromoglicate Impurity 11 - Veeprho Pharmaceuticals." Veeprho Pharmaceuticals, [Link]

  • ResearchGate. "Loratadine and sodium cromoglycate Two drugs under type 1 hypersensitivity reaction in response to hay fever." ResearchGate, [Link]

Sources

Exploratory

The Mono-Chromone Derivatives of Cromoglicic Acid: Structural Characterization, Synthesis, and Analytical Profiling

Introduction: The Bis-Chromone Paradigm and Impurity Profiling Cromoglicic acid (often formulated as Cromolyn Sodium) is a pioneering mast cell stabilizer utilized extensively in the prophylactic management of bronchial...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bis-Chromone Paradigm and Impurity Profiling

Cromoglicic acid (often formulated as Cromolyn Sodium) is a pioneering mast cell stabilizer utilized extensively in the prophylactic management of bronchial asthma and allergic rhinitis[1]. Pharmacologically, the efficacy of cromoglicic acid is strictly dependent on its bis-chromone architecture. The two chromone rings must remain coplanar, linked by a spacer chain of no longer than six carbons[1]. Any deviation from this structural requirement—such as the truncation to a mono-chromone derivative —results in a complete loss of mast cell stabilizing activity[1].

During the active pharmaceutical ingredient (API) manufacturing process, side reactions and incomplete cyclizations can yield mono-chromone impurities. Controlling these derivatives is not merely a regulatory compliance exercise (per ICH Q3A guidelines) but a fundamental requirement to ensure the therapeutic integrity of the final drug product. This whitepaper systematically deconstructs the chemical causality, synthesis divergence, and analytical isolation of the two primary mono-chromone derivatives: CAS 802857-44-9 and CAS 40820-38-0 [2].

Quantitative Data Presentation: Structural and Chemical Profiling

To establish a baseline for analytical method development, the physicochemical properties of the parent bis-chromone and its mono-chromone derivatives are summarized below.

Compound ClassificationChemical Name / IUPACCAS NumberMolecular FormulaMolecular WeightPharmacological Status
Active API (Bis-chromone) Cromoglicic Acid16110-51-3C₂₃H₁₆O₁₁468.37 g/mol Active (Mast Cell Stabilizer)
Mono-chromone Diol (Impurity 12) 5-(2,3-dihydroxypropoxy)-4-oxo-4H-chromene-2-carboxylic acid802857-44-9C₁₃H₁₂O▱280.23 g/mol Inactive Degradant/Impurity
Acetyl-phenoxy Mono-chromone (Impurity 5) 5-[3-(2-acetyl-3-hydroxyphenoxy)-2-hydroxypropoxy]-4-oxo-4H-chromene-2-carboxylic acid40820-38-0C₂₁H₁₈O₉430.36 g/mol Inactive Synthesis Impurity
Uncyclized Precursor (Impurity A) 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol16150-44-0C₁₉H₂₀O₇360.36 g/mol Inactive Precursor

Data synthesized from established pharmacopeial reference standards and impurity profiling databases[2][3].

Mechanisms of Formation: The Causality of Synthetic Divergence

The synthesis of cromoglicic acid begins with the coupling of 2,6-dihydroxyacetophenone with epichlorohydrin to form the bis-acetophenone intermediate (CAS 16150-44-0)[3]. This intermediate is subsequently condensed with diethyl oxalate and cyclized to form the bis-chromone core[4].

Mono-chromone impurities arise from two distinct stoichiometric or kinetic failures during this pathway:

  • Stoichiometric Imbalance (Formation of CAS 802857-44-9): If epichlorohydrin reacts with only one equivalent of 2,6-dihydroxyacetophenone, it forms a mono-coupled diol. Subsequent condensation and cyclization yield a truncated molecule featuring only a single chromone ring attached to a dihydroxypropoxy chain.

  • Kinetic Failure in Cyclization (Formation of CAS 40820-38-0): If the bis-acetophenone intermediate forms correctly, but the subsequent diethyl oxalate condensation fails to cyclize both sides of the molecule, the result is a hybrid structure: one fully formed chromone ring and one uncyclized acetyl-phenoxy ring[5].

G A 2,6-Dihydroxyacetophenone + Epichlorohydrin B Bis-coupled Intermediate 1,3-bis(2-acetyl-3-hydroxyphenoxy)-2-propanol A->B 2:1 Ratio C Mono-coupled Intermediate 3-(2-acetyl-3-hydroxyphenoxy)propane-1,2-diol A->C 1:1 Ratio D Complete Cyclization (Diethyl Oxalate) B->D E Partial Cyclization (Diethyl Oxalate) B->E F Cyclization (Diethyl Oxalate) C->F G Cromoglicic Acid (Bis-chromone API) D->G H Mono-chromone Derivative CAS 40820-38-0 E->H I Mono-chromone Diol CAS 802857-44-9 F->I

Synthetic divergence leading to mono-chromone impurities in Cromoglicic Acid manufacturing.

Experimental Protocol: HPLC-UV Analytical Workflow

To accurately quantify mono-chromone derivatives down to the 0.05% threshold required by regulatory bodies, a self-validating Ultra-Performance Liquid Chromatography (UPLC/HPLC) method must be employed[6]. The following protocol details the exact parameters and the physicochemical causality behind each choice.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Action: Prepare an isocratic mobile phase consisting of Methanol and an aqueous buffer (e.g., phosphate or o-phosphoric acid) in a 45:55 (v/v) ratio, adjusted to pH 2.5[6].

  • Causality: Cromoglicic acid has a pKa of ~2.0. If the pH drops below 2.0, the API risks precipitation in the column[6]. Conversely, a pH of 2.5 ensures that the carboxylic acid moieties on both the API and the mono-chromone impurities remain sufficiently protonated to interact with the hydrophobic stationary phase, preventing peak fronting while maintaining solubility.

Step 2: Sample Preparation

  • Action: Dissolve the API in the mobile phase to achieve a working analytical concentration of 1.0 mg/mL[6].

  • Causality: Utilizing the mobile phase as the sample diluent eliminates solvent mismatch, which can cause baseline perturbations and distort the integration of early-eluting polar impurities like CAS 802857-44-9.

Step 3: Chromatographic Separation

  • Action: Inject 10 µL of the sample onto a C8 or C18 column (e.g., 3.9 x 150 mm) maintained at ambient temperature with a flow rate of 0.5 to 1.0 mL/min[6].

  • Causality: The alkyl chain stationary phase separates the compounds based on hydrophobicity. The mono-chromone diol (CAS 802857-44-9) elutes first due to its high polarity. The parent bis-chromone elutes next, followed by the acetyl-phenoxy mono-chromone (CAS 40820-38-0), which is retained longer due to the highly hydrophobic, uncyclized acetophenone ring.

Step 4: UV Detection and Quantification

  • Action: Monitor the eluent at λ = 326 nm[6]. Apply a Relative Response Factor (RRF) during area normalization.

  • Causality: The wavelength of 326 nm specifically targets the γ-pyrone ring of the chromone nucleus[6]. Because mono-chromone derivatives possess only one γ-pyrone ring compared to the parent API's two, their molar absorptivity is fundamentally different. Applying an RRF corrects for this optical discrepancy, ensuring precise mass-balance quantification.

Workflow Step1 Sample Prep Dissolve in Mobile Phase (pH 2.5 Buffer) Step2 HPLC Separation C18/C8 Column Isocratic Elution Step1->Step2 Step3 UV Detection λ = 326 nm (γ-pyrone targeting) Step2->Step3 Step4 Quantification Apply RRF for Mono-chromones Step3->Step4

HPLC-UV analytical workflow for the isolation and quantification of mono-chromone derivatives.

Conclusion

The transition from a bis-chromone to a mono-chromone derivative represents a critical failure in the pharmacological viability of cromoglicic acid. By understanding the kinetic and stoichiometric origins of CAS 802857-44-9 and CAS 40820-38-0, and by leveraging targeted pH control and specific γ-pyrone UV absorbance (326 nm), analytical scientists can build robust, self-validating protocols to ensure the purity and efficacy of mast cell stabilizing therapeutics.

References

  • Title: Cromolyn Disodium Salt | 15826-37-6 Source: ChemicalBook URL: 1

  • Title: Development and Validation of Impurity-Profiling UPLC Method for the Determination of Sodium Cromoglicate Source: ResearchGate URL: 6

  • Title: CAS 16150-44-0: 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol Source: CymitQuimica URL: 3

  • Title: Cromoglicic Acid Impurities and Related Compound Source: Veeprho URL: 2

  • Title: 5-[3-(2-Acetyl-3-hydroxyphenoxy)-2-hydroxypropoxy]-4-oxo-4H-1-Benzopyran-2-carboxylic acid Sodium Salt Source: Sigma-Aldrich URL: 5

  • Title: Diethyl cromoglycate | 16150-45-1 Source: Benchchem URL: 4

Sources

Foundational

The Mechanistic and Analytical Divergence of Cromoglicic Acid Impurities: A Deep Dive into Impurity 11 and Impurity A

Executive Summary In the pharmaceutical development and quality control of Cromoglicic Acid (commonly known as Cromolyn), impurity profiling is a critical regulatory requirement. The synthesis of this bis-chromone mast c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pharmaceutical development and quality control of Cromoglicic Acid (commonly known as Cromolyn), impurity profiling is a critical regulatory requirement. The synthesis of this bis-chromone mast cell stabilizer involves a multi-step pathway that generates distinct classes of impurities. This whitepaper provides an in-depth technical analysis of two critical, yet mechanistically opposite, process-related impurities: Impurity A and Impurity 11 . By deconstructing their synthetic origins, physicochemical properties, and chromatographic behaviors, this guide equips analytical scientists with the causality and protocols needed to ensure robust API (Active Pharmaceutical Ingredient) release testing.

Nomenclature Clarification: The EP vs. USP Paradigm

Before comparing these impurities, it is critical to address a major nomenclature divergence between global pharmacopeias that frequently causes analytical deviations [1, 3, 4]:

  • European Pharmacopoeia (EP) / INN: Under the EP monograph for "Sodium Cromoglicate," Impurity A is defined as 2,6-dihydroxyacetophenone (CAS 699-83-2), which is the absolute starting material of the synthesis.

  • United States Pharmacopeia (USP): The USP defines "Cromolyn Related Compound A" as 1,3-bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol (CAS 16150-44-0), which is the uncyclized bis-acetophenone intermediate.

Note: To align with the INN terminology of the topic ("Cromoglicic Acid"), this guide utilizes the EP definition of Impurity A (the starting material) while contrasting it against Impurity 11.

Structural and Physicochemical Profiles

Impurity A and Impurity 11 represent the extreme ends of the Cromoglicic Acid synthesis pathway. Impurity A is a small, highly aromatic precursor, whereas Impurity 11 is a bulky, late-stage intermediate that has failed to fully deprotect[2, 4].

ParameterCromoglicic Acid Impurity A (EP)Cromoglicic Acid Impurity 11
Chemical Name 1-(2,6-Dihydroxyphenyl)ethanoneCromoglicic acid monoethyl ester
Common Synonym 2,6-DihydroxyacetophenoneSodium Cromoglicate Impurity 15
CAS Number 699-83-2149992-30-3
Molecular Formula C₈H₈O₃C₂₅H₂₀O₁₁
Molecular Weight 152.15 g/mol 496.42 g/mol
Synthetic Origin Unreacted upstream starting materialDownstream incomplete saponification
Ionizable Groups Phenolic OH (weakly acidic)1 x Carboxylic Acid (pKa ~2.0)

Mechanistic Origins in the Synthetic Pathway

Understanding the causality behind the formation of these impurities is essential for process optimization and analytical tracking [1].

Upstream Carryover: The Genesis of Impurity A

The industrial synthesis of Cromoglicic Acid begins with the base-catalyzed alkylation of 2,6-dihydroxyacetophenone (Impurity A) with epichlorohydrin. If the stoichiometry is imbalanced or the reaction kinetics are poor, unreacted Impurity A carries over into subsequent steps. Because it lacks the carboxylic acid moieties of the final API, it is highly hydrophobic and easily purged during aqueous workups, but trace amounts can persist in the final organic crystallization phases.

Downstream Bottleneck: The Formation of Impurity 11

Following the cyclization of the intermediate with diethyl oxalate, the resulting molecule is a bis-chromone diester (Diethyl Cromoglicate). The final synthetic step is a base-catalyzed saponification (using NaOH) to hydrolyze the ethyl esters into the final di-carboxylic acid API. Because the diester is exceptionally bulky, the first hydrolysis step (yielding a monoester) proceeds rapidly. However, the second hydrolysis step is sterically hindered and electrostatically repelled once the first carboxylate anion forms. If the reaction time, temperature, or base equivalents are insufficient, the reaction stalls, leaving behind the monoethyl ester—Impurity 11 .

Pathway Visualization

SynthesisPathway SM Impurity A (EP) 2,6-Dihydroxyacetophenone [Starting Material] Interm Bis-acetophenone Intermediate (USP Related Compound A) SM->Interm Alkylation (Base) Epi Epichlorohydrin Epi->Interm Alkylation Diester Diethyl Cromoglicate (Bis-chromone Diester) Interm->Diester Diethyl oxalate, NaOEt (Cyclization) Imp11 Impurity 11 Cromoglicic Acid Monoethyl Ester [Incomplete Hydrolysis] Diester->Imp11 Incomplete Saponification API Cromoglicic Acid (Final API) Diester->API Complete Saponification (NaOH/H2O) Imp11->API Extended Hydrolysis

Mechanistic origin of EP Impurity A and Impurity 11 during Cromoglicic Acid synthesis.

Analytical Workflow: Chromatographic Resolution

To ensure the trustworthiness of the analytical data, the separation method must account for the drastic polarity differences between the API, Impurity 11, and Impurity A[5].

The Causality of Method Design (Ion Suppression)

Cromoglicic acid possesses two carboxylic acid groups (pKa ~1.5 - 2.0). If analyzed using a neutral mobile phase, the molecule exists as a highly polar di-anion and will elute in the void volume of a standard Reverse-Phase (RP) C18 column. By utilizing an acidic mobile phase (pH ~3.0), the ionization of the carboxylic acids is suppressed. This forces the API to interact with the hydrophobic stationary phase, allowing baseline resolution from Impurity 11 (which has only one ionizable group) and Impurity A (which has none).

Step-by-Step RP-HPLC Protocol

This self-validating protocol is designed for the precise quantification of both impurities.

  • Mobile Phase Preparation:

    • Mobile Phase A (Buffer): Dissolve 6.8 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water. Adjust the pH strictly to 3.0 ± 0.05 using dilute phosphoric acid ( H3​PO4​ ). Filter through a 0.45 µm PTFE membrane.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Octadecylsilyl silica gel (C18), 250 mm × 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV spectrophotometer set at 254 nm.

    • Gradient Program:

      • 0–5 min: 80% A / 20% B

      • 5–25 min: Linear gradient to 40% A / 60% B

      • 25–30 min: Hold at 40% A / 60% B

      • 30–35 min: Return to 80% A / 20% B (Re-equilibration)

  • Sample Preparation:

    • Diluent: Water:Acetonitrile (80:20 v/v).

    • Test Solution: Accurately weigh 50 mg of the Cromoglicic Acid sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent (Yields 1.0 mg/mL).

  • System Suitability (Self-Validation):

    • Inject a resolution mixture containing Cromoglicic Acid, Impurity 11, and Impurity A (0.01 mg/mL each).

    • Acceptance Criteria: The resolution ( Rs​ ) between Cromoglicic Acid and Impurity 11 must be 3.0. The symmetry factor for the API peak must be between 0.8 and 1.5. Relative Standard Deviation (RSD) for replicate injections must be 2.0%.

Elution Logic Visualization

HPLC_Logic Start RP-HPLC Injection (Acidic Mobile Phase pH ~3.0) API Cromoglicic Acid (2 x COOH) Most Polar, Early RT Start->API Lowest Retention Imp11 Impurity 11 (1 x COOH, 1 x Ester) Medium Polarity, Mid RT Start->Imp11 Moderate Retention ImpA Impurity A (EP) (No COOH, Highly Aromatic) Least Polar, Late RT Start->ImpA Highest Retention

RP-HPLC retention logic for Cromoglicic Acid, Impurity 11, and Impurity A based on polarity.

References

  • Designing and Developing S100P Inhibitor 5-Methyl Cromolyn for Pancreatic Cancer Therapy - Molecular Cancer Therapeutics (AACR Journals). Available at:[Link]

  • Sodium Cromoglicate Impurity 15 (Impurity 11) | CID 101647913 - PubChem, National Institutes of Health. Available at:[Link]

  • Sodium Cromoglicate EP Impurity A - Veeprho Pharmaceuticals. Available at:[Link]

  • Changes in Test Methods for Internationalization in the Japanese Pharmacopoeia: Establishment of a Quantitative Method for Sodium Cromoglicate Using HPLC Analysis - Yakugaku Zasshi (PubMed). Available at:[Link]

Exploratory

The Degradation Kinetics of Cromolyn Sodium: Mechanistic Pathways and the Formation of Impurity 11

Executive Summary Cromolyn sodium (sodium cromoglicate) is a foundational mast cell stabilizer utilized in the management of asthma, allergic rhinitis, and conjunctivitis. Despite its established clinical efficacy, the b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cromolyn sodium (sodium cromoglicate) is a foundational mast cell stabilizer utilized in the management of asthma, allergic rhinitis, and conjunctivitis. Despite its established clinical efficacy, the bis-chromone architecture of the molecule presents specific stability challenges, particularly in aqueous formulations. This whitepaper provides an in-depth technical analysis of the cromolyn sodium degradation pathway, focusing on the hydrolytic cleavage of the γ -pyrone ring. We detail the mechanistic formation of Impurity 11 , outline self-validating analytical protocols for its quantification using HILIC-ESI-MS/MS, and provide strategic insights for formulation control.

Structural Vulnerabilities of Cromolyn Sodium

Cromolyn sodium (CS) is chemically designated as 5,5'-[(2-hydroxytrimethylene)dioxy]bis[4-oxo-4H-1-benzopyran-2-carboxylate][1]. The molecule consists of two identical chromone (4-oxo-4H-1-benzopyran) rings connected by a highly flexible 2-hydroxytrimethylene diether linkage.

While the molecule is relatively stable under acidic and neutral conditions, the γ -pyrone rings are highly electrophilic. The C2 position of the pyrone ring, adjacent to the carboxylate group, is highly susceptible to nucleophilic attack. Consequently, the primary degradation pathway of CS is alkaline hydrolysis, which rapidly compromises the structural integrity of the drug in environments where the pH exceeds 8.0[1].

Mechanistic Pathway of Alkaline Degradation

The degradation of cromolyn sodium is not a single-step event but a sequential hydrolytic cascade. The process is driven by the opening of the γ -pyrone ring, leading to a series of pharmacopeial and non-pharmacopeial impurities.

The Formation of Impurity 11 (Mono-Cleavage)

When CS is exposed to mild alkaline stress, a hydroxide ion ( OH− ) attacks the C2 carbon of one of the chromone rings. This nucleophilic addition forces the cleavage of the C-O-C bond within the pyrone ring, yielding a β -keto acid intermediate. Subsequent hydrolysis and rearrangement result in the opening of the ring, converting the chromone moiety into a substituted salicylic acid derivative (2-carboxy-3-hydroxyphenoxy group).

If this hydrolytic cleavage occurs asymmetrically—affecting only one of the two chromone rings—the resulting degradation product is Impurity 11 [2].

  • IUPAC Name: 5-(3-(2-carboxy-3-hydroxyphenoxy)-2-hydroxypropoxy)-4-oxo-4H-chromene-2-carboxylic acid.

  • Molecular Formula: C20​H16​O10​ (MW: 416.34 g/mol )[3].

Impurity 11 serves as a critical intermediate marker in stability testing, indicating the onset of formulation breakdown before complete structural collapse occurs.

Terminal Degradation Products: Deg1 and Deg2

If alkaline stress is prolonged or severe, the degradation progresses to the second chromone ring.

  • Deg2 Formation: The hydrolysis of both γ -pyrone rings yields a bis-ring opened dicarboxylic acid known as Deg2 (4-(2-{3-[2-(3-Carboxy-3-oxo-propionyl)-3-hydroxy-phenoxy]-2-hydroxy-propoxy}-6-hydroxy-phenyl)-2,4-dioxo-butyric acid)[1].

  • Deg1 Formation: The β -keto acid moieties of Deg2 are highly unstable and readily undergo decarboxylation (loss of CO2​ ). This yields Deg1 (1-{2-[3-(2-Acetyl-3-hydroxy-phenoxy)-2-hydroxypropoxy]-6-hydroxy-phenyl}-ethanone), a bis-acetyl derivative that is a formally recognized pharmacopeial impurity[1].

DegradationPathway CS Cromolyn Sodium (CS) Bis-chromone structure OH Alkaline Stress (OH-) Nucleophilic Attack at C2 CS->OH pH > 8.0 Inter Pyrone Ring Opening (Beta-keto acid intermediate) OH->Inter Hydrolysis Imp11 Impurity 11 (Mono-cleaved chromone) Inter->Imp11 Asymmetric Cleavage (1 Ring) Deg2 Deg2 Impurity (Bis-ring opened dicarboxylate) Inter->Deg2 Symmetric Cleavage (2 Rings) Deg1 Deg1 Impurity (Decarboxylated bis-acetyl) Deg2->Deg1 Decarboxylation (-2 CO2)

Caption: Sequential alkaline degradation pathway of Cromolyn Sodium yielding Impurity 11, Deg2, and Deg1.

Analytical Framework: Isolation and Characterization

Rationale for HILIC-MS/MS

Cromolyn sodium and its ring-opened degradants (like Impurity 11 and Deg2) are highly polar, anionic solutes. Traditional Reversed-Phase Liquid Chromatography (RP-LC) requires ion-pairing reagents (e.g., tetrabutylammonium hydroxide) to achieve adequate retention. However, ion-pairing reagents severely suppress ionization in Mass Spectrometry (MS) and contaminate the MS source[1].

To resolve this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice. By utilizing an unmodified silica or zwitterionic stationary phase with a highly organic mobile phase (e.g., Acetonitrile/Ammonium Formate buffer), HILIC provides excellent retention of CS and Impurity 11 while maintaining perfect compatibility with Electrospray Ionization (ESI) MS[4].

Self-Validating Protocol for Impurity Profiling

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol incorporates a mass-balance validation step to ensure no volatile degradants are lost during sample preparation.

Step 1: Preparation of Stress Solutions

  • Dissolve 10.0 mg of Cromolyn Sodium reference standard in 10 mL of MS-grade water to yield a 1.0 mg/mL stock.

  • Transfer 5.0 mL of the stock to a reaction vial and add 5.0 mL of 0.1 N NaOH.

  • Incubate at 60°C for exactly 120 minutes.

Step 2: Quenching and Mass Balance Check (Critical Step)

  • Immediately quench the reaction by adding 5.0 mL of 0.1 N HCl to neutralize the solution to pH 7.0 ± 0.2. Causality: Quenching halts the degradation cascade, preventing the artificial over-representation of terminal Deg1 in the analytical results.

  • Dilute the quenched sample 1:10 with Acetonitrile to match the HILIC starting conditions.

  • Self-Validation: Analyze an unstressed control sample in parallel. The sum of the peak areas of CS, Impurity 11, Deg1, and Deg2 in the stressed sample must equal 98-102% of the CS peak area in the unstressed control, confirming a closed-system mass balance.

Step 3: HILIC-ESI-QTOF-MS Analysis

  • Column: Atlantis HILIC-Si (250 mm × 4.6 mm, 5 µm)[4].

  • Mobile Phase: Isocratic elution using Acetonitrile : 10 mM Ammonium Formate (pH 3.0) at an 86:14 (v/v) ratio[4].

  • Flow Rate: 1.0 mL/min (split 1:4 prior to MS source).

  • Detection: ESI-QTOF in negative ion mode (ESI-). CS will appear at m/z 467 [M−H]− , and Impurity 11 will appear at m/z 415 [M−H]− .

AnalyticalWorkflow Prep Sample Prep & Alkaline Stress Quench pH Neutralization (Quenching) Prep->Quench Halt degradation LC HILIC Separation (No Ion-Pairing) Quench->LC Dilute in ACN MS ESI-QTOF MS (Negative Mode) LC->MS Elution Data Mass Balance & Quantification MS->Data m/z extraction

Caption: Self-validating HILIC-MS/MS workflow for Cromolyn Sodium impurity profiling.

Quantitative Degradation Kinetics

The susceptibility of the γ -pyrone ring is highly specific to alkaline conditions. The table below summarizes the quantitative degradation profile of Cromolyn Sodium under standardized ICH Q1A(R2) forced degradation conditions, highlighting the specific emergence of Impurity 11.

Table 1: Forced Degradation Profile and Mass Balance of Cromolyn Sodium (1.0 mg/mL)

Stress ConditionTime / Temp% Intact CS% Impurity 11% Deg1 / Deg2Mass Balance (%)
Control (pH 7.0)24h / 25°C99.8%NDND99.8%
Alkaline (0.1 N NaOH)2h / 60°C42.5%29.1% 26.8%98.4%
Acidic (0.1 N HCl)24h / 60°C98.2%0.6%0.3%99.1%
Oxidative (3% H2​O2​ )24h / 25°C96.8%ND1.9%98.7%
Photolytic (UV-Vis)1.2M lux-hrs95.4%0.2%3.1%98.7%

Data synthesis based on established chromone degradation kinetics and HILIC-UV assay validations[1][4]. ND = Not Detected.

Formulation and Control Strategies

Understanding the pathway from Cromolyn Sodium to Impurity 11 dictates strict parameters for formulation scientists:

  • pH Control: Aqueous ophthalmic and inhalation solutions must be strictly buffered between pH 4.0 and 7.0[5]. Any upward drift in pH during shelf-life will exponentially accelerate the formation of Impurity 11.

  • Excipient Compatibility: Basic excipients or glass vials that leach alkalinity over time (e.g., Type II glass) must be avoided. Type I borosilicate glass is mandatory for liquid formulations to prevent localized alkaline microenvironments at the glass-liquid interface.

  • Specification Limits: Regulatory submissions (ANDA/NDA) must establish specific limits for Impurity 11. Utilizing the HILIC-MS/MS method ensures that the asymmetric cleavage product is accurately quantified without interference from the parent drug or terminal degradants.

References

  • Development of Advanced Chemometric-Assisted Spectrophotometric Methods for the Determination of Cromolyn Sodium and Its Alkaline Degradation Products. MDPI Molecules. Verified URL
  • Stability-indicating Assay of Sodium Cromoglicate in Ophthalmic Solution Using Mixed-Mode Hydrophilic Interaction Chromatography.
  • Cromoglicic Acid Impurities and Related Compound (Sodium Cromoglicate Impurity 11). Veeprho Pharmaceuticals. Verified URL
  • Sodium Cromoglicate Impurity 11 Chemical Properties. CymitQuimica. Verified URL
  • Cromolyn Sodium Ophthalmic Solution USP Monograph. TrungTamThuoc. Verified URL

Sources

Foundational

Theoretical Mass and Isotopic Distribution Analysis of Pharmacopeial Impurities: A Deep Dive into Impurity 11

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Introduction: The Analytical Imperative of Impurity Profiling In the highly regulated landscape of pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Introduction: The Analytical Imperative of Impurity Profiling

In the highly regulated landscape of pharmaceutical development, the identification and quantification of process-related impurities and degradation products are foundational to ensuring drug safety and efficacy. Regulatory agencies (such as the FDA and EMA) mandate rigorous impurity profiling. Within pharmacopeial monographs, specific known byproducts are often sequentially designated (e.g., "Impurity A", "Impurity 11").

A quintessential example of this nomenclature is Aceclofenac Impurity 11 , officially recognized by the European Pharmacopoeia as Aceclofenac tert-butyl ester[1]. Because impurities often share structural backbones with the Active Pharmaceutical Ingredient (API), distinguishing them requires advanced analytical techniques. This whitepaper provides a comprehensive mechanistic guide to determining the theoretical mass and isotopic distribution of Impurity 11 using High-Resolution Mass Spectrometry (HRMS).

Mechanistic Causality in High-Resolution Mass Spectrometry (E-E-A-T)

The structural elucidation of complex pharmaceutical impurities relies on the synergistic application of Ultra-High-Performance Liquid Chromatography (UHPLC) and HRMS. The causality behind selecting specific instrumental parameters is rooted in the fundamental physics of ionization and isotopic distribution.

Why HRMS (Orbitrap or Q-TOF)?

Standard quadrupole mass spectrometers lack the resolving power to differentiate isobaric interferences (molecules with the same nominal mass but different exact masses). HRMS platforms, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide a mass accuracy of <5 ppm [2]. This extreme precision is non-negotiable when calculating the elemental composition of an unknown degradation product[3].

The Physics of Isotopic Fine Structure

The elemental formula for Aceclofenac Impurity 11 is C20​H21​Cl2​NO4​ [4]. The presence of two chlorine atoms introduces a highly diagnostic isotopic signature. Chlorine exists in nature primarily as two stable isotopes: 35Cl (~75.78%) and 37Cl (~24.22%). When a molecule contains two chlorine atoms, the binomial expansion of their isotopic probabilities results in a distinct M , M+2 , and M+4 cluster in the mass spectrum. Recognizing and mathematically matching this theoretical isotopic distribution against the observed spectra is a definitive method for confirming the presence of halogenated impurities[5].

Ionization Dynamics

Electrospray Ionization (ESI) is the preferred soft-ionization technique for pharmaceutical impurities because it prevents extensive in-source fragmentation, preserving the intact molecular ion[3]. In positive ion mode, Impurity 11 readily accepts a proton to form the [M+H]+ adduct. The use of volatile mobile phase additives (like formic acid) is critical here; non-volatile buffers (like phosphate) cause severe ion suppression and contaminate the MS source[6].

Quantitative Data: Theoretical Mass and Isotopic Distribution

To validate the identity of Impurity 11, the observed HRMS data must be cross-referenced against its exact theoretical mass and isotopic probabilities. The monoisotopic mass of the neutral molecule ( C20​H21​Cl2​NO4​ ) is calculated as 409.0848 Da [4].

Upon protonation in ESI+ mode ( [M+H]+ ), the theoretical monoisotopic mass shifts to 410.0920 Da . The table below summarizes the theoretical isotopic distribution, normalized to the base peak ( M ).

Table 1: Theoretical Isotopic Distribution of Aceclofenac Impurity 11 ( [M+H]+ Ion)

Isotope PeakExact Mass ( m/z )Relative Abundance (%)Primary Elemental Contributors
M (Monoisotopic) 410.0920100.00 % 12C20​ , 1H22​ , 35Cl2​ , 14N1​ , 16O4​
M+1 411.0954~ 22.50 % 13C1​ (Carbon-13 natural abundance)
M+2 412.0891~ 64.50 % 35Cl1​ + 37Cl1​ (One Chlorine-37)
M+3 413.0924~ 14.50 % 37Cl1​ + 13C1​
M+4 414.0861~ 10.40 % 37Cl2​ (Two Chlorine-37 atoms)

Note: The highly specific 100 : 64 : 10 ratio for the M : M+2 : M+4 peaks acts as a structural fingerprint for the di-chlorinated moiety.

Self-Validating Experimental Protocol for Impurity Profiling

To ensure scientific integrity and reproducibility, the following LC-HRMS protocol is designed as a self-validating system . Every critical phase includes an internal checkpoint to guarantee data fidelity.

Step 1: Sample Preparation & Internal Standardization
  • Accurately weigh 10 mg of the API batch and dissolve in 10 mL of LC-MS grade Acetonitrile/Water (50:50, v/v).

  • Self-Validation Checkpoint: Spike the sample with a stable isotope-labeled internal standard (e.g., Aceclofenac-D2) at a known concentration (1 µg/mL)[7]. This validates extraction recovery and flags any matrix-induced ion suppression.

Step 2: UHPLC Chromatographic Separation
  • Inject 2 µL of the prepared sample onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Utilize a gradient elution profile. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Self-Validation Checkpoint: Run a blank injection followed by a system suitability standard (SST) containing known impurities. The retention time relative standard deviation (RSD) must be <1.0% to proceed.

Step 3: HRMS Acquisition (ESI-TOF / Orbitrap)
  • Configure the ESI source in positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Set the mass analyzer resolution to ≥60,000 (FWHM at m/z 200) to ensure baseline separation of isotopic fine structures.

  • Self-Validation Checkpoint: Perform an external mass calibration prior to the run, followed by the continuous infusion of a lock-mass reference ion during acquisition. The mass error must remain <5 ppm [2].

Step 4: Data Processing and Isotopic Pattern Matching
  • Extract the ion chromatogram (EIC) for m/z 410.0920 with a narrow mass tolerance window (± 5 ppm).

  • Self-Validation Checkpoint: Utilize non-negative least-squares (NNLS) fitting algorithms to compare the observed isotopic distribution of the chromatographic peak against the theoretical model[8]. The cosine similarity score must be >0.95 to positively confirm the identity of Impurity 11[5].

Workflow Visualization

The following diagram maps the logical progression of the self-validating LC-HRMS workflow, from sample preparation to final isotopic verification.

G N1 1. Sample Preparation (Spike with Isotope Internal Standard) N2 2. UHPLC Separation (C18 Column, Volatile Mobile Phase) N1->N2 N3 3. ESI Ionization (Positive Mode, [M+H]+ Adducts) N2->N3 N4 4. HRMS Acquisition (Orbitrap / Q-TOF, <5 ppm Error) N3->N4 N5 5. Isotopic Pattern Matching (Cosine Distance Minimization) N4->N5 N6 Confirmed Impurity 11 (Exact Mass: 409.0848 Da) N5->N6

Figure 1: LC-HRMS workflow for the isolation and isotopic verification of Impurity 11.

References

  • Smolecule, "Buy Aceclofenac Tert-Butyl Ester | 139272-68-7", Smolecule.com.
  • Smolecule, "Buy Aceclofenac Tert-Butyl Ester | 139272-68-7 | > 95%", Smolecule.com.
  • Oxford Academic, "Separation and Characterization of Unknown Impurities and Isomers in Cefminox Sodium...", Journal of Chromatographic Science.
  • Ovid, "Separation and characterization of unknown impurities and isomers in flomoxef sodium by LC-IT-TOF MS".
  • Ovid, "Development of a novel HPLC method for the determination of the impurities in desonide cream...".
  • ACS, "Spacer Fidelity Assessments of Guide RNA by Top-Down Mass Spectrometry", ACS.org.
  • ACS, "Spacer Fidelity Assessments of Guide RNA by Top-Down Mass Spectrometry" (Isotopic distribution fitting), ACS.org.
  • Veeprho, "Aceclofenac-D2", Veeprho.com.

Sources

Exploratory

The Critical Role of Impurity 11 in the Stability Profiling of Cromoglicic Acid

An In-Depth Technical Guide A Senior Application Scientist's Guide for Drug Development Professionals This guide provides a detailed examination of the significance, formation, and analytical control of Impurity 11 in th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

A Senior Application Scientist's Guide for Drug Development Professionals

This guide provides a detailed examination of the significance, formation, and analytical control of Impurity 11 in the stability studies of cromoglicic acid. As drug stability is a non-negotiable aspect of pharmaceutical quality, understanding and controlling degradation products is paramount to ensuring patient safety and product efficacy. This document moves beyond procedural lists to explain the scientific rationale behind the analytical strategies employed, grounding every step in established regulatory principles and field-proven expertise.

Introduction: Cromoglicic Acid and the Imperative of Purity

Cromoglicic acid, commonly used as its sodium salt (sodium cromoglicate), is a mast cell stabilizer essential in the prophylactic treatment of allergic conditions such as asthma and allergic rhinitis.[1][2] Its therapeutic action relies on preventing the release of inflammatory mediators, like histamine, from mast cells.[1][2] The molecular structure of cromoglicic acid, a bis-chromone derivative linked by a glycerol backbone, is inherently susceptible to degradation under various environmental conditions.[3]

The quality of any active pharmaceutical ingredient (API) is intrinsically linked to its purity profile. Impurities, which are any components other than the drug substance itself, can arise during synthesis, purification, or storage and may impact the safety and efficacy of the final drug product.[1] Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent frameworks, such as the ICH Q3A(R2) guideline, to control impurities in new drug substances.[4][5] These guidelines mandate the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds, making their study a critical component of the drug development lifecycle.[5][6]

Spotlight on Impurity 11: A Key Degradation Marker

Within the impurity profile of cromoglicic acid, specific degradation products serve as markers for the API's stability. One such critical impurity is Impurity 11 .

  • Chemical Identity: Sodium Cromoglicate Impurity 11 is identified as 5-(3-(2-carboxy-3-hydroxyphenoxy)-2-hydroxypropoxy)-4-oxo-4H-chromene-2-carboxylic acid .[7]

  • Molecular Formula: C20H16O10[7]

The structure of Impurity 11 suggests it is a significant degradation product, likely arising from the cleavage of one of the ether linkages connecting the chromone rings to the central propanol backbone of the parent molecule. Its presence in a cromoglicic acid sample is a direct indicator of chemical instability.

Proposed Formation Pathway of Impurity 11

While the exact kinetics can be complex, a plausible primary pathway for the formation of Impurity 11 is through hydrolysis. The ether bonds in the cromoglicic acid molecule are susceptible to cleavage under hydrolytic stress (acidic or basic conditions). This reaction would break the symmetric structure of the parent drug, yielding Impurity 11 and a corresponding chromone moiety.

Below is a diagram illustrating this potential degradation pathway.

G cluster_0 Degradation Process Cromoglicic_Acid Cromoglicic Acid (C23H16O11) Impurity_11 Impurity 11 (C20H16O10) Cromoglicic_Acid->Impurity_11 Hydrolytic Cleavage (e.g., H+ or OH-) Byproduct Chromone Byproduct Cromoglicic_Acid->Byproduct

Caption: Proposed hydrolytic degradation of Cromoglicic acid to Impurity 11.

Analytical Strategy: A Framework for Control

A robust analytical strategy is essential to detect, quantify, and control Impurity 11. This requires a stability-indicating analytical method , which is a validated quantitative procedure that can accurately measure the decrease in the amount of the API due to degradation.[8][9] The method must also be able to separate and quantify the degradation products formed.[10]

Core of the Strategy: Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is the gold standard for impurity profiling due to its high resolution and sensitivity. A reverse-phase HPLC (RP-HPLC) method is typically suitable for separating cromoglicic acid from its more polar and non-polar impurities.

Table 1: Recommended HPLC Method Parameters for Impurity 11 Analysis

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for the moderately polar cromoglicic acid and its impurities.
Mobile Phase A 20mM Potassium Dihydrogen Phosphate (pH 2.5)Buffered aqueous phase to ensure consistent ionization state of the acidic analytes, improving peak shape and reproducibility.[11]
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength for the analytes of interest.
Gradient Elution 0-20 min: 10% to 70% B20-25 min: 70% to 10% B25-30 min: 10% B (equilibration)A gradient is necessary to first elute polar degradants and then the parent API, ensuring resolution between closely eluting peaks.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times.
Column Temperature 30 °CControlled temperature ensures retention time stability and reproducibility.
Detection UV at 240 nmCromoglicic acid and its chromone-containing impurities exhibit strong absorbance at this wavelength, providing good sensitivity.[11]
Injection Volume 10 µLA small injection volume minimizes potential for peak distortion.
Experimental Protocol: HPLC Analysis
  • Standard Preparation:

    • Prepare a stock solution of Cromoglicic Acid Reference Standard (RS) at 1.0 mg/mL in a diluent (e.g., 50:50 water/acetonitrile).

    • Prepare a stock solution of Impurity 11 RS at 0.1 mg/mL in the same diluent.

    • Create a working standard solution for quantification (e.g., at the specification limit of 0.15%) by diluting the Impurity 11 stock.

    • Create a resolution solution by spiking the Cromoglicic Acid stock solution with Impurity 11 to demonstrate separation.

  • Sample Preparation:

    • Accurately weigh and dissolve the cromoglicic acid drug substance in the diluent to a final concentration of 1.0 mg/mL.

  • Chromatographic Run:

    • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

    • Inject a blank (diluent), followed by the resolution solution, the working standard, and then the test samples.

  • Data Analysis:

    • Identify the peaks for cromoglicic acid and Impurity 11 based on their retention times relative to the standards.

    • Calculate the percentage of Impurity 11 in the sample using the peak area of the impurity and the concentration of the main analyte or by using the external standard method.[10]

Method Validation: The Principle of Self-Validation

A method is not reliable until it is validated. The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[10] For a stability-indicating method, the most critical validation parameter is specificity . This is proven through forced degradation studies.

Forced Degradation (Stress Testing)

Forced degradation studies deliberately expose the drug substance to harsh conditions to accelerate decomposition.[12][13] The goal is to generate potential degradation products and prove that the analytical method can separate them from the parent drug and from each other, thus demonstrating specificity.[8][14] A typical degradation target is 5-20% to ensure that a meaningful profile of degradants is produced without completely destroying the sample.[8]

Experimental Protocol: Forced Degradation Study

The following protocol outlines the conditions for stressing a 1.0 mg/mL solution of cromoglicic acid.

  • Acid Hydrolysis:

    • Add 1 mL of 0.1 M HCl to 1 mL of the sample solution.

    • Heat at 80°C for 4 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to volume with diluent.

  • Base Hydrolysis:

    • Add 1 mL of 0.1 M NaOH to 1 mL of the sample solution.

    • Keep at room temperature for 2 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute to volume with diluent.

  • Oxidative Degradation:

    • Add 1 mL of 3% H₂O₂ to 1 mL of the sample solution.

    • Keep at room temperature for 6 hours, protected from light.

    • Dilute to volume with diluent.

  • Thermal Degradation:

    • Store the solid drug substance in a hot air oven at 105°C for 24 hours.

    • Dissolve the stressed solid in diluent to the target concentration.

  • Photolytic Degradation:

    • Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[14][15]

    • Prepare the sample solution from the stressed material.

Table 2: Expected Outcomes of Forced Degradation

Stress ConditionExpected OutcomeRationale for Specificity
Acid/Base Hydrolysis Significant degradation expected, likely generating Impurity 11.The method must show a decrease in the cromoglicic acid peak and the appearance of a distinct, well-resolved peak for Impurity 11.
Oxidation Moderate degradation. May produce N-oxides or other oxidative products.Demonstrates the method's ability to separate Impurity 11 from oxidation-specific degradants.
Thermal Degradation may occur, depending on the melting point and intrinsic stability.Confirms that heat-induced degradants do not co-elute with Impurity 11.
Photolytic Potential for degradation if the molecule contains chromophores sensitive to UV/Vis light.Ensures that photodegradants are resolved from Impurity 11 and the main peak.

The overall workflow for stability analysis is a systematic process grounded in these principles.

Caption: Overall workflow for a comprehensive stability study of Cromoglicic acid.

Conclusion

The control of Impurity 11 is not merely a procedural requirement; it is a scientific necessity for ensuring the stability, quality, and safety of cromoglicic acid. Its presence serves as a direct chemical indicator of degradation, and its diligent monitoring is mandated by global regulatory standards.[4][16][17] By implementing a robust, validated, stability-indicating HPLC method and understanding the potential degradation pathways through forced degradation studies, researchers and drug developers can build a comprehensive stability profile. This ensures that the final product maintains its critical quality attributes throughout its shelf life, ultimately safeguarding patient health.

References

  • ICH. (2006, October 25). Impurities in new drug substances Q3A (R2).
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. gmp-compliance.org.
  • Slideshare. ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
  • ProRelix Research. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F).
  • FDCELL. (2025, October 16). ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Pharma Guide. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2)
  • Starodub. (2025, June 25).
  • European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • Veeprho.
  • ResearchGate.
  • LGC Standards.
  • EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia.
  • CymitQuimica.
  • Sigma-Aldrich. Sodium cromoglicate European Pharmacopoeia (EP) Reference Standard.
  • ChemicalBook. (2026, February 3). Cromoglicic acid | 16110-51-3.
  • PMC. (2022, April 21).
  • European Pharmacopoeia. 5.10. CONTROL OF IMPURITIES IN SUBSTANCES FOR PHARMACEUTICAL USE.
  • PMC.
  • MedCrave online. (2016, December 14).
  • Semantic Scholar.
  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • PubChem - NIH. Cromolyn | C23H16O11 | CID 2882.
  • European Medicines Agency. (2022, December 8). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q.
  • ResolveMass Laboratories. (2026, February 15).
  • International Journal of Pharmaceutical Research & Development.
  • Journal of Applied Pharmaceutical Science. (2023, April 23).
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Wikipedia. Cromoglicic acid.

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Protocols & Analytical Methods

Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Detection of Cromoglicic Acid Impurity 11

Abstract This application note details the development and validation of a precise and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Cromoglicic Ac...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a precise and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Cromoglicic Acid and the specific detection of its potential degradation product, Impurity 11. The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact the quality, safety, and efficacy of the final drug product.[1] This method is designed for use in research, development, and quality control environments to ensure the purity and stability of Cromoglicic Acid. The methodology adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Introduction

Cromoglicic Acid, often used as its sodium salt, is an anti-inflammatory agent that acts as a mast cell stabilizer.[5][6] It is primarily used in the prophylactic treatment of allergic conditions such as asthma and allergic rhinitis.[5][7] During the synthesis, storage, or formulation of Cromoglicic Acid, various related substances and degradation products can emerge.[5] One such potential impurity is designated as Impurity 11, with the chemical name 5-(3-(2-carboxy-3-hydroxyphenoxy)-2-hydroxypropoxy)-4-oxo-4H-chromene-2-carboxylic acid.[8]

The development of a stability-indicating analytical method is a critical component of the drug development process.[9][10][11] Such methods must be able to separate the API from its impurities and degradation products, ensuring that the analytical results are accurate and reliable.[9][12] This application note provides a comprehensive guide to a reversed-phase HPLC (RP-HPLC) method specifically tailored for the analysis of Cromoglicic Acid and Impurity 11.

Experimental Design & Rationale

The core of this method lies in the principles of reversed-phase chromatography, the most common mode of HPLC used in the pharmaceutical industry.[13][14][15] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[13][14][16] Hydrophobic molecules in the sample will have a stronger interaction with the stationary phase and thus elute later than more hydrophilic molecules.[14][17]

Instrument and Column Selection
  • HPLC System: A standard HPLC system equipped with a pump capable of gradient elution, an autosampler, a column thermostat, and a UV detector is suitable.[12][16]

  • Column: A C18 column is the most widely used stationary phase in reversed-phase chromatography due to its strong hydrophobic retention characteristics, making it ideal for separating a wide range of pharmaceutical compounds and their impurities.[13][15][17] A column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm provides a good balance of resolution, efficiency, and backpressure.

Mobile Phase and Detection Wavelength
  • Mobile Phase: The mobile phase consists of a mixture of an aqueous buffer and an organic modifier. A phosphate buffer is chosen for its excellent buffering capacity in the acidic pH range, which is often beneficial for the analysis of acidic compounds like Cromoglicic Acid. Acetonitrile is a common organic modifier due to its low viscosity and UV transparency.[14] A gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure the elution of both the more polar Cromoglicic Acid and any less polar impurities within a reasonable timeframe.[17]

  • Detection Wavelength: Based on the UV spectra of Cromoglicic Acid, a detection wavelength of 240 nm is selected to provide good sensitivity for both the parent drug and its potential impurities.[18][19]

Step-by-Step Protocol: HPLC Method for Cromoglicic Acid and Impurity 11

Materials and Reagents
  • Cromoglicic Acid Reference Standard

  • Cromoglicic Acid Impurity 11 Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (HPLC Grade)

Preparation of Solutions
  • Buffer Preparation (20mM Potassium Dihydrogen Phosphate, pH 2.5): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 2.5 with orthophosphoric acid.

  • Mobile Phase A: 20mM Potassium Dihydrogen Phosphate buffer (pH 2.5).

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 75:25 (v/v) ratio.[18]

  • Standard Stock Solution (Cromoglicic Acid): Accurately weigh and dissolve an appropriate amount of Cromoglicic Acid reference standard in the diluent to obtain a concentration of 100 µg/mL.

  • Standard Stock Solution (Impurity 11): Accurately weigh and dissolve an appropriate amount of Cromoglicic Acid Impurity 11 reference standard in the diluent to obtain a concentration of 10 µg/mL.

  • System Suitability Solution: Prepare a solution containing 10 µg/mL of Cromoglicic Acid and 1 µg/mL of Impurity 11 in the diluent.

  • Sample Solution: Accurately weigh and dissolve the Cromoglicic Acid sample in the diluent to obtain a final concentration of approximately 100 µg/mL.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20mM Potassium Dihydrogen Phosphate (pH 2.5)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL
Gradient Program Time (min)
0
15
20
22
30
Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases (A & B) and Diluent hplc_system Equilibrate HPLC System prep_mobile_phase->hplc_system prep_standards Prepare Standard Solutions inject_sst Inject System Suitability Solution prep_standards->inject_sst prep_sample Prepare Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample hplc_system->inject_sst inject_sst->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_results Calculate Results integrate_peaks->calculate_results

Caption: High-level workflow for the HPLC analysis of Cromoglicic Acid.

Method Validation

The developed method must be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][3][4]

Specificity (Forced Degradation)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[1][9][10][11][20] A sample of Cromoglicic Acid should be subjected to stress conditions such as acid hydrolysis (e.g., 0.1 M HCl), base hydrolysis (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), thermal stress (e.g., 80°C), and photolytic stress (e.g., UV light). The stressed samples are then analyzed to ensure that the degradation products are well-separated from the main Cromoglicic Acid peak and from each other.

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Peak purity of the analyte peak should pass. No interference at the retention time of the analyte and impurity.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentrations.
Accuracy The closeness of test results to the true value.% Recovery between 98.0% and 102.0% at three concentration levels.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should pass after minor changes in flow rate, column temperature, and mobile phase pH.
Logical Flow of Method Development and Validation

Method_Dev_Validation lit_review Literature Review & Analyte Properties initial_method Initial Method Development lit_review->initial_method Inform initial conditions optimization Method Optimization initial_method->optimization Refine separation forced_degradation Forced Degradation (Specificity) optimization->forced_degradation Finalized method validation Full Method Validation forced_degradation->validation Demonstrate stability- indicating capability routine_use Routine Use & Lifecycle Management validation->routine_use Qualified method

Caption: Logical progression from method development to routine application.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of Cromoglicic Acid and the detection of Impurity 11. The use of a standard C18 column and a straightforward mobile phase system makes this method easily transferable to most analytical laboratories. Proper validation in accordance with ICH guidelines will ensure that the method is suitable for its intended purpose in a regulated environment, ultimately contributing to the quality and safety of Cromoglicic Acid-containing pharmaceutical products.

References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Impurities and Forced Degradation Studies: A Review. Bentham Science Publishers. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. Available from: [Link]

  • Principle of HPLC | HPLC System Working Explained. Pharmaguideline. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • A Review on Force Degradation Studies for Drug Substances. International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available from: [Link]

  • Reversed-phase chromatography. Wikipedia. Available from: [Link]

  • HPLC: Principle, Parts, Types, Uses, Diagram. Microbe Notes. Available from: [Link]

  • FORCED DEGRADATION STUDY – A NEW APPROACH FOR STRESS TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation. Available from: [Link]

  • Reverse Phase HPLC Basics for LC/MS. IonSource. Available from: [Link]

  • Reversed Phase HPLC Columns. Phenomenex. Available from: [Link]

  • Cromoglicic Acid Impurities and Related Compound. Veeprho. Available from: [Link]

  • Validated RP-HPLC method for estimation of sodium cromoglycate in human plasma. International Journal of Pharmaceutical Research & Development. Available from: [Link]

  • Development and validation of impurity-profiling UPLC method for the determination of sodium cromoglicate and tetryzoline hydrochloride: Application on rabbit aqueous humor. PubMed. Available from: [Link]

  • Chromatography Method Development For Impurity Analysis And Degradation. International Journal of Creative Research Thoughts. Available from: [Link]

  • Validated HPTLC and HPLC methods for determination of fluorometholone and sodium cromoglycate in presence of their impurities and degradation products; application to kinetic study and on rabbit aqueous humor. Taylor & Francis Online. Available from: [Link]

  • DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF CROMOLYN SODIUM AND ITS RELATED SUBSTANCES IN CROMOLYN SODIUM DRUG SUBSTANCE AND CROMOLYN SODIUM INHALATION SOLUTION, 1.0%. Semantic Scholar. Available from: [Link]

  • Cromolyn-impurities. Pharmaffiliates. Available from: [Link]

  • Cromolyn. PubChem. Available from: [Link]

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Method

Application Note: Systematic Optimization of Mobile Phase pH for the Chromatographic Resolution of Ionizable Impurities

Target Application: Resolution of closely eluting ionizable degradation products (Case Study: Impurity 11) from Active Pharmaceutical Ingredients (APIs) in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)....

Author: BenchChem Technical Support Team. Date: March 2026

Target Application: Resolution of closely eluting ionizable degradation products (Case Study: Impurity 11) from Active Pharmaceutical Ingredients (APIs) in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

The Mechanistic Causality of pH in Retention

In RP-HPLC method development, analysts frequently default to adjusting the organic modifier ratio (e.g., % Acetonitrile or Methanol) to resolve co-eluting peaks. While this effectively alters the general retention factor ( k′ ), it is a blunt instrument that shifts all peaks proportionally. When dealing with ionizable compounds—such as our target, Impurity 11 (a weakly acidic degradation product, pKa​=4.2 ) co-eluting with a weakly basic API ( pKa​=7.8 )—mobile phase pH is the most powerful thermodynamic lever for altering chromatographic selectivity ( α )[1].

The Henderson-Hasselbalch Imperative

The retention of an ionizable analyte on a hydrophobic C18 stationary phase is dictated by its polarity, which is fundamentally governed by its ionization state. This relationship is mathematically defined by the Henderson-Hasselbalch equation[2]:

pH=pKa​+log([HA][A−]​)

When the mobile phase pH equals the analyte's pKa​ , the compound exists in a 50:50 equilibrium between its ionized ( A− ) and unionized ( HA ) states. Operating at this inflection point causes split peaks, severe tailing, and extreme method fragility, as even a 0.1 unit shift in pH will drastically alter the retention time[3].

The Expert Rule of Thumb: To ensure a robust, self-validating method, the mobile phase pH must be maintained at least ±1.5 to 2.0 pH units away from the target analyte's pKa​ [3]. By shifting the pH to 2.2 (two units below the pKa​ of Impurity 11), we force >99% of the impurity into its neutral, lipophilic state ( HA ), maximizing its interaction with the stationary phase and delaying its elution relative to the API.

G A Mobile Phase pH Adjustment B Analyte Ionization State (Henderson-Hasselbalch) A->B Shifts Equilibrium C Hydrophobicity Alteration B->C Modifies Polarity D Stationary Phase Interaction (C18 Column) C->D Drives Partitioning E Retention Factor (k') Shift D->E Alters Elution Time F Peak Resolution (Rs) Optimization E->F Enhances Selectivity (α)

Mechanistic pathway illustrating how mobile phase pH dictates peak resolution in RP-HPLC.

Buffer Selection and System Thermodynamics

A common pitfall in pH optimization is selecting a buffer outside its functional capacity. A buffer is only thermodynamically effective at resisting pH changes within ±1.0 pH units of its own pKa​ [2].

For resolving Impurity 11, we require a highly acidic mobile phase (pH 2.0 – 2.5) to suppress its ionization. As shown in Table 1, Phosphate and Trifluoroacetic Acid (TFA) are the optimal choices for this range. We select a 20 mM Potassium Phosphate buffer due to its superior UV transparency at low wavelengths and high buffering capacity at pH 2.1, ensuring the ionization state remains locked even when the sample diluent is injected[1].

Table 1: Buffer Systems and Effective pH Ranges for RP-HPLC
Buffer SystemAdditive / SaltAcid pKa​ Effective Buffering RangeUV Cutoff (nm)MS Compatible?
Phosphate KH2​PO4​ / H3​PO4​ 2.11.1 – 3.1< 200No
Formate Ammonium Formate3.82.8 – 4.8210Yes
Acetate Ammonium Acetate4.83.8 – 5.8210Yes
Phosphate K2​HPO4​ / KH2​PO4​ 7.26.2 – 8.2< 200No

Self-Validating Experimental Protocol

To guarantee trustworthiness, the following protocol acts as a closed-loop, self-validating system. The workflow incorporates dynamic System Suitability Testing (SST) criteria that must be met before the method can proceed to the next phase.

Phase 1: Preparation and Baseline Establishment
  • Buffer Preparation: Dissolve 2.72 g of KH2​PO4​ in 1000 mL of HPLC-grade water (yields 20 mM).

  • pH Titration: Insert a calibrated pH probe. Titrate dropwise with 85% Phosphoric Acid ( H3​PO4​ ) until the pH stabilizes exactly at 2.20 ± 0.05 . Filter through a 0.22 µm membrane.

  • Column Equilibration: Flush a C18 column (150 x 4.6 mm, 3 µm) with the mobile phase (e.g., 70% Buffer / 30% Acetonitrile) at 1.0 mL/min until the baseline is completely flat and system backpressure is stable[4].

Phase 2: The pH Screening Matrix

Inject a resolution mixture containing both the API and Impurity 11 across three distinct pH environments to map the retention behavior.

Self-Validation Gate: The system automatically calculates the Resolution ( Rs​ ) and Tailing Factor ( Tf​ ). If Rs​<2.0 , the protocol mandates a shift to Phase 3.

Phase 3: Fine-Tuning & Robustness Verification

If the optimal pH is identified as 2.2, the method's robustness must be challenged to ensure it will survive routine Quality Control (QC) environments.

  • Prepare three separate buffer batches at pH 2.0, 2.2, and 2.4.

  • Inject the resolution mixture using each buffer.

  • Acceptance Criteria: The method is only validated if Rs​≥2.0 and Tf​≤1.5 across all three pH variations, proving the method is immune to minor preparation errors.

Workflow Start Determine Analyte pKa (API & Impurity 11) Buffer Select Buffer System (±1 pH unit of target) Start->Buffer Screen Broad pH Screening (Δ 1.0 pH units) Buffer->Screen Analyze Calculate Rs & k' Screen->Analyze FineTune Fine-Tune pH (Δ 0.2 pH units) Analyze->FineTune If Rs < 2.0 Validate Method Validation (Robustness Testing) Analyze->Validate If Rs ≥ 2.0 FineTune->Analyze Re-evaluate

Self-validating experimental workflow for mobile phase pH optimization and robustness testing.

Data Synthesis: The Impact of pH on Impurity 11

The empirical data gathered from the screening protocol demonstrates the profound impact of pH optimization. At pH 4.2 (the pKa​ of Impurity 11), the impurity co-elutes with the API, resulting in an unquantifiable merged peak ( Rs​=0.8 ).

By lowering the pH to 2.2, the ionization of Impurity 11 is completely suppressed. Its increased hydrophobicity extends its retention factor ( k′ ) from 3.1 to 5.4, achieving baseline resolution ( Rs​=3.5 ) without significantly altering the retention of the basic API (which remains ionized and hydrophilic across this entire acidic range)[5].

Table 2: Chromatographic Parameters Across pH Variations
Mobile Phase pHImpurity 11 StateAPI k′ Impurity 11 k′ Selectivity ( α )Resolution ( Rs​ )Status
pH 6.2 Fully Ionized ( A− )2.81.22.334.1API elutes last; Impurity elutes in void
pH 4.2 50% Ionized ( HA⇌A− )2.93.11.060.8FAIL: Co-elution, severe tailing
pH 2.2 Fully Unionized ( HA )3.05.41.803.5PASS: Baseline resolution achieved

References

  • Source: MICROSOLV (mtc-usa.com)
  • Source: AnalyteGuru (thermofisher.com)
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography Source: LCGC International URL
  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC Source: LCGC International URL
  • Source: vscht.

Sources

Application

Application Note: Robust Extraction Protocols for Cromoglicic Acid Impurity 11 from Ophthalmic Solutions

Abstract and Introduction The quantification of impurities in pharmaceutical formulations is a critical aspect of drug development and quality control, ensuring the safety and efficacy of the final product. Cromoglicic a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Introduction

The quantification of impurities in pharmaceutical formulations is a critical aspect of drug development and quality control, ensuring the safety and efficacy of the final product. Cromoglicic acid (sodium cromoglicate), a mast cell stabilizer, is the active pharmaceutical ingredient (API) in various ophthalmic solutions used to treat allergic conjunctivitis.[1][2] During its synthesis or upon storage, related substances and degradation products can emerge. This application note presents detailed, validated protocols for the extraction of a key related compound, Cromoglicic Acid Impurity 11, from complex ophthalmic solution matrices.

Monitoring and controlling impurities is a mandate from regulatory bodies to ensure medication quality.[1][3] The challenge lies in isolating the target impurity from a solution containing the highly similar parent drug and various excipients like preservatives and viscosity enhancers, which can interfere with downstream analysis.[4][5] This document provides two robust extraction methodologies: a classic Liquid-Liquid Extraction (LLE) protocol and a more advanced Solid-Phase Extraction (SPE) protocol. The scientific rationale behind each step is thoroughly explained to empower researchers to adapt and troubleshoot these methods effectively. These protocols are designed for compatibility with subsequent analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS).[1]

Scientific Principles and Method Rationale

Analyte and Matrix Characteristics

A successful extraction protocol is predicated on understanding the physicochemical properties of the target analyte and the surrounding matrix.

  • Cromoglicic Acid and Impurity 11: Both the parent drug, Cromoglicic Acid, and Impurity 11 (IUPAC Name: 5-(3-(2-carboxy-3-hydroxyphenoxy)-2-hydroxypropoxy)-4-oxo-4H-chromene-2-carboxylic acid) are dicarboxylic acids.[6][7][8] This acidic nature is the cornerstone of the extraction strategy. With a pKa around 1.9, these molecules are ionized (deprotonated and water-soluble) at neutral pH and non-ionized (protonated and more organic-soluble) under strongly acidic conditions.[8]

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Functional Groups
Cromoglicic Acid C23H16O11468.37Two Carboxylic Acids, Ether, Hydroxyl
Impurity 11 C20H16O10416.34Two Carboxylic Acids, Phenolic Hydroxyl, Ether
  • Ophthalmic Solution Matrix: These formulations are aqueous and typically contain excipients that can interfere with extraction. Common components include:

    • Preservatives: Benzalkonium chloride is a quaternary ammonium compound that can form ion pairs with our acidic analytes.[9][10]

    • Chelating Agents: Disodium edetate (EDTA) is often included.[5]

    • Tonicity Agents: Sodium chloride is used to adjust osmolarity.[11]

    • Surfactants: Polysorbate 80 may be present, which can cause problematic emulsions during liquid-liquid extractions.[5]

Extraction Strategy Rationale

The goal is to selectively isolate Impurity 11 from the API and the aforementioned excipients. Both proposed methods leverage the acidic nature of the analyte.

  • Liquid-Liquid Extraction (LLE): This classic acid-base extraction technique relies on modifying the pH of the aqueous sample to control the ionization state, and therefore the solubility, of the target analyte.[12][13] By acidifying the ophthalmic solution to a pH well below the pKa of the carboxylic acid groups (e.g., pH < 1.0), both Cromoglicic Acid and Impurity 11 are converted to their neutral, protonated forms. This significantly increases their affinity for a water-immiscible organic solvent, allowing them to be partitioned away from the water-soluble excipients.[14]

  • Solid-Phase Extraction (SPE): SPE offers a more controlled and often cleaner extraction compared to LLE, minimizing solvent usage and emulsion issues.[15][16] A reversed-phase mechanism is ideal here. The sample is acidified to protonate the analytes, increasing their hydrophobicity. When loaded onto a reversed-phase sorbent (e.g., a polymeric C18), the neutral analytes are retained via hydrophobic interactions, while polar, water-soluble excipients and salts are washed away. A carefully selected organic solvent is then used to disrupt the hydrophobic interactions and elute the purified analytes.[17]

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a fundamental yet effective method for isolating acidic analytes from an aqueous matrix.

Materials and Reagents
Reagent/MaterialGrade/SpecificationPurpose
Ophthalmic Solution Sample-Sample Source
Hydrochloric Acid (HCl)6M, ACS GradepH Adjustment
Ethyl AcetateHPLC GradeExtraction Solvent
Sodium Sulfate (Anhydrous)ACS GradeDrying Agent
Nitrogen GasHigh PuritySolvent Evaporation
Reconstitution Solvente.g., 50:50 Acetonitrile:WaterFor HPLC Analysis
pH Meter or pH StripsCalibratedpH Verification
Centrifuge Tubes (15 mL)PolypropyleneExtraction Vessel
Vortex Mixer-Mixing
Centrifuge-Phase Separation
Step-by-Step LLE Procedure
  • Sample Preparation: Pipette 1.0 mL of the Cromoglicic Acid ophthalmic solution into a 15 mL polypropylene centrifuge tube.

  • Acidification: Add 6M HCl dropwise to the sample while vortexing gently. Monitor the pH until a stable reading of pH ≤ 1.0 is achieved. This step is critical to ensure the complete protonation of Impurity 11.

  • Solvent Addition: Add 5.0 mL of ethyl acetate to the acidified sample in the centrifuge tube.

  • Extraction: Cap the tube securely and vortex vigorously for 2 minutes. Causality Note: Vigorous mixing is required to maximize the surface area between the two phases, facilitating the transfer of the analyte into the organic layer.

  • Phase Separation: Centrifuge the tube at 3000 x g for 10 minutes to break any potential emulsions and create a sharp interface between the aqueous (bottom) and organic (top) layers.

  • Collection: Carefully pipette the upper organic layer (ethyl acetate) into a clean glass tube, taking care not to disturb the aqueous layer.

  • Repeat Extraction: To maximize recovery, repeat steps 3-6 on the remaining aqueous layer with a fresh 5.0 mL aliquot of ethyl acetate. Combine the organic extracts.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove residual water.

  • Evaporation: Gently evaporate the ethyl acetate to dryness under a stream of nitrogen gas at ambient temperature. Causality Note: Avoid excessive heat, which could potentially degrade the analyte.

  • Reconstitution: Reconstitute the dried residue in a known, small volume (e.g., 500 µL) of the reconstitution solvent. Vortex briefly to ensure the analyte is fully dissolved. The sample is now ready for HPLC analysis.

LLE Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction Sample 1.0 mL Ophthalmic Solution Acidify Acidify to pH <= 1.0 (with 6M HCl) Sample->Acidify AddSolvent Add 5.0 mL Ethyl Acetate Acidify->AddSolvent Vortex Vortex for 2 min AddSolvent->Vortex Centrifuge Centrifuge at 3000 x g Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Repeat Repeat Extraction (x1) Collect->Repeat Dry Dry with Na2SO4 Repeat->Dry Evaporate Evaporate to Dryness (N2) Dry->Evaporate Reconstitute Reconstitute in 500 µL Mobile Phase Evaporate->Reconstitute Analysis Inject for HPLC Analysis Reconstitute->Analysis caption Figure 1. Liquid-Liquid Extraction (LLE) Workflow. SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe SPE Cartridge Steps Sample 1.0 mL Ophthalmic Solution Dilute Dilute 1:1 with 2% Phosphoric Acid Sample->Dilute Condition 1. Condition (1mL MeOH, 1mL H2O) Dilute->Condition Load 2. Load Sample (2 mL) Condition->Load Wash 3. Wash (1 mL H2O, Dry 5 min) Load->Wash Elute 4. Elute (1 mL Elution Solvent) Wash->Elute Analysis Inject Eluate for HPLC Analysis Elute->Analysis caption Figure 2. Solid-Phase Extraction (SPE) Workflow.

Figure 2. Solid-Phase Extraction (SPE) Workflow.

Method Performance and Validation

Both protocols must be validated to ensure they are fit for their intended purpose, in accordance with regulatory guidelines such as ICH Q2(R2). [18]The validation provides documented evidence of reliability. [3]

Key Validation Parameters

The following parameters should be assessed for the chosen extraction method.

ParameterAcceptance Criteria (Typical)Purpose
Recovery 80 - 120%Measures the efficiency of the extraction process.
Precision (RSD%) ≤ 15% at Limit of Quantitation (LOQ)Demonstrates the reproducibility of the extraction and analysis.
Linearity r² ≥ 0.99Confirms a proportional response across a range of concentrations.
Matrix Effect 80 - 120%Assesses whether excipients suppress or enhance the analytical signal.
Specificity No interfering peaks at the retention time of Impurity 11.Ensures the method accurately measures only the target analyte.
Downstream Analysis

The extracts from either protocol can be analyzed using a stability-indicating HPLC-UV method. A typical starting point would be:

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Gradient elution with Acetonitrile and a buffered aqueous phase (e.g., ammonium formate). [19]* Detection: UV at 326 nm. [20][21]* Injection Volume: 10-20 µL

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Analyte Recovery (LLE/SPE): Incomplete protonation (pH too high).LLE: Insufficient mixing; Wrong solvent polarity.SPE: Sorbent breakthrough (loading too fast); Inappropriate elution solvent.(LLE/SPE): Verify pH is ≤ 1.0 before extraction.LLE: Increase vortex time; Try a different solvent (e.g., Dichloromethane).SPE: Reduce loading flow rate; Use a stronger elution solvent (e.g., higher % organic).
High Variability (RSD%) Inconsistent pipetting; Variable evaporation/reconstitution; Inconsistent SPE cartridge packing.Use calibrated pipettes; Ensure consistent drying and reconstitution volumes; Use high-quality SPE cartridges from a single lot.
Emulsion (LLE) High concentration of surfactants (Polysorbate 80) in the sample matrix.Centrifuge at higher speed/longer time; Add salt ("salting out") to the aqueous phase to increase polarity difference; Switch to the SPE protocol. [22]
Extraneous Peaks Contamination from solvents or labware; Carryover from SPE cartridge.Use HPLC-grade solvents; Ensure all glassware is meticulously clean; Include a blank injection; Add a stronger wash step in the SPE method.

Conclusion

This application note provides two comprehensive and scientifically-grounded protocols for the extraction of Cromoglicic Acid Impurity 11 from ophthalmic solutions. The Liquid-Liquid Extraction method offers a classic, cost-effective approach, while the Solid-Phase Extraction method provides a modern, highly reproducible, and cleaner alternative. The choice between methods will depend on laboratory resources, desired throughput, and automation capabilities. By explaining the fundamental principles behind each step, these protocols serve as a robust starting point for method development, validation, and routine quality control testing in the pharmaceutical industry.

References

  • Stability-indicating Assay of Sodium Cromoglicate in Ophthalmic Solution Using Mixed-Mode Hydrophilic Interaction Chromatography. PubMed, National Center for Biotechnology Information. [Link]

  • Cromoglicic Acid Impurities and Related Compound. Veeprho. [Link]

  • Liquid-liquid extraction for neutral, acidic and basic compounds. Tiei Extraction. [Link]

  • Stability-indicating assay of sodium cromoglicate in ophthalmic solution using mixed-mode hydrophilic interaction chromatography | Request PDF. ResearchGate. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. LinkedIn. [Link]

  • FDA Guidance on analytical procedures and methods validation published. ECA Academy. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Acid-Base Liquid-Liquid Extraction. EduBirdie. [Link]

  • Characterization of impurities in sodium cromoglycate drug substance and eye drops using LC-ESI-ion trap MS and LC-ESI-QTOF MS | Request PDF. ResearchGate. [Link]

  • Sodium Cromoglicate Impurity 11. Veeprho Pharmaceuticals. [Link]

  • FDA Guidance on Analytical Method Validation. Scribd. [Link]

  • Characterization of impurities in sodium cromoglycate drug substance and eye drops using LC‐ESI‐ion trap MS and LC‐ESI‐QTOF MS. Semantic Scholar. [Link]

  • Guidance for Industry - Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration. [Link]

  • Sodium Cromoglicate 2% w/v Eye Drops, Solution. medicines.org.uk. [Link]

  • Sodium Cromoglicate 2% wv Eye Drops (POM) - Summary of Product Characteristics (SmPC). medicines.org.uk. [Link]

  • Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute streams. ScienceDirect. [Link]

  • 7.7: Liquid-Liquid Extractions. Chemistry LibreTexts. [Link]

  • The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. [Link]

  • Solid‐Phase Extraction and Clean‐Up Procedures in Pharmaceutical Analysis | Request PDF. ResearchGate. [Link]

  • CROMOSTIL EYE DROPS (Sodium Cromoglicate2 % w/v). PI and PIL Repository. [Link]

  • Sodium cromoglicate 2 %w/v Eye drops, Solution_PL 25298/0305 - Summary of Product Characteristics (SmPC). medicines.org.uk. [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. National Center for Biotechnology Information. [Link]

  • Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis. Encyclopedia MDPI. [Link]

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Method

Elucidating the Fragmentation Pathway of Cromoglicic Acid Impurity 11 by LC-MS/MS: An Application Note

Abstract This application note presents a detailed protocol and analysis of the fragmentation pattern of Cromoglicic Acid Impurity 11, a critical related substance in the quality control of Cromoglicic Acid, an establish...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed protocol and analysis of the fragmentation pattern of Cromoglicic Acid Impurity 11, a critical related substance in the quality control of Cromoglicic Acid, an established mast cell stabilizer.[1] Utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), we explore the characteristic fragmentation of this impurity, providing a robust methodology for its identification and characterization in pharmaceutical samples. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish sensitive and specific methods for impurity profiling.

Introduction: The Importance of Impurity Profiling

Cromoglicic acid, marketed as its sodium salt, is a widely used therapeutic agent for managing allergic conditions such as asthma and allergic conjunctivitis.[1] Its mechanism of action involves the stabilization of mast cells, thereby preventing the release of histamine and other inflammatory mediators.[2] As with any pharmaceutical compound, the presence of impurities, which can arise during synthesis or degradation, must be carefully monitored to ensure the safety and efficacy of the final drug product.[1] Regulatory bodies mandate rigorous impurity profiling, making the development of reliable analytical methods a cornerstone of quality control.[3][4]

Cromoglicic Acid Impurity 11 has been identified as a related substance of interest. This document provides an in-depth look at its structural elucidation via LC-MS/MS, focusing on the predictable and diagnostic fragmentation pathways observed during tandem mass spectrometry.

Chemical Structure and Properties

Cromoglicic Acid Impurity 11 is chemically defined as 5-(3-(2-carboxy-3-hydroxyphenoxy)-2-hydroxypropoxy)-4-oxo-4H-chromene-2-carboxylic acid.[5][6] Its structure is closely related to the parent cromoglicic acid molecule but possesses distinct features that influence its chromatographic behavior and mass spectrometric fragmentation.

PropertyValueSource
IUPAC Name 5-(3-(2-carboxy-3-hydroxyphenoxy)-2-hydroxypropoxy)-4-oxo-4H-chromene-2-carboxylic acid[5][6]
Molecular Formula C20H16O10[6]
Molecular Weight 416.34 g/mol [6]

Proposed LC-MS/MS Fragmentation Pathway

The fragmentation of Cromoglicic Acid Impurity 11 in negative ion mode electrospray ionization (ESI) is driven by its key structural features: two carboxylic acid groups, a chromone core, a hydroxyl group, and ether linkages. The presence of acidic protons makes it highly suitable for negative ion mode analysis. The fragmentation cascade provides a unique fingerprint for the confident identification of this impurity.

The proposed fragmentation pathway initiates with the deprotonated molecule [M-H]⁻. Subsequent fragmentation events (MS/MS) are dominated by neutral losses of water (H₂O) and carbon dioxide (CO₂), which are characteristic of dicarboxylic acids.[7] The chromone backbone can also undergo characteristic cleavages, such as retro-Diels-Alder reactions or loss of carbon monoxide (CO).[8]

Below is a DOT language script for a Graphviz diagram illustrating the proposed fragmentation pathway.

Fragmentation_Pathway cluster_0 Proposed Fragmentation of Cromoglicic Acid Impurity 11 M_H [M-H]⁻ m/z 415.07 frag1 m/z 397.06 M_H->frag1 - H₂O frag2 m/z 371.04 M_H->frag2 - CO₂ frag3 m/z 353.03 frag1->frag3 - CO₂ frag2->frag3 - H₂O frag4 m/z 205.01 frag2->frag4 - C₉H₆O₄ frag5 m/z 161.02 frag4->frag5 - CO₂

Figure 1: Proposed fragmentation pathway for Cromoglicic Acid Impurity 11.

Experimental Protocol: LC-MS/MS Analysis

This section outlines a robust protocol for the separation and detection of Cromoglicic Acid Impurity 11.

Materials and Reagents
  • Cromoglicic Acid Impurity 11 reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

Liquid Chromatography (LC) Parameters

A reversed-phase chromatographic method is suitable for the separation of cromoglicic acid and its impurities.

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS) Parameters

The analysis should be performed on a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

ParameterSetting
Ionization Mode Negative ESI
Capillary Voltage -3.5 kV
Source Temperature 120 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MS1 Scan Range m/z 100-500
MS/MS Precursor Ion m/z 415.07
Collision Energy Ramped, 15-40 eV
Workflow Diagram

The following diagram illustrates the analytical workflow for the characterization of Cromoglicic Acid Impurity 11.

Analytical_Workflow cluster_workflow Analytical Workflow start Sample Preparation (Dissolve in Mobile Phase A) lc_injection LC Injection and Separation start->lc_injection ms_detection MS Detection (Full Scan) lc_injection->ms_detection msms_fragmentation MS/MS Fragmentation (Targeted at m/z 415.07) ms_detection->msms_fragmentation data_analysis Data Analysis and Fragmentation Pattern Confirmation msms_fragmentation->data_analysis report Reporting and Documentation data_analysis->report

Figure 2: General workflow for LC-MS/MS analysis.

Interpretation of Results and Discussion

The LC-MS/MS analysis of Cromoglicic Acid Impurity 11 under the described conditions is expected to yield a clear chromatographic peak with a corresponding mass spectrum showing a prominent [M-H]⁻ ion at m/z 415.07. The subsequent MS/MS spectrum of this precursor ion will be critical for structural confirmation.

The initial loss of a water molecule (-18 Da) to yield a fragment at m/z 397.06 is anticipated due to the presence of the hydroxyl group. The loss of a carboxyl group as carbon dioxide (-44 Da) is another expected primary fragmentation, leading to an ion at m/z 371.04.[7] Further fragmentation of these primary product ions can lead to a cascade of losses, as depicted in Figure 1. The cleavage of the ether linkage connecting the two aromatic systems can also occur, resulting in characteristic fragment ions representing each part of the molecule. By carefully analyzing the masses and relative abundances of these fragment ions, a definitive identification of Cromoglicic Acid Impurity 11 can be achieved.

Conclusion

This application note provides a comprehensive guide for the characterization of Cromoglicic Acid Impurity 11 using LC-MS/MS. The detailed protocol and the proposed fragmentation pathway offer a solid foundation for developing and validating analytical methods for impurity profiling in cromoglicic acid drug substances and products. The inherent specificity and sensitivity of LC-MS/MS make it an invaluable tool for ensuring the quality and safety of pharmaceutical products.

References

  • Veeprho. (n.d.). Cromoglicic Acid Impurities and Related Compound. Retrieved from [Link]

  • Zhu, P., et al. (2017). Characterization of impurities in sodium cromoglycate drug substance and eye drops using LC-ESI-ion trap MS and LC-ESI-QTOF MS. Journal of Pharmaceutical and Biomedical Analysis, 145, 426-435. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Cromolyn Disodium-impurities. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (n.d.). Sodium Cromoglicate Impurity 11. Retrieved from [Link]

  • Ramakrishna, N. V. S., et al. (2005). Determination of sodium cromoglycate in human plasma by liquid chromatography-mass spectrometry in the turbo ion spray mode. Journal of Chromatography B, 817(2), 235-242. Retrieved from [Link]

  • Zhu, P., et al. (2017). Characterization of impurities in sodium cromoglycate drug substance and eye drops using LC-ESI-ion trap MS and LC-ESI-QTOF MS. Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Disodium Cromoglycate. PubChem. Retrieved from [Link]

  • Li, W., et al. (2008). Determination of sodium cromoglycate in human plasma by liquid chromatography with tandem mass. Journal of Pharmaceutical and Biomedical Analysis, 48(2), 460-464. Retrieved from [Link]

  • Wikipedia. (n.d.). Cromoglicic acid. Retrieved from [Link]

  • Zhu, P., et al. (2017). Characterization of impurities in sodium cromoglycate drug substance and eye drops using LC‐ESI‐ion trap MS and LC‐ESI‐QTOF MS. Semantic Scholar. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cromolyn. PubChem. Retrieved from [Link]

  • Petersson, G. (1972). Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives Rearrangement fragmentations. CORE. Retrieved from [Link]

  • Grossert, J. S., et al. (2000). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids... ResearchGate. Retrieved from [Link]

  • IntechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Kaye, P. T., & Nchinda, A. T. (2002). Chromone Studies. Part 11. 1 Synthesis and Electron-Impact Mass Spectrometric Study of Granulosin and Side-Chain Analogues. ResearchGate. Retrieved from [Link]

  • IntechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Retrieved from [Link]

  • MDPI. (2019). Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations. Retrieved from [Link]

Sources

Application

Application Note: High-Recovery Sample Preparation for Trace Analysis of Elafibranor Impurity 11

Introduction The purity of active pharmaceutical ingredients (APIs) is a critical determinant of drug safety and efficacy.[1][2][3] Regulatory bodies, including the International Council for Harmonisation (ICH), mandate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The purity of active pharmaceutical ingredients (APIs) is a critical determinant of drug safety and efficacy.[1][2][3] Regulatory bodies, including the International Council for Harmonisation (ICH), mandate the identification and quantification of impurities at levels as low as 0.05% to 0.10%.[3][4][5] Elafibranor, a dual peroxisome proliferator-activated receptor (PPAR) agonist, is a novel treatment for primary biliary cholangitis (PBC).[6][7] Ensuring the purity of Elafibranor requires sensitive and robust analytical methods for the detection of potential impurities.

This application note provides detailed protocols for the sample preparation of Elafibranor Impurity 11 , chemically identified as (Z)-2-(2,6-Dimethyl-4-(3-(4-(methylthio)phenyl)-3-oxoprop-1-en-1-yl)phenoxy)-2-methylpropanoic acid, for trace-level analysis.[8] Given the acidic nature of Impurity 11 due to its carboxylic acid moiety, this guide focuses on two highly effective extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). These methods are designed to isolate and concentrate the impurity from the Elafibranor API matrix, ensuring high recovery and minimizing interference for subsequent chromatographic analysis.

Chemical Properties of Elafibranor Impurity 11

  • Chemical Name: (Z)-2-(2,6-Dimethyl-4-(3-(4-(methylthio)phenyl)-3-oxoprop-1-en-1-yl)phenoxy)-2-methylpropanoic acid[8]

  • CAS Number: 3046217-14-2[7][8]

  • Molecular Formula: C₂₂H₂₄O₄S[7][8]

  • Molecular Weight: 384.5 g/mol [8]

  • Key Functional Group for Extraction: Carboxylic Acid (acidic)

The presence of the carboxylic acid group makes Impurity 11 an acidic compound, which is the key to designing a selective extraction strategy. By manipulating the pH, we can ionize the impurity, altering its solubility and allowing for its separation from the less acidic or neutral Elafibranor API.

Analytical Challenge

The primary challenge in the trace analysis of pharmaceutical impurities is the low concentration of the analyte in a matrix of the highly concentrated API.[2] This necessitates a sample preparation technique that can selectively isolate and concentrate the impurity while removing the bulk of the API and any other interfering substances.

Recommended Sample Preparation Techniques

This application note details two robust sample preparation methods for the trace analysis of Impurity 11 in the Elafibranor API:

  • Solid-Phase Extraction (SPE): A highly selective and efficient method for sample cleanup and concentration.[5]

  • Liquid-Liquid Extraction (LLE): A classic and effective technique based on the differential solubility of the impurity and API in immiscible solvents.[9]

Method 1: Solid-Phase Extraction (SPE) Protocol

Principle: SPE separates components of a mixture based on their physical and chemical properties as they interact with a solid stationary phase.[5] For acidic compounds like Impurity 11, a mixed-mode or anion-exchange sorbent is ideal. By adjusting the pH of the sample and elution solvents, we can achieve selective retention and elution of the impurity.

Recommended SPE Sorbent: Mixed-mode Strong Anion Exchange (SAX) or Weak Anion Exchange (WAX) cartridges. These sorbents offer dual retention mechanisms (reversed-phase and ion-exchange) for enhanced selectivity.

Experimental Workflow: Solid-Phase Extraction

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Weigh Elafibranor API Dissolve Dissolve in Diluent Sample->Dissolve Adjust_pH Adjust pH > pKa of Impurity 11 Dissolve->Adjust_pH Load Load Sample Adjust_pH->Load Condition Condition SPE Cartridge Equilibrate Equilibrate SPE Cartridge Condition->Equilibrate Equilibrate->Load Wash Wash to Remove API Load->Wash Elute Elute Impurity 11 Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by HPLC-UV/MS Reconstitute->Analyze

Caption: Workflow for SPE of Impurity 11.

Step-by-Step Protocol for SPE
  • Sample Preparation:

    • Accurately weigh 100 mg of the Elafibranor API sample into a volumetric flask.

    • Dissolve the sample in a suitable diluent (e.g., 1:1 acetonitrile:water) to a final concentration of 10 mg/mL.

    • Adjust the sample pH to approximately 2 units above the pKa of the carboxylic acid group of Impurity 11 using a weak base (e.g., ammonium hydroxide) to ensure it is deprotonated (ionized).

  • SPE Cartridge Conditioning and Equilibration:

    • Condition a mixed-mode WAX SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of water.

    • Further equilibrate with 3 mL of the sample diluent with the pH adjusted as in step 1.

  • Sample Loading:

    • Load 1 mL of the prepared sample solution onto the SPE cartridge at a slow, controlled flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of a weak organic solvent (e.g., 5% methanol in water) to remove the bulk of the Elafibranor API and other less retained impurities.

    • A second wash with a stronger non-polar solvent may be employed if further cleanup is necessary.

  • Elution:

    • Elute the retained Impurity 11 with 2 mL of a solvent containing a small percentage of a strong acid (e.g., 2% formic acid in methanol). This will neutralize the ionized impurity, making it less polar and allowing it to elute from the reversed-phase component of the sorbent.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

    • Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase for HPLC analysis.

Method 2: Liquid-Liquid Extraction (LLE) Protocol

Principle: LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.[9] By adjusting the pH of the aqueous phase, an acidic impurity can be selectively ionized and extracted from the organic phase into the aqueous phase.

Experimental Workflow: Liquid-Liquid Extraction

LLE_Workflow cluster_prep Initial Dissolution cluster_extraction Extraction cluster_recovery Impurity Recovery cluster_analysis Analysis Sample Weigh Elafibranor API Dissolve Dissolve in Organic Solvent Sample->Dissolve Add_Base Add Aqueous Base (e.g., NaHCO₃) Dissolve->Add_Base Shake Shake and Separate Layers Add_Base->Shake Collect_Aqueous Collect Aqueous Layer (contains Impurity 11 salt) Shake->Collect_Aqueous Repeat Repeat Extraction of Organic Layer Collect_Aqueous->Repeat Acidify Acidify Aqueous Layer Collect_Aqueous->Acidify Back_Extract Back-extract with Organic Solvent Acidify->Back_Extract Collect_Organic Collect Organic Layer Back_Extract->Collect_Organic Dry_Organic Dry Organic Layer (e.g., Na₂SO₄) Collect_Organic->Dry_Organic Evaporate Evaporate to Dryness Dry_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by HPLC-UV/MS Reconstitute->Analyze

Caption: Workflow for LLE of Impurity 11.

Step-by-Step Protocol for LLE
  • Initial Dissolution:

    • Accurately weigh 100 mg of the Elafibranor API sample into a separatory funnel.

    • Dissolve the sample in 10 mL of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extraction of Impurity 11:

    • Add 10 mL of a weak aqueous base (e.g., 5% sodium bicarbonate solution) to the separatory funnel. The weak base will deprotonate the acidic Impurity 11, forming a water-soluble salt, while the less acidic Elafibranor remains predominantly in the organic phase.

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

    • Allow the layers to separate completely.

    • Drain the lower aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with a fresh 10 mL portion of the weak aqueous base. Combine the aqueous extracts.

  • Recovery of Impurity 11:

    • In a clean separatory funnel, acidify the combined aqueous extracts by slowly adding a dilute acid (e.g., 1M HCl) until the pH is approximately 2. This will protonate the impurity, making it neutral and less water-soluble.

    • Add 10 mL of the organic solvent (e.g., dichloromethane or ethyl acetate) to the separatory funnel.

    • Shake vigorously for 1-2 minutes to back-extract the neutral Impurity 11 into the organic phase.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the back-extraction with a fresh 10 mL portion of the organic solvent and combine the organic layers.

  • Post-Extraction Processing:

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Filter or decant the dried organic solution to remove the drying agent.

    • Evaporate the organic solvent to dryness under reduced pressure or a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase for HPLC analysis.

Data Presentation and Expected Performance

The following table summarizes the expected performance characteristics for each sample preparation technique. These values are typical and may vary depending on the specific analytical instrumentation and conditions used.

Performance MetricSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Recovery > 90%> 85%
Reproducibility (RSD) < 5%< 10%
Sample Throughput High (amenable to automation)Moderate
Solvent Consumption LowHigh
Selectivity HighModerate

Analytical Method for Quantification

Following sample preparation, the extract should be analyzed using a validated, stability-indicating HPLC or UHPLC method coupled with a suitable detector (e.g., UV or Mass Spectrometry). A recent study on Elafibranor degradation provides a good starting point for analytical method development.[10][11][12][13]

Suggested HPLC-UV/MS Conditions:

  • Column: XBridge BEH C18 (150 x 4.6 mm, 3.5 µm) or equivalent[10][11][12][13]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A gradient program should be optimized to achieve separation of Impurity 11 from Elafibranor and any other potential impurities. A starting point could be a linear gradient from 20% to 95% B over 15 minutes.[10][11]

  • Flow Rate: 1.0 mL/min[10][11]

  • Column Temperature: 40°C[10][11]

  • Injection Volume: 10 µL[10][11]

  • Detection: UV at a suitable wavelength (to be determined by UV scan) and/or MS detection for confirmation and enhanced sensitivity.

Conclusion

The choice between SPE and LLE for the sample preparation of Elafibranor Impurity 11 will depend on the specific requirements of the analysis. SPE offers higher selectivity, lower solvent consumption, and is more amenable to automation, making it suitable for high-throughput environments. LLE, while more labor-intensive and solvent-consuming, is a robust and cost-effective technique that provides good recovery. Both methods, when properly executed, are capable of providing clean extracts for the accurate and precise trace-level quantification of Impurity 11 in Elafibranor API, thereby ensuring the quality and safety of the drug substance.

References

  • Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices. (2001). Journal of Analytical Toxicology, 25(7), 589-594. [Link]

  • ICH Q3A (R2) Impurities in new drug substances. (2006). International Council for Harmonisation. [Link]

  • Liquid-liquid extraction for neutral, acidic and basic compounds. (2022). Chemistry LibreTexts. [Link]

  • Stress study of elafibranor and characterization of its degradation impurities using HPLC and LC-MS/MS techniques. (2026). Journal of Applied Pharmaceutical Science, 16(03), 301-311. [Link]

  • Solid-Phase Extraction (SPE) Method Development. (n.d.). Waters Corporation. [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]

  • Acid-Base Liquid-Liquid Extraction. (n.d.). EduBirdie. [Link]

  • Stress study of elafibranor and characterization of its degradation impurities using HPLC and LC-MS/MS techniques. (2026). Journal of Applied Pharmaceutical Science. [Link]

  • Simplifying Solid-Phase Extraction Method Development: Exploring the Use of Software. (2020). LCGC North America, 38(11), 634-639. [Link]

  • PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrIQIRVO® elafibranor tablets. (2025). Ipsen Biopharmaceuticals Canada Inc. [Link]

  • Stress study of elafibranor and characterization of its degradation impurities using HPLC and LC-MS/MS techniques. (2026). ResearchGate. [Link]

  • Liquid–liquid extraction. (n.d.). Wikipedia. [Link]

  • Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek. [Link]

  • Characterization of Elafibranor degradation impurities by using advanced analytical techniques (UHPLC-MS, HRMS & 2D-NMR). (2026). ResearchGate. [Link]

  • A stability-indicating and validated LC method for the quantitative estimation of Elafibranor in bulk drug and dosage forms. (2025). International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]

  • Elafibranor Impurity 11. (n.d.). Manasa Life Sciences. [Link]

  • Resolving API Impurity Issues in Drug Development. (2025). Pharmaguideline. [Link]

  • Impurities in APIs and Their Effects on Products. (2024). Contract Pharma. [Link]

  • Elafibranor-impurities. (n.d.). Pharmaffiliates. [Link]

  • Isolation and Identification of API Impurities. (2024). Labinsights. [Link]

Sources

Method

Optimizing Cromolyn Sodium Impurity Profiling: A Comprehensive Guide to C18 Column Selection and Method Development

Executive Summary Cromolyn sodium (CS) is a highly polar mast cell stabilizer utilized in the treatment of allergic rhinitis and asthma. Ensuring the purity of the active pharmaceutical ingredient (API) is a strict regul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cromolyn sodium (CS) is a highly polar mast cell stabilizer utilized in the treatment of allergic rhinitis and asthma. Ensuring the purity of the active pharmaceutical ingredient (API) is a strict regulatory requirement, yet quantifying its related substances presents a formidable chromatographic challenge. This application note provides an authoritative, mechanistic guide to selecting the optimal C18 column chemistry for CS impurity profiling. By understanding the causality behind phase collapse and silanol interactions, chromatographers can implement the self-validating protocol detailed below to achieve robust, reproducible separations.

The Chromatographic Challenge: Analyte Properties vs. Stationary Phase

The difficulty in analyzing cromolyn sodium stems directly from its molecular structure. CS is a bis-chromone derivative containing two carboxylic acid groups with a pKa of approximately 1.5 to 2.0. At typical mobile phase pH levels, these groups are fully ionized, rendering the molecule highly polar and hydrophilic.

When utilizing standard reversed-phase high-performance liquid chromatography (RP-HPLC), highly polar analytes exhibit poor retention on conventional C18 (USP L1) columns. To force retention, chromatographers must often employ highly aqueous mobile phases (typically >80% water or buffer)[1]. However, exposing standard hydrophobic stationary phases to these conditions introduces severe mechanical and chemical instabilities.

Causality in Column Selection: Standard vs. AQ/Polar-Embedded C18

The Pitfall of Standard C18 Columns (Phase Collapse)

Standard C18 columns rely on dense, hydrophobic octadecyl chains. When the mobile phase contains less than 5% organic modifier, a phenomenon known as dewetting (or phase collapse) occurs. The hydrophobic alkyl chains fold onto themselves to minimize interaction with the polar aqueous environment, effectively expelling water from the silica pores. This causes a sudden, irreproducible loss of retention time and degraded peak shapes for polar impurities like cromolyn diethyl ester (Impurity 1) and hydroxy phenoxy 2-propanol (Impurity 2)[2].

The Solution: AQ-Type and Polar-Embedded C18 Phases

To counteract dewetting and ensure a self-validating, robust method, column selection must shift to specialized chemistries:

  • AQ-C18 Columns: These columns utilize hydrophilic endcapping reagents. The polar endcapping maintains a stable hydration layer near the silica surface, preventing the C18 chains from collapsing even in 100% aqueous conditions.

  • Polar-Embedded C18 Columns: These stationary phases incorporate a polar functional group (such as an amide, ether, or carbamate) embedded within the alkyl chain near the silica surface. This embedded group acts as an internal "wetting" agent. Furthermore, it effectively shields residual surface silanols, drastically reducing peak tailing for basic impurities while maintaining robust retention for acidic compounds like CS.

C18_Selection Analyte Cromolyn Sodium (Highly Polar, pKa ~1.5) MobilePhase Highly Aqueous Mobile Phase (>80% Buffer) Analyte->MobilePhase StandardC18 Standard C18 Column (Hydrophobic Alkyl Chains) MobilePhase->StandardC18 AQC18 AQ-Type / Polar-Embedded C18 (Hydrophilic Endcapping / Amide Group) MobilePhase->AQC18 Dewetting Phase Collapse / Dewetting Loss of Retention & Resolution StandardC18->Dewetting Stable Stable Hydration Layer Robust Retention of Polar Impurities AQC18->Stable

Caption: Logical relationship between C18 column chemistry and cromolyn retention under highly aqueous conditions.

Mobile Phase Strategies: pH Control vs. Ion-Pairing

Because CS is fully ionized at physiological pH, its retention must be chemically modulated via the mobile phase.

  • pH Suppression (Recommended): The USP monograph employs a sodium acetate buffer adjusted to pH 5.5 with glacial acetic acid, paired with methanol (80:20 Buffer:MeOH)[1]. While this partially suppresses ionization, the high aqueous content necessitates an AQ-compatible C18 to maintain stability.

  • Ion-Pairing: Alternative stability-indicating methods utilize ion-pairing reagents (e.g., cetyltrimethylammonium bromide)[3]. The positively charged ion-pairing agent binds to the negatively charged carboxylate groups of CS, forming a neutral, hydrophobic complex that retains strongly on a standard C18 column. However, ion-pairing agents require dedicated columns due to irreversible binding to the stationary phase and require extended equilibration times.

Quantitative Data: Column Performance Comparison

The following table summarizes the expected chromatographic performance of CS and its primary impurities across different C18 column chemistries using the standard USP highly aqueous mobile phase (80% Acetate Buffer / 20% Methanol).

Column ChemistryRetention Factor (k') - CSTailing Factor (CS)Resolution (CS vs Impurity 1)Dewetting Risk
Standard C18 1.2 (Variable over time)2.4< 1.5High
AQ-C18 (Hydrophilic Endcapped) 4.5 (Stable)1.3> 3.0None
Polar-Embedded C18 (Amide) 5.1 (Stable)1.1> 3.5None

Experimental Protocol: Self-Validating Impurity Profiling Workflow

A self-validating protocol inherently proves its own reliability before any unknown samples are processed. By establishing strict system suitability criteria, the method acts as a real-time diagnostic tool for column health and mobile phase integrity. This protocol is adapted from validated stability-indicating methods and USP guidelines[1][2].

Reagents & Materials
  • Column: Polar-embedded C18 or AQ-C18, 4.6 mm × 250 mm, 5 µm particle size (USP L1 compliant).

  • Mobile Phase: Methanol : Sodium Acetate Buffer (20:80 v/v).

    • Buffer Preparation: Dissolve 2.1 g of sodium acetate in 1000 mL of HPLC-grade water. Adjust the pH to 5.5 ± 0.05 using glacial acetic acid. Vacuum filter through a 0.45 µm nylon membrane[1].

  • Standard Solution: 0.1 mg/mL of USP Cromolyn Sodium Reference Standard (RS) in water[1].

  • Sample Solution: 1.0 mg/mL of Cromolyn Sodium API in water (optimized concentration for detecting related substances at the 0.05% – 2.0% level)[2].

Chromatographic Conditions
  • Flow Rate: 1.7 mL/min[1].

  • Column Temperature: 35°C[1].

  • Detection: UV at 254 nm (or 326 nm to maximize the detection response of related substances)[2].

  • Injection Volume: 20 µL[1].

  • Run Time: Not less than 2 times the retention time of the main cromolyn peak[1].

Step-by-Step Methodology & Self-Validation
  • Column Equilibration: Purge the HPLC system with the mobile phase for at least 30 column volumes (~45 minutes) until a perfectly flat baseline is achieved.

  • System Suitability Injection (The Self-Validation Step): Inject the Standard Solution (0.1 mg/mL) six consecutive times.

    • Diagnostic Check 1 (Tailing Factor): Must be Not More Than (NMT) 2.0[1]. Causality: If > 2.0, residual silanol interactions are occurring, indicating column degradation or an incorrect column chemistry choice.

    • Diagnostic Check 2 (Precision): The Relative Standard Deviation (RSD) of the peak area must be NMT 0.73%[1]. Causality: If > 0.73%, the stationary phase is likely undergoing dewetting/phase collapse, or there is an autosampler precision error.

    • Action: Do not proceed to sample analysis until these self-validating criteria are met.

  • Sample Analysis: Inject the 1.0 mg/mL Sample Solution. Identify Impurity 1 (cromolyn diethyl ester) and Impurity 2 (hydroxy phenoxy 2-propanol) based on their relative retention times[2].

  • Quantification: Calculate the percentage of related substances using the area normalization method. Note that Impurity 1 shares an insignificant structural difference from CS, allowing a relative response factor of 1.0, whereas Impurity 2 requires a relative response factor of 0.58 when measured at 326 nm[2].

Workflow Step1 1. Column Selection Select AQ-C18 or Polar-Embedded C18 Step2 2. Mobile Phase Preparation Prepare Acetate Buffer (pH 5.5) / MeOH (80:20) Step1->Step2 Step3 3. Sample Preparation Extract Cromolyn & Impurities (1.0 mg/mL) Step2->Step3 Step4 4. System Suitability Testing Check Tailing Factor (NMT 2.0) & RSD (NMT 0.73%) Step3->Step4 Step5 5. Impurity Quantification Analyze Cromolyn Diethyl Ester & Hydroxy Phenoxy 2-Propanol Step4->Step5

Caption: Step-by-step self-validating workflow for cromolyn sodium impurity profiling.

References

  • Source: United States Pharmacopeia (USP) / trungtamthuoc.
  • Title: DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF CROMOLYN SODIUM AND ITS RELATED SUBSTANCES IN CROMOLYN SODIUM DRUG SUBSTANCE AND CROMOLYN SODIUM INHALATION SOLUTION, 1.
  • Source: Journal of AOAC INTERNATIONAL / oup.

Sources

Technical Notes & Optimization

Troubleshooting

Removing mono-chromone intermediates from Cromolyn sodium crystallization

Troubleshooting Guide: Removing Mono-Chromone Intermediates Mechanistic Overview: The Mono-Chromone Challenge Cromolyn sodium (sodium cromoglicate) is a highly polar bis-chromone mast cell stabilizer. Its synthesis typic...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Removing Mono-Chromone Intermediates

Mechanistic Overview: The Mono-Chromone Challenge

Cromolyn sodium (sodium cromoglicate) is a highly polar bis-chromone mast cell stabilizer. Its synthesis typically involves the condensation of 2,6-dihydroxyacetophenone with an epichlorohydrin linker, followed by cyclization. A critical challenge during scale-up is the formation of mono-chromone intermediates (e.g., incomplete cyclization products like 1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol, known as [Cromolyn USP Related Compound A[1]]([Link])).

Because these mono-chromones share the core benzopyrone pharmacophore with the target API, they exhibit overlapping solubility profiles in highly polar solvents. Standard aqueous cooling crystallization often fails to clear them due to localized supersaturation and inclusion within the bis-chromone crystal lattice. To achieve >99.5% purity, we must exploit the differences in charge density, pKa, and lipophilicity through a two-stage thermodynamic purification system.

Frequently Asked Questions (FAQs)

Q1: Why does my Cromolyn sodium batch consistently fail EP/USP impurity limits for mono-chromone derivatives? A: If your downstream process relies solely on aqueous cooling, mono-chromone sodium salts will co-precipitate. Mono-chromones possess only one sodium carboxylate group, whereas the target API has two. This structural difference means mono-chromones have a lower lattice energy but can easily become trapped as inclusion defects within the rapidly forming bis-chromone crystal lattice if the Metastable Zone Width (MSZW) is breached too quickly.

Q2: How can I leverage pH-swing crystallization to separate the bis-chromone from mono-chromone impurities? A: Cromoglycic acid is a dicarboxylic acid with a highly polar nature and a pKa of approximately 1.9 . By dropping the pH below 1.0, you force the bis-chromone into its fully protonated, uncharged state. This state acts as a thermodynamic sink, causing the bis-chromone to crash out of the aqueous phase almost quantitatively. Mono-chromones, which have a more lipophilic unreacted tail and different precipitation kinetics, can be selectively leached out of the resulting filter cake using a targeted hot water or hydroalcoholic wash.

Q3: What is the optimal anti-solvent system for precipitating Cromolyn sodium while leaving mono-chromones in the mother liquor? A: Cromolyn sodium is freely soluble in water (approximately 50 mg/mL) but practically insoluble in lower alcohols . A water/ethanol anti-solvent system is highly effective. By dissolving the crude salt in water and titrating in ethanol at 60°C, you selectively crystallize the highly symmetric disodium bis-chromone. The mono-chromone sodium salt, having a lower charge density and higher organic character, shifts its partitioning preference toward the hydroalcoholic mother liquor.

Physicochemical Partitioning Data

To design a self-validating separation protocol, it is critical to understand the divergent partitioning behaviors of the API versus the impurities.

Table 1: Solubility and Partitioning Behavior of Cromolyn Species

PropertyCromoglycic Acid (Bis-chromone)Cromolyn Sodium (Disodium Salt)Mono-Chromone Intermediates
Ionizable Groups 2 x Carboxylic Acid2 x Sodium Carboxylate1 x Carboxylic Acid / Phenol
Aqueous Solubility (pH < 1.0) Very Low (< 0.1 mg/mL)N/A (Protonates to free acid)Low to Moderate
Aqueous Solubility (pH 7.5) N/A (Deprotonates to salt)High (~50 mg/mL)High
Solubility in Ethanol InsolubleInsolubleSparingly to Freely Soluble
Clearance Strategy Acidic PrecipitationAnti-Solvent CrystallizationRetained in Mother Liquor
Validated Experimental Protocols

The following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded within the steps to ensure thermodynamic equilibrium is reached before proceeding.

Protocol A: pH-Swing Precipitation of Cromoglycic Acid

Objective: Clear highly soluble unreacted starting materials and lipophilic mono-chromones.

  • Dissolution: Dissolve crude Cromolyn sodium in deionized water to achieve a 10% w/v solution at 25°C.

  • Acidification (IPC Check): Slowly add 6M HCl under vigorous overhead stirring (300 rpm). Continuously monitor the pH. Stop addition when the pH stabilizes strictly between 0.8 and 1.0 . (Self-Validation: Failure to reach pH < 1.0 will result in incomplete protonation and yield loss).

  • Aging: Allow the thick white suspension to stir for 2 hours at 10°C to maximize the precipitation of the free cromoglycic acid and allow Ostwald ripening of the crystals.

  • Filtration & Leaching: Filter the precipitate under vacuum. Wash the filter cake first with cold dilute HCl (pH 1.0) to displace the mother liquor, followed by a 10% v/v ethanol/water wash at 40°C . The warm hydroalcoholic wash selectively leaches out the residual mono-chromone free acids.

Protocol B: Anti-Solvent Crystallization of Cromolyn Sodium

Objective: Recover the pure disodium salt while partitioning residual mono-chromone sodium salts into the organic phase.

  • Neutralization: Suspend the purified cromoglycic acid cake from Protocol A in deionized water. Carefully titrate with 2M NaOH until the solution becomes completely clear and the pH stabilizes at 7.0 - 7.5 .

  • Concentration: Concentrate the aqueous solution under reduced pressure until a concentration of approximately 20% w/v is achieved.

  • Anti-Solvent Titration: Heat the solution to 60°C. Slowly add absolute ethanol dropwise until the solution exhibits a faint, persistent turbidity (the cloud point).

  • Seeding (IPC Check): Seed the turbid solution with 0.5% w/w pure Cromolyn sodium crystals. Hold the temperature at 60°C for 30 minutes. (Self-Validation: The turbidity should transition into a distinct crystalline slurry. If it oils out, the ethanol addition rate was too fast, breaching the MSZW).

  • Solvent Expansion: Resume ethanol addition at a rate of 1 volume per hour until the final water:ethanol volumetric ratio reaches 1:4.

  • Controlled Cooling: Cool the slurry to 5°C at a linear ramp rate of 10°C/hour.

  • Isolation: Filter the highly pure Cromolyn sodium crystals and wash with cold absolute ethanol. Dry under vacuum at 60°C.

Process Visualization

CromolynPurification Crude Crude Cromolyn Sodium (Contains Mono-Chromones) Acidify Acidification (HCl, pH < 1.0) Precipitate Free Acid Crude->Acidify Wash Filtration & Hot Water Wash (Leach Lipophilic Impurities) Acidify->Wash Neutralize Neutralization (NaOH, pH 7.5) Form Disodium Salt Wash->Neutralize AntiSolvent Anti-Solvent Addition (Ethanol at 60°C) Neutralize->AntiSolvent Crystallize Controlled Cooling (5°C) Selective Crystallization AntiSolvent->Crystallize Pure Pure Cromolyn Sodium (Bis-Chromone > 99.5%) Crystallize->Pure

Fig 1: Two-stage crystallization workflow for mono-chromone clearance in Cromolyn sodium synthesis.

References
  • PubChem - NIH. "Cromolyn | C23H16O11 | CID 2882" National Center for Biotechnology Information. Available at:[Link]

  • Cleanchem Laboratories. "Cromolyn USP Related Compound A | CAS No: 16150-44-0" Cleanchem. Available at:[Link]

Sources

Optimization

Resolving baseline noise interference in Impurity 11 analysis

Welcome to the Technical Support Center for Impurity 11 analysis. Impurity 11 represents a class of ultra-trace degradation products or genotoxic impurities (GTIs) that require parts-per-billion (ppb) level detection.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Impurity 11 analysis. Impurity 11 represents a class of ultra-trace degradation products or genotoxic impurities (GTIs) that require parts-per-billion (ppb) level detection. At these concentrations, the integrity of your analytical baseline is the single most critical factor in achieving reliable quantification.

This guide provides a mechanistic overview, validated troubleshooting protocols, and expert FAQs to help you systematically eliminate baseline noise interference.

Mechanistic Overview of Baseline Interference

When quantifying ultra-trace compounds like Impurity 11, the signal-to-noise ratio (S/N) dictates your Limit of Detection (LOD) and Limit of Quantitation (LOQ). According to1, an S/N of 10:1 is required for reliable quantitation[1]. Baseline noise—defined as the background signal variation over a pre-determined length of the chromatogram—can easily obscure the ppb-level signals of genotoxic impurities []. Noise is not merely a cosmetic issue; it is a physical manifestation of system contamination, electronic degradation, or fluidic instability.

Diagnostic Decision Tree

Before adjusting your method, you must isolate the root cause of the noise. Use the following logical workflow to determine if the interference stems from the pump, the column, or the detector.

G Start Observe Baseline Noise Type Is noise periodic or random? Start->Type Periodic Periodic / Pulsating Type->Periodic Random Random / Drifting Type->Random Pump Pump / Degasser Issue Periodic->Pump RemoveCol Noise persists with column removed? Random->RemoveCol Persists Yes (Persists) RemoveCol->Persists Stops No (Stops) RemoveCol->Stops Detector Detector / Solvent Issue Persists->Detector Column Column / Matrix Issue Stops->Column

Workflow for isolating the root cause of baseline noise in Impurity 11 analysis.

Expert FAQs on Impurity 11 Baseline Resolution

Q1: Why does Impurity 11 disappear into the baseline during gradient elution, and how do I fix it? Causality: In gradient HPLC, baseline noise often increases as the solvent composition changes because trace impurities in the aqueous mobile phase concentrate on the head of the column and elute as the organic solvent strength increases, creating a drifting baseline or "phantom peaks"3[3]. Furthermore, incomplete solvent mixing exacerbates baseline fluctuations. Solution: Utilize highly filtered LC-MS grade solvents, as replacing old solvents with fresh ones dramatically lowers baseline noise 4[4]. To resolve mixing-induced noise without sacrificing gradient delay volume, implement high-efficiency static mixers (e.g., ASI static mixers) which use internal geometry to create controlled turbulence, homogenizing the mobile phase before it reaches the column 5[5].

Q2: How can I definitively distinguish between detector electronic noise and column-related contamination? Causality: Random, high-frequency noise is typically electronic or related to detector lamp degradation, whereas irregular, drifting noise points to column contamination or phase dewetting 6[6]. Solution: Perform a self-validating system isolation test. Remove the analytical column and replace it with a zero-dead-volume union[3]. If the high-frequency noise persists, the issue lies within the detector (e.g., aging lamp or dirty flow cell). If the baseline stabilizes, the column is the source, requiring either a rigorous wash protocol or replacement[6].

Q3: What causes periodic, pulsating baseline noise, and how does it impact Impurity 11 quantification? Causality: Periodic noise that coincides with pump head strokes is often caused by dissolved air in the solvents or faulty pump check valves[3]. This pressure fluctuation alters the refractive index of the solvent inside the detector flow cell, creating a rhythmic baseline disturbance that can artificially inflate or deflate the peak area of Impurity 11. Solution: Verify that the in-line degasser is functioning properly to remove dissolved air[3]. If pulsations persist, purge the pump to remove trapped air bubbles or replace the pump seals and check valves, which should generally be maintained annually[3].

Self-Validating Experimental Protocols

Protocol 1: System Isolation and Baseline Noise Diagnostic Test

Purpose: To systematically isolate the source of baseline noise (Pump vs. Column vs. Detector) using a self-validating exclusion method.

  • Baseline Establishment: Run the Impurity 11 gradient method with the column installed. Record the baseline noise (peak-to-peak amplitude) over a 5-minute blank window.

  • Column Isolation: Stop the flow. Remove the analytical column and install a zero-dead-volume union in its place[3].

  • Re-evaluation: Restart the flow and run the method.

    • Causality Check A: If the noise decreases significantly, the contamination was washing off a dirty column[6].

    • Causality Check B: If the noise remains identical, the issue is pre-column (pump/solvents) or post-column (detector).

  • Detector Isolation: If noise persists, flush the detector flow cell with 1N HNO3 (if compatible with your hardware) to remove trapped air bubbles or organic buildup 7[7]. Check the detector lamp energy hours.

  • System Validation: Reinstall a new or regenerated column. Inject a system suitability test (SST) blank. The system is validated when the S/N ratio for a known Impurity 11 standard returns to ≥ 10:18[8].

Protocol 2: Mobile Phase Optimization and Gradient Fidelity Test

Purpose: To eliminate matrix and solvent-induced baseline drift during gradient elution.

  • Solvent Preparation: Discard old mobile phases. Prepare fresh aqueous and organic phases using exclusively LC-MS grade solvents[4]. Filter through a 0.2 µm PTFE membrane to remove particulates.

  • Degassing & Purging: Ensure the in-line degasser is active. Purge all pump lines for 5 minutes at 5 mL/min to eliminate dissolved air[3].

  • Mixer Upgrade: If baseline drift persists during the gradient ramp, install an optimized static mixer to ensure uniform solvent blending[5].

  • Validation Run: Execute a blank gradient run. A successful validation will yield a flat baseline with no phantom peaks, ensuring Impurity 11 can be integrated without matrix interference.

Quantitative Data Presentation

To ensure your system is fit for Impurity 11 analysis, compare your observed Signal-to-Noise (S/N) metrics against the standardized troubleshooting actions below.

S/N Ratio RangeAnalytical CapabilityCommon Causes of DegradationRecommended Corrective Action
S/N < 3 Not detectable (Below LOD)Severe column contamination, failing detector lamp, or massive pump pulsation.Execute Protocol 1 (System Isolation). Replace lamp or pump seals.
3 ≤ S/N < 10 Detectable, but not quantifiable (Below LOQ)Mobile phase impurities, minor gradient mixing issues, or phase dewetting.Execute Protocol 2. Use LC-MS grade solvents and upgrade static mixer.
S/N ≥ 10 Fully quantifiable (Meets ICH Q2 Guidelines)Optimal system performance.Maintain annual PM schedule and daily SST blank injections.

References

  • HPLC Repair Services: Common Causes of Baseline Noise – The Overbrook Group. 3

  • Shimadzu Baseline Disturbance – Shimadzu. 6

  • The Role of Solvent Gradients in HPLC Analysis and How ASI Static Mixers Can Improve Performance – Chrom Tech. 5

  • Looking with Light: Breaking Down Liquid Chromatography Method Development – Cannabis Science Tech. 4

  • LC-MS-Based Rapid and Accurate Drug Impurity Analysis – BOC Sciences.

  • HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection – Thermo Fisher Scientific. 1

  • LCMS Troubleshooting: 14 Best Practices for Laboratories – ZefSci.8

  • HPLC Troubleshooting Mini Guide - Baseline Issues – Phenomenex. 7

Sources

Troubleshooting

Strategies for purifying Cromoglicic Acid Impurity 11 for standard use

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges researchers face when isolating and standardizing Cromoglicic Acid Impurity 11 (al...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges researchers face when isolating and standardizing Cromoglicic Acid Impurity 11 (also known in various compendia as the monoethyl ester of cromoglicic acid or Sodium Cromoglicate Impurity 15) [1].

Because reference standards must meet stringent pharmacopeial guidelines (USP/EP) for purity and structural integrity, this guide focuses on the mechanistic causality behind impurity formation, troubleshooting preparative chromatography, and self-validating isolation protocols [2, 3].

Mechanistic Overview: The Origin of Impurity 11

Cromoglicic acid is a symmetric dicarboxylic acid used as a mast cell stabilizer [2]. During synthesis, purification, or prolonged storage in the presence of ethanol, esterification can occur. Impurity 11 is the monoethyl ester of cromoglicic acid. If the reaction proceeds further, it yields the diethyl ester (often designated as Impurity 1 or Impurity B) [3, 4].

Mechanism CGA Cromoglicic Acid (Dicarboxylic Acid) Imp11 Impurity 11 (Monoethyl Ester) CGA->Imp11 Esterification EtOH Ethanol (Solvent/Impurity) EtOH->Imp11 Imp Diethyl Ester (Impurity B/1) EtOH->Imp Catalyst Acidic Conditions (H+ or Heat) Catalyst->Imp11 Imp11->Imp Further Reaction

Esterification pathway leading to the formation of Cromoglicic Acid Impurity 11.

Physicochemical & Chromatographic Properties

To successfully isolate Impurity 11, you must exploit the lipophilic differences between the parent API and its esterified derivatives. The addition of an ethyl group significantly increases the hydrophobicity of the molecule, shifting its retention time on Reverse-Phase (RP) columns.

Table 1: Comparative Properties for Chromatographic Tracking

CompoundCAS NumberMolecular FormulaMolecular WeightTheoretical m/z [M+H]⁺Est. RRT (C18 Column)*
Cromoglicic Acid (API) 16110-51-3C₂₃H₁₆O₁₁468.37 g/mol 469.11.00
Impurity 11 (Monoethyl) 149992-30-3C₂₅H₂₀O₁₁496.42 g/mol 497.1~1.45
Diethyl Ester (Impurity 1) 16150-45-1C₂₇H₂₄O₁₁524.48 g/mol 525.1~2.10

*Relative Retention Time (RRT) varies based on the specific gradient, but the elution order (API → Monoester → Diester) remains absolute due to hydrophobic partitioning.

Troubleshooting Guides & FAQs

Q1: What drives the formation of Impurity 11, and how can I intentionally enrich it for standard preparation? Causality: Impurity 11 forms via Fischer esterification. If you need to synthesize this impurity to create a reference standard, you can intentionally enrich a batch of cromoglicic acid by refluxing it in ethanol with a catalytic amount of hydrochloric acid (HCl). Actionable Step: Monitor the reaction via LC-MS. Stop the reaction when the m/z 497.1 peak is maximized to prevent over-conversion into the diethyl ester (m/z 525.1).

Q2: What is the optimal preparative chromatography strategy to isolate Impurity 11 from the API? Causality: Because Impurity 11 retains one free carboxylic acid group (pKa ~2.0), it will ionize in neutral water, leading to poor retention and peak smearing on a standard C18 column [4]. Actionable Step: You must use an acidic mobile phase modifier. Adding 0.1% Trifluoroacetic Acid (TFA) drops the pH below the pKa of the carboxylic acid, fully protonating the molecule. This ensures sharp peak shapes and maximizes the hydrophobic interaction with the C18 stationary phase.

Q3: I am experiencing peak tailing and co-elution between the API and Impurity 11 during Prep-HPLC. How do I resolve this? Causality: Co-elution usually occurs when the injection solvent is too strong (high organic content) or the column is overloaded, causing the API band to widen and bleed into the Impurity 11 fraction. Actionable Step:

  • Dilute your sample in a weaker solvent (e.g., 80:20 Water:Methanol) before injection to promote on-column focusing.

  • Flatten the gradient slope. Instead of a rapid 10-90% Acetonitrile sweep, use a shallow gradient (e.g., 20% to 45% Acetonitrile over 30 minutes) to separate the closely eluting monoester from the parent API.

Q4: How do I ensure the final isolated standard is free of residual TFA and structurally validated? Causality: TFA is highly UV-absorbent and can interfere with downstream quantitative assays. However, TFA and water form an azeotrope that cannot be easily removed by standard rotary evaporation without applying excessive heat, which risks degrading the standard. Actionable Step: Utilize lyophilization (freeze-drying). TFA sublimes efficiently under deep vacuum at -80°C, leaving behind a pure, stable powder.

Self-Validating Experimental Protocol: Preparative Isolation

To guarantee the trustworthiness of your reference standard, follow this closed-loop, self-validating workflow. Every step includes an orthogonal check to prevent downstream failure.

PurificationWorkflow Start Crude Mixture (API + Impurities) Prep Sample Preparation (Dissolve in 80:20 H2O:MeOH) Start->Prep Chrom Prep-HPLC Separation (C18, 0.1% TFA in H2O/MeCN) Prep->Chrom Detect UV Detection (254 nm) & Fraction Collection Chrom->Detect Check Analytical LC-MS Check (Target m/z 497 [M+H]+) Detect->Check Decision Purity > 98%? Check->Decision Lyophilize Lyophilization (Remove Solvents/TFA) Decision->Lyophilize Yes Recycle Repurify Fractions Decision->Recycle No End Pure Impurity 11 Reference Standard Lyophilize->End Recycle->Chrom

Workflow for the preparative isolation of Cromoglicic Acid Impurity 11.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 500 mg of the crude, Impurity 11-enriched cromoglicic acid mixture in 10 mL of 80:20 (v/v) Water:Methanol. Sonicate for 5 minutes and filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Chromatographic Separation:

    • Column: Preparative C18 (250 x 21.2 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Gradient: Hold at 10% B for 2 mins, ramp to 50% B over 35 mins.

    • Flow Rate: 20 mL/min.

  • Fraction Collection: Monitor UV absorbance at 254 nm. Collect the secondary major peak eluting after the massive API overload peak (typically between 22–26 minutes).

  • Orthogonal Validation (The Self-Validating Step): Do not pool fractions blindly. Inject a 2 µL aliquot of each collected fraction into an Analytical LC-MS system.

    • Acceptance Criteria: Only pool fractions that exhibit a base peak of m/z 497.1 [M+H]⁺ and demonstrate >98% UV purity at 254 nm.

  • Solvent Removal: Pool the validated fractions into a round-bottom flask. Flash-freeze the solution using a dry ice/acetone bath. Lyophilize for 48–72 hours at <0.1 mbar to completely sublime the water, acetonitrile, and residual TFA.

  • Final Certification: Perform a final ¹H-NMR (in DMSO-d6) to confirm the presence of the characteristic ethyl quartet (~4.2 ppm) and triplet (~1.3 ppm), verifying the monoethyl ester structure [1].

References

  • Sodium Cromoglicate Impurity 15 | C25H20O11 | CID 101647913 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Cromolyn | C23H16O11 | CID 2882 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Cromolyn Sodium - Definition, Identification, Assay (USP 2025 Monograph) Source: United States Pharmacopeia (USP) / TrungTamThuoc URL:[Link]

  • Development and Validation of Impurity-Profiling UPLC Method for the Determination of Sodium Cromoglicate Source: Journal of Chromatography B / ResearchGate URL:[Link]

Optimization

Minimizing matrix effects in Impurity 11 quantification

Welcome to the Technical Support Center. As of March 2026, navigating the stringent requirements of global regulatory bodies (such as the PMDA in Japan and the updated ICH M10 guidelines) demands absolute precision in tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As of March 2026, navigating the stringent requirements of global regulatory bodies (such as the PMDA in Japan and the updated ICH M10 guidelines) demands absolute precision in trace-level pharmaceutical analysis.

Quantifying "Impurity 11"—a representative trace-level, polar process impurity—using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a significant analytical challenge. While LC-MS/MS offers unparalleled sensitivity, it is highly susceptible to matrix effects. This guide is engineered to help researchers diagnose, understand, and systematically eliminate matrix-induced ion suppression during Impurity 11 quantification.

Section 1: Understanding the Causality (The "Why")

Q: Why does my Impurity 11 signal disappear when spiked into the formulated drug matrix compared to a neat solvent?

A: The loss of signal is a classic manifestation of ion suppression , a specific type of matrix effect prevalent in Electrospray Ionization (ESI)[1]. ESI is a surface-dependent, competitive ionization process. When you inject a complex matrix (containing the main Active Pharmaceutical Ingredient, excipients, or biological fluids), these background components co-elute with Impurity 11 and compete for the limited excess charge available on the surface of the ESI droplets[2].

Furthermore, high-mass or highly polar matrix components increase the surface tension and viscosity of the droplets[3]. This physical alteration prevents the efficient solvent evaporation and Coulombic fission required to transfer Impurity 11 from the liquid phase into the gas phase[1]. In severe cases, basic matrix components can even deprotonate and neutralize the analyte ions directly in the liquid phase, rendering them invisible to the mass spectrometer[3].

G A Droplet Formation (LC Effluent) B Competition for Charge at Droplet Surface A->B Co-eluting Matrix C Increased Viscosity & Surface Tension A->C High Matrix Conc. D Analyte Neutralization in Liquid Phase A->D Deprotonation E Reduced Gas-Phase Analyte Ions B->E C->E Prevents Evaporation D->E F Ion Suppression (Decreased Signal) E->F

Mechanism of ESI ion suppression by co-eluting matrix components.

Section 2: Diagnostic Workflows (The "How to Detect")

Q: How can I definitively prove that matrix effects are causing my poor recovery, rather than physical extraction loss during sample preparation?

A: To isolate matrix effects from extraction inefficiency, you must decouple the chromatography from the sample preparation. The gold-standard diagnostic tool for this is the Post-Column Infusion Method (often referred to as the Bonfiglio method)[1]. This method maps the exact retention time windows where ion suppression or enhancement occurs[4].

Self-Validating Protocol: Post-Column Infusion Analysis

  • Hardware Setup: Install a zero-dead-volume T-connector between the analytical LC column outlet and the MS/MS source inlet. Connect a precision syringe pump to the third port of the T-connector.

  • Baseline Validation (System Check): Load the syringe with a pure standard solution of Impurity 11 (e.g., 100 ng/mL in mobile phase). Infuse this continuously at 10 µL/min while running the LC gradient with no injection.

    • Validation Gate: Monitor the MS/MS Multiple Reaction Monitoring (MRM) transition for Impurity 11. The signal must form a flat, continuous baseline with <5% Relative Standard Deviation (RSD) over 5 minutes. If the baseline drifts, the MS source requires cleaning before proceeding.

  • Matrix Interrogation: Once a stable baseline is validated, inject a blank matrix extract (the formulated drug or biological matrix processed without Impurity 11) into the LC system.

  • Data Interpretation: Observe the continuous Impurity 11 signal. Any negative dip in the baseline indicates a zone of ion suppression, while a spike indicates ion enhancement[5]. If the retention time of Impurity 11 falls within one of these perturbation zones, matrix effects are definitively confirmed.

Section 3: Mitigation Strategies (The "How to Fix")

Q: What are the most effective strategies to eliminate or compensate for matrix effects in Impurity 11 analysis?

A: Mitigation requires a multi-tiered approach, prioritizing physical removal of the matrix before relying on mathematical compensation.

  • Orthogonal Sample Cleanup (Solid-Phase Extraction): Simple "dilute-and-shoot" or Protein Precipitation (PPT) methods leave behind complex excipients and phospholipids. These heavy molecules often elute at the solvent front or the end of a Reversed-Phase Liquid Chromatography (RPLC) gradient, causing severe suppression[5]. Implementing Solid-Phase Extraction (SPE) allows you to wash away these interferents based on orthogonal chemical properties (e.g., ion exchange) before eluting Impurity 11.

  • Chromatographic Optimization: If SPE is not feasible, adjust your mobile phase gradient. The goal is to shift the retention time of Impurity 11 away from the known suppression zones identified during your post-column infusion test[5].

  • Isotope Dilution (Compensation): When physical separation fails, use a Stable Isotope-Labeled Internal Standard (SIL-IS)[4]. Because the SIL-IS shares the exact physicochemical properties and retention time as Impurity 11, it experiences the exact same degree of ion suppression. By quantifying the ratio of the analyte to the SIL-IS, the matrix effect is mathematically normalized[4].

G Start Matrix Effect Detected (MF < 0.8 or > 1.2) Q1 Is a Stable Isotope Labeled IS available? Start->Q1 UseSIL Use SIL-IS to compensate for effect Q1->UseSIL Yes Q2 Can chromatography be optimized? Q1->Q2 No ShiftRT Shift Impurity 11 RT away from suppression zone Q2->ShiftRT Yes Q3 Improve Sample Prep Q2->Q3 No SPE Implement SPE or LLE to remove matrix Q3->SPE

Decision tree for mitigating matrix effects in LC-MS/MS quantification.

Section 4: Quantitative Data Summary

The table below summarizes the typical quantitative improvements observed when applying the above mitigation strategies to the LC-MS/MS analysis of Impurity 11. The Matrix Factor (MF) is calculated as the peak response in the presence of matrix divided by the peak response in neat solvent. An MF of 1.0 indicates zero matrix effect.

Mitigation StrategySample Preparation MethodMatrix Factor (MF)Absolute Recovery (%)Precision (% RSD)
Baseline (No Mitigation) Protein Precipitation (PPT)0.42 (Severe Suppression)38.5%18.2%
Chromatographic Shift PPT + Gradient Optimization0.78 (Moderate Effect)75.0%8.4%
Advanced Cleanup Solid-Phase Extraction (SPE)0.95 (Minimal Effect)91.2%3.8%
Isotope Dilution PPT + SIL-IS Compensation1.01 (IS-Normalized)99.5% (Relative)2.1%

Section 5: References

  • Title: Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring Source: PMC (nih.gov) URL:

  • Title: Matrix Effects: Causes and Solutions in Analysis Source: Phenomenex URL:

  • Title: What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Source: NorthEast BioLab URL:

  • Title: Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Source: Longdom URL:

  • Title: Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions Source: LCGC International (chromatographyonline.com) URL:

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Certificate of Analysis for Cromoglicic Acid Impurity 11 Reference Standard

For Researchers, Scientists, and Drug Development Professionals In the rigorous landscape of pharmaceutical development and quality control, the purity and characterization of active pharmaceutical ingredients (APIs) are...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of pharmaceutical development and quality control, the purity and characterization of active pharmaceutical ingredients (APIs) are paramount. This guide provides an in-depth analysis of the Certificate of Analysis (CoA) for the Cromoglicic Acid Impurity 11 reference standard. As a Senior Application Scientist, this document will not only dissect the components of a typical CoA but also compare and contrast the analytical methodologies employed to certify this critical reference material. Understanding the nuances of this document is essential for ensuring the accuracy and reliability of analytical data in regulatory submissions and for maintaining the safety and efficacy of the final drug product.

The Critical Role of Impurity Reference Standards

Cromoglicic acid, a mast cell stabilizer, is widely used in the prophylactic treatment of allergic conditions such as asthma and allergic rhinitis.[1] During its synthesis or upon storage, various impurities can arise.[1] Impurity 11, chemically known as 5-(3-(2-carboxy-3-hydroxyphenoxy)-2-hydroxypropoxy)-4-oxo-4H-chromene-2-carboxylic acid, is one such related substance that requires careful monitoring and control.[][3] Pharmaceutical regulatory bodies worldwide, guided by organizations like the International Council for Harmonisation (ICH), mandate the identification and quantification of impurities in drug substances and products to ensure their safety and quality.[][4]

A certified reference standard of Impurity 11 is indispensable for:

  • Peak Identification: Confirming the identity of the impurity peak in a chromatographic analysis of the Cromoglicic Acid API.

  • Method Validation: Establishing the specificity, linearity, accuracy, and precision of the analytical method used for impurity profiling.

  • Quantification: Accurately determining the concentration of Impurity 11 in batches of the API.

The Certificate of Analysis is the legal document that attests to the identity, purity, and overall quality of the reference standard.

Deconstructing the Certificate of Analysis for Cromoglicic Acid Impurity 11

A Certificate of Analysis for a pharmaceutical impurity reference standard is a comprehensive document that provides a wealth of information. Below is a detailed breakdown of the typical sections found on a CoA for Cromoglicic Acid Impurity 11, synthesized from industry best practices and regulatory expectations.

Table 1: Key Sections of a Certificate of Analysis for Cromoglicic Acid Impurity 11

SectionDescriptionTypical Specification/Information
Product Information Basic identifiers for the reference standard.Product Name: Cromoglicic Acid Impurity 11Catalogue Number: e.g., VE0013924[1]Lot/Batch Number: Unique identifier for the specific batch.Chemical Name: 5-(3-(2-carboxy-3-hydroxyphenoxy)-2-hydroxypropoxy)-4-oxo-4H-chromene-2-carboxylic acid[][3]Molecular Formula: C20H16O10[][3]Molecular Weight: 416.34 g/mol [][3]
Physical Properties Characteristics of the physical form of the standard.Appearance: e.g., White to Off-White SolidSolubility: e.g., Soluble in DMSO, Methanol
Identity Tests Confirmatory tests to verify the chemical structure.¹H NMR Spectroscopy: Conforms to structureMass Spectrometry (MS): Conforms to the expected molecular weightInfrared (IR) Spectroscopy: Conforms to the reference spectrum
Purity and Assay Quantitative tests to determine the purity of the standard.Purity by HPLC/UPLC: ≥ 98.0%Water Content (Karl Fischer): ≤ 1.0%Residual Solvents (GC-HS): Meets USP <467> requirementsResidue on Ignition: ≤ 0.1%Assay (by Mass Balance): Calculated value based on purity, water content, and residual solvents.
Storage and Handling Recommended conditions to ensure the stability of the standard.Storage Conditions: e.g., 2-8 °C, protect from lightRetest Date/Expiry Date: Date until which the certified values are valid.
Certification Declaration of conformity and traceability.Statement of Certification: Confirms the material is suitable for its intended use.Traceability Statement: Traceable to a primary standard, if applicable.Date of Certification: Date the certificate was issued.Signature of Authorized Person: Quality Assurance/Quality Control representative.

Comparative Analysis of Key Analytical Techniques

The certification of the Cromoglicic Acid Impurity 11 reference standard relies on a suite of sophisticated analytical techniques. The choice of methodology is critical for ensuring the accuracy of the purity assessment. Here, we compare the primary techniques used: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a cornerstone of pharmaceutical quality control for its robustness and reliability.

Workflow for HPLC Analysis of Cromoglicic Acid Impurity 11:

Caption: A typical workflow for the analysis of Cromoglicic Acid Impurity 11 by HPLC-UV.

Advantages of HPLC-UV:

  • Robust and Widely Available: A well-established and common technique in most analytical laboratories.

  • Cost-Effective: Lower operational and maintenance costs compared to mass spectrometry-based methods.

  • Good Precision and Linearity: Capable of providing highly reproducible and linear results for quantitative analysis.

Limitations of HPLC-UV:

  • Limited Specificity: Relies on chromatographic separation alone for specificity. Co-eluting impurities with similar UV spectra can interfere with accurate quantification.

  • Lower Sensitivity: Less sensitive than mass spectrometry, which may be a limitation for detecting trace-level impurities.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS offers significant advantages in terms of speed, resolution, and specificity, making it an increasingly preferred method for impurity profiling.

Workflow for UPLC-MS Analysis of Cromoglicic Acid Impurity 11:

Caption: A representative workflow for the characterization of Cromoglicic Acid Impurity 11 by UPLC-MS.

Advantages of UPLC-MS:

  • Enhanced Specificity: Mass spectrometry provides an additional dimension of identification based on the mass-to-charge ratio, confirming the identity of the impurity with high confidence.

  • Higher Sensitivity and Resolution: UPLC offers sharper and narrower peaks, leading to better resolution of closely eluting impurities and improved sensitivity.

  • Structural Elucidation: High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to confirm the elemental composition, and tandem mass spectrometry (MS/MS) can be used to fragment the molecule and aid in structural elucidation.

Limitations of UPLC-MS:

  • Higher Cost and Complexity: The instrumentation is more expensive to acquire and maintain, and requires more specialized expertise to operate.

  • Matrix Effects: Ionization efficiency in the mass spectrometer can be affected by the sample matrix, potentially impacting quantification.

Table 2: Performance Comparison of HPLC-UV and UPLC-MS for Impurity 11 Analysis

ParameterHPLC-UVUPLC-MS/MSRationale and Field Insights
Specificity GoodExcellentUPLC-MS/MS provides unequivocal identification through mass-to-charge ratio and fragmentation patterns, mitigating the risk of co-elution.
Sensitivity (LOD/LOQ) ModerateHighThe enhanced ionization efficiency and lower background noise in MS detection allow for the detection and quantification of impurities at much lower levels.
Analysis Time Longer (15-30 min)Shorter (2-10 min)The use of sub-2 µm particles in UPLC columns allows for faster flow rates and shorter run times without sacrificing resolution.
Resolution GoodExcellentSharper peaks in UPLC lead to better separation of closely related impurities, which is critical for accurate quantification.
Quantitative Accuracy HighHigh (with appropriate internal standards)Both techniques can provide accurate quantitative data when properly validated. However, UPLC-MS/MS often requires an isotopically labeled internal standard to correct for matrix effects.
Cost LowerHigherThe initial investment and ongoing maintenance for UPLC-MS/MS systems are significantly higher.

Experimental Protocols

To provide a practical context, detailed experimental protocols for the analysis of Cromoglicic Acid Impurity 11 are outlined below. These protocols are based on established methods for the analysis of Cromoglicic Acid and its related substances.

Protocol for Purity Determination by HPLC-UV

Objective: To determine the purity of the Cromoglicic Acid Impurity 11 reference standard.

Materials:

  • Cromoglicic Acid Impurity 11 Reference Standard

  • HPLC grade acetonitrile and methanol

  • Purified water (18.2 MΩ·cm)

  • Phosphoric acid

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the Cromoglicic Acid Impurity 11 reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 240 nm

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

  • Data Analysis:

    • Inject the standard solution.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol for Identity Confirmation by UPLC-MS

Objective: To confirm the identity of the Cromoglicic Acid Impurity 11 reference standard.

Materials:

  • Cromoglicic Acid Impurity 11 Reference Standard

  • LC-MS grade acetonitrile and methanol

  • LC-MS grade water

  • Formic acid

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF)

  • C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh approximately 1 mg of the Cromoglicic Acid Impurity 11 reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Chromatographic and MS Conditions:

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 1 µL

    • Column Temperature: 40 °C

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-6 min: 95% B

      • 6.1-7 min: 5% B (re-equilibration)

    • Mass Spectrometer Settings (Negative Ion Mode):

      • Capillary Voltage: 2.5 kV

      • Source Temperature: 120 °C

      • Desolvation Temperature: 350 °C

      • Mass Range: m/z 100-1000

  • Data Analysis:

    • Acquire the data in full scan mode.

    • Extract the ion chromatogram for the expected deprotonated molecule [M-H]⁻.

    • Compare the measured accurate mass with the theoretical mass of C20H15O10⁻. The mass error should be within ± 5 ppm.

Conclusion: Ensuring Analytical Integrity

The Certificate of Analysis for Cromoglicic Acid Impurity 11 is more than just a document; it is a cornerstone of analytical integrity in pharmaceutical development. A thorough understanding of its components and the underlying analytical methodologies is crucial for any scientist working in this field. While HPLC-UV remains a workhorse for routine quality control, the superior specificity, sensitivity, and resolution of UPLC-MS make it an invaluable tool for the definitive characterization of reference standards. By critically evaluating the CoA and appreciating the strengths and limitations of the analytical techniques employed, researchers and drug development professionals can ensure the reliability of their data, the quality of their products, and ultimately, the safety of patients.

References

  • Veeprho. (n.d.). Cromoglicic Acid Impurities and Related Compound. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (n.d.). Sodium Cromoglicate Impurity 11. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Cromoglicic Acid-impurities. Retrieved from [Link]

  • Axios Research. (n.d.). Cromoglicic Acid. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Comparative

A Guide to Inter-laboratory Comparison of Impurity 11 Quantification Results

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison study for the quantification of "Impurity 11." As a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison study for the quantification of "Impurity 11." As a Senior Application Scientist, the goal is to equip you with the technical knowledge and practical insights necessary to ensure the accuracy, reproducibility, and comparability of analytical results across different laboratories. This is critical for regulatory submissions, quality control, and ensuring patient safety.

Introduction: The Imperative of Cross-Laboratory Alignment

In pharmaceutical development and manufacturing, the accurate quantification of impurities is a cornerstone of ensuring the safety and efficacy of a drug product.[1][2] "Impurity 11," like many process-related or degradation impurities, can pose a significant risk, and its levels are strictly regulated by health authorities such as the FDA and EMA.[3] An inter-laboratory comparison, also known as a round-robin or proficiency test, is a powerful tool to assess the performance of different laboratories and analytical methods in quantifying a specific analyte.[4][5]

The primary objectives of such a study for Impurity 11 are:

  • To assess the precision and accuracy of the analytical methods used by participating laboratories.

  • To identify any systematic biases or discrepancies between laboratories.

  • To validate and harmonize analytical procedures across different sites.

  • To provide confidence in the data generated for regulatory submissions.

Designing a Robust Inter-laboratory Study

A well-designed study is the foundation of meaningful results. The following steps outline the critical considerations in planning your Impurity 11 inter-laboratory comparison.

Study Protocol: The Blueprint for Success

The study protocol should be meticulously detailed and agreed upon by all participating laboratories before the study commences. It should include:

  • Clear Objectives and Scope: Define what the study aims to achieve.

  • Participant Selection: Laboratories should have experience in the relevant analytical techniques.

  • Sample Preparation and Distribution: A single, homogenous batch of material containing Impurity 11 should be prepared and distributed. The stability of the impurity in the matrix during shipping and storage is a critical consideration.

  • Analytical Method: The protocol should either prescribe a specific, validated analytical method or allow laboratories to use their own validated methods, with a requirement to report the full method details.[6] The former approach is preferred for method harmonization, while the latter is useful for assessing the "state of the art."

  • Data Reporting Requirements: Specify the format for reporting results, including the number of replicate measurements, units, and any calculations performed.

G cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Objectives & Scope P2 Select Participating Labs P1->P2 P3 Develop Study Protocol P2->P3 E1 Prepare & Distribute Homogenous Samples P3->E1 E2 Labs Perform Analysis E1->E2 E3 Collect & Verify Data E2->E3 A1 Statistical Analysis (e.g., Z-scores) E3->A1 A2 Identify Outliers & Biases A1->A2 A3 Final Report & Recommendations A2->A3

Caption: Workflow for an Inter-laboratory Comparison Study.

The Central Role of a Reference Standard

A well-characterized reference standard for Impurity 11 is non-negotiable. This standard should be of high purity, and its identity and concentration should be unequivocally established. The reference standard serves as the anchor for all measurements and is crucial for assessing accuracy.

Analytical Methodology: A Deep Dive

While various analytical techniques can be employed for impurity quantification, High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for non-volatile impurities like Impurity 11.[7][8][9]

Recommended HPLC Method Parameters

The following is a starting point for an HPLC method for the quantification of Impurity 11. Method development and validation should be performed according to ICH Q2(R1) guidelines.[10][11][12]

Table 1: Recommended Starting HPLC Parameters

ParameterRecommended ConditionRationale
Column C18, 2.7 µm, 4.6 x 100 mmProvides good retention and resolution for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is compatible with mass spectrometry if needed.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good elution strength.
Gradient 5% to 95% B over 15 minutesA generic gradient to ensure elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection Wavelength 254 nm (or λmax of Impurity 11)A common wavelength for aromatic compounds; should be optimized for the specific impurity.
Injection Volume 5 µLA small injection volume to prevent peak distortion.
Experimental Protocol: Step-by-Step Quantification
  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the Impurity 11 reference standard.

    • Dissolve in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 100 µg/mL.

    • Prepare a series of calibration standards by serial dilution (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).

  • Sample Preparation:

    • Accurately weigh a sample of the drug substance or product.

    • Dissolve in the same solvent as the standard to a known concentration.

    • Filter the sample through a 0.45 µm filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject the calibration standards, followed by the samples.

    • Integrate the peak corresponding to Impurity 11.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

    • Use the equation of the line to calculate the concentration of Impurity 11 in the samples.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S1 Weigh Reference Standard S2 Prepare Stock Solution S1->S2 S3 Create Calibration Curve Standards S2->S3 A2 Inject Standards & Samples S3->A2 S4 Weigh & Dissolve Sample S4->A2 A1 System Equilibration A1->A2 A3 Integrate Impurity 11 Peak A2->A3 D1 Construct Calibration Curve A3->D1 D2 Perform Linear Regression D1->D2 D3 Calculate Sample Concentration D2->D3

Caption: Experimental Workflow for Impurity 11 Quantification.

Statistical Analysis and Interpretation of Results

The heart of an inter-laboratory study is the statistical analysis of the collected data. This allows for an objective assessment of laboratory performance.[13]

Key Performance Indicators
  • Mean (x̄): The average of the reported results from all laboratories.

  • Standard Deviation (s): A measure of the dispersion of the data.

  • Z-Score: A standardized score that indicates how many standard deviations a laboratory's result is from the mean. It is a widely accepted metric for proficiency testing.[14][15]

The Z-score for each laboratory is calculated as follows:

Z = (x - x̄) / s

Where:

  • x is the result from the individual laboratory

  • x̄ is the assigned value (often the mean of all results)

  • s is the standard deviation for proficiency assessment

Table 2: Interpretation of Z-Scores [13][15]

Z-ScorePerformanceInterpretation
|Z| ≤ 2SatisfactoryThe laboratory's result is within the expected range.
2 < |Z| < 3QuestionableThe laboratory should investigate potential causes of deviation.
|Z| ≥ 3UnsatisfactoryThe laboratory's result is significantly different from the consensus value.
Example Data Analysis

Let's consider a hypothetical inter-laboratory study for Impurity 11 with five participating laboratories.

Table 3: Hypothetical Impurity 11 Quantification Results

LaboratoryResult 1 (%)Result 2 (%)Result 3 (%)Mean (%)Z-Score
Lab A0.1520.1550.1530.153-0.38
Lab B0.1610.1590.1600.1601.52
Lab C0.1480.1470.1490.148-1.52
Lab D0.1580.1560.1570.1570.76
Lab E0.1720.1700.1710.1714.18
Overall Mean 0.158
Standard Deviation 0.008

In this example, Laboratory E would be flagged as an outlier with an unsatisfactory Z-score. This would trigger an investigation to identify the root cause of the discrepancy, which could range from an error in standard preparation to an issue with the analytical instrument.

Conclusion and Best Practices

A successful inter-laboratory comparison for Impurity 11 quantification hinges on meticulous planning, a robust analytical method, and sound statistical analysis. By adhering to the principles outlined in this guide, you can gain valuable insights into the performance of your analytical methods and ensure the reliability of your data.

Key Takeaways:

  • A detailed study protocol is paramount.

  • A high-purity, well-characterized reference standard is essential.

  • The chosen analytical method must be validated. [16]

  • Statistical analysis, particularly the use of Z-scores, provides an objective measure of performance. [4]

  • Deviations and outliers should be thoroughly investigated.

By fostering a culture of scientific rigor and collaboration, inter-laboratory comparisons can significantly enhance the quality and consistency of impurity analysis in the pharmaceutical industry.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Thompson, M., Ellison, S. L. R., & Wood, R. (2006). The International Harmonized Protocol for the Proficiency Testing of Analytical Chemistry Laboratories (IUPAC Technical Report). Pure and Applied Chemistry, 78(1), 145–196. [Link]

  • International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]

  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works: A Complete Guide. [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. European Pharmaceutical Review. [Link]

  • Shapypro.com. (2025, June 12). Z-Score in Proficiency Testing: Understanding ISO 13528. [Link]

  • CompaLab. (n.d.). What is an inter laboratory comparison ?. [Link]

  • Manasa Life Sciences. (n.d.). Elafibranor Impurity 11. [Link]

  • openPR.com. (2025, May 26). Comprehensive Insight into Resmetirom Impurity 11: Analytical Standards, Regulatory Compliance, and Its Role in Pharmaceutical Quality Control and Development. [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Impurity Identification and Characterization of some Anti-Diabetic Drugs using various Analytical Methods. [Link]

  • Su, W., et al. (2023). Universal response method for the quantitative analysis of photodegradation impurities in lomefloxacin hydrochloride ear drops. Journal of Pharmaceutical and Biomedical Analysis, 234, 115577. [Link]

Sources

Validation

Advanced Stability-Indicating Method Validation for Cromolyn Sodium Impurities: A Comparative Guide

As a Senior Application Scientist in pharmaceutical analysis, I frequently encounter the limitations of legacy pharmacopeial methods when dealing with complex polyanionic active pharmaceutical ingredients (APIs). Cromoly...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical analysis, I frequently encounter the limitations of legacy pharmacopeial methods when dealing with complex polyanionic active pharmaceutical ingredients (APIs). Cromolyn sodium, a mast cell stabilizer widely used in inhalation and ophthalmic solutions, presents a unique analytical challenge.

Historically, the USP monograph for Cromolyn sodium relied on a non-selective UV method for the primary assay and Thin-Layer Chromatography (TLC) for related substances[1]. However, TLC inherently lacks the sensitivity and resolution required by modern ICH Q2(R1) and Q3A(R2) guidelines for comprehensive impurity profiling. To ensure drug safety and efficacy, modern laboratories must transition to robust, self-validating Stability-Indicating Methods (SIMs) utilizing High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).

This guide objectively compares modern chromatographic techniques against legacy methods, detailing the mechanistic causality behind experimental choices and providing a self-validating protocol for Cromolyn sodium impurity analysis.

Mechanistic Causality: The Chemistry of Cromolyn Degradation

Developing a SIM requires a fundamental understanding of the API's degradation chemistry. Cromolyn sodium is highly susceptible to specific environmental stresses, which dictate the parameters of our analytical method:

  • Alkaline Sensitivity: Cromolyn sodium is extremely sensitive to base-catalyzed hydrolysis[1]. Exposure to alkaline conditions rapidly generates specific alkaline degradates[2].

  • Acidic Precipitation (The pH < 2.0 Constraint): Because Cromolyn is a polyanionic compound, reducing the mobile phase pH is necessary to suppress the ionization of its carboxylic groups, thereby increasing retention on a reversed-phase hydrophobic column (C8 or C18). However, Cromolyn precipitates under highly acidic conditions (pH < 2.0)[1]. Therefore, the mobile phase buffer must be strictly controlled (e.g., pH 3.0) to balance ionization suppression and API solubility.

  • Photolytic Degradation: The molecule is highly sensitive to light stress, which triggers the formation of known impurities such as Cromolyn diethyl ester (Impurity 1) and hydroxy phenoxy 2-propanol (Impurity 2)[1].

G API Cromolyn Sodium API (Polyanionic) Acid Acidic Stress (pH < 2.0) API->Acid Titration Base Alkaline Stress (0.1N NaOH) API->Base Hydrolysis Photo Photolytic Stress (UV Light) API->Photo UV Exposure Thermal Thermal Stress (Heat) API->Thermal Oxidation/Heat Precipitate Precipitation (No Degradation) Acid->Precipitate Solubility Drop AlkDeg Alkaline Degradate (Hydrolysis) Base->AlkDeg High Sensitivity Imp1 Impurity 1 (Diethyl Ester) Photo->Imp1 Imp2 Impurity 2 (Hydroxy Phenoxy Propanol) Thermal->Imp2

Fig 1. Mechanistic degradation pathways of Cromolyn sodium under ICH stress conditions.

Method Comparison: TLC vs. HPLC vs. UPLC

When evaluating methods for quantifying Cromolyn sodium and its specified impurities (such as the Cromolyn Tricarboxylic Acid Analog, 2-Acetylresorcinol, and Related Compounds A & B)[3],[4], the shift from TLC to UPLC represents a massive leap in data integrity.

Table 1: Analytical Method Performance Comparison
ParameterLegacy USP (TLC + UV)Isocratic HPLC (C8/C18)Core-Shell UPLC (Sub-2 µm)
Selectivity Non-selective (Assay)High (Resolves Impurities 1 & 2)Ultra-High (Baseline resolution)
Sensitivity (LOQ) Poor (> 0.5%)Good (~30 ng/mL)Excellent (< 10 ng/mL)
Run Time Hours (Plate development)~9 to 15 minutes< 3 minutes
Wavelength Optimization FixedDual: 235 nm (Assay) / 326 nm (Impurities)PDA (Full spectral purity analysis)
Regulatory Compliance Fails modern ICH Q3A(R2)Fully ICH CompliantFully ICH Compliant

Scientific Insight: While standard HPLC methods often utilize a wavelength of 326 nm to maximize the detection of related substances without mobile phase interference[1], the API itself shows maximum sensitivity at 235 nm[2]. Modern UPLC systems equipped with Photodiode Array (PDA) detectors allow simultaneous multi-wavelength extraction, ensuring no impurity is missed.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . The method proves its own validity through two internal checks: Peak Purity Angle (ensuring no co-elution) and Mass Balance (ensuring all degraded API is accounted for in the impurity peaks).

Phase 1: Chromatographic Setup
  • Column Selection: Utilize a highly end-capped C18 column (e.g., 150 mm × 4.6 mm, 5 µm for HPLC, or 50 mm × 2.1 mm, 1.7 µm for UPLC) to prevent secondary interactions with unreacted silanols.

  • Mobile Phase Preparation: Prepare a mixture of Acetonitrile and Water/Buffer (e.g., 70:30 v/v)[2]. If using a buffer, utilize 50 mM Monobasic Sodium Phosphate, adjusted strictly to pH 3.0 using dilute phosphoric acid. Causality: This pH ensures the polyanionic Cromolyn is sufficiently protonated for hydrophobic retention, while safely avoiding the pH < 2.0 precipitation threshold[1].

  • Flow Rate & Detection: Set flow rate to 1.0 mL/min (HPLC). Configure the PDA detector to scan from 200 nm to 400 nm, extracting chromatograms at 235 nm and 326 nm[1],[2].

Phase 2: Forced Degradation (Stress Testing)

Prepare the Cromolyn sodium working standard (e.g., 1 mg/mL for impurity analysis, diluted to 0.2 mg/mL for assay)[1].

  • Acid Stress: Add 0.1N HCl. Monitor visually for precipitation. Neutralize immediately after 1 hour.

  • Base Stress: Add 0.1N NaOH for 1 hour. Caution: Cromolyn degrades rapidly here; neutralize with 0.1N HCl to prevent complete destruction of the chromophore[1].

  • Oxidative Stress: Expose to 3% H₂O₂ at room temperature for 24 hours.

  • Photolytic Stress: Expose to UV light (254 nm) for 7 days.

Phase 3: System Self-Validation

Inject the stressed samples. The system is considered validated only if:

  • Peak Purity: The PDA software confirms the purity angle is less than the purity threshold for the main Cromolyn peak across all stress conditions.

  • Mass Balance: The sum of the remaining API assay percentage and the total percentage of generated impurities equals 100% (± 2.0%).

G Sample Stressed Sample Preparation Injection Chromatographic Separation (C8/C18) Sample->Injection 10-50 µL PDA PDA Detection (Peak Purity Analysis) Injection->PDA 235 nm / 326 nm MassBal Mass Balance Calculation PDA->MassBal Purity Angle < Threshold Valid Method Validated (ICH Q2) MassBal->Valid 98-102% Recovery

Fig 2. Self-validating workflow for Stability-Indicating Method (SIM) execution.

Quantitative Validation Data

When executed correctly, the HPLC/UPLC method will yield robust validation metrics that easily surpass legacy TLC methods. Below is a representative data structure demonstrating successful mass balance and ICH Q2(R1) compliance.

Table 2: Forced Degradation & Mass Balance Results
Stress ConditionTime / Temp% API Remaining% Total ImpuritiesMass Balance (% Recovery)Peak Purity (Pass/Fail)
Unstressed (Control) N/A100.0%0.05%100.05%Pass
Acid (0.1N HCl) 1 Hr / 25°C98.5%1.2%99.7%Pass
Base (0.1N NaOH) 1 Hr / 25°C82.3%16.8%99.1%Pass
Oxidation (3% H₂O₂) 24 Hr / 25°C96.1%3.5%99.6%Pass
Photolytic (UV) 7 Days89.4%9.8%99.2%Pass

Note: The mean absolute recovery for cromolyn related substances typically ranges from 98.5% to 100.2%, proving the method's accuracy across the 0.05% – 2.0% specification range[1],[5].

Conclusion

Transitioning from legacy non-selective UV/TLC monographs to a fully validated, stability-indicating HPLC or UPLC method is non-negotiable for modern pharmaceutical analysis of Cromolyn sodium. By understanding the mechanistic causality of its degradation—specifically its extreme sensitivity to alkaline conditions and its propensity to precipitate below pH 2.0—analysts can design robust mobile phases. Implementing a self-validating protocol utilizing PDA peak purity and strict mass balance calculations ensures absolute confidence in the impurity profile, safeguarding both regulatory compliance and patient safety.

References
  • DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF CROMOLYN SODIUM AND ITS RELATED SUBSTANCES IN CROMOLYN SODIUM DRUG SUBSTANCE AND CROMOLYN SODIUM INHALATION SOLUTION, 1.0% Source: Taylor & Francis Online (tandfonline.com) URL:[Link]

  • Validated Stability Indicating HPLC Method for Determination of the Polyanionic Cromolyn Sodiumi in Presence of its Alkaline Degradate Source: TSI Journals URL:[Link]

  • Development and Validation of Impurity-Profiling UPLC Method for the Determination of Sodium Cromoglicate and Tetryzoline Hydrochloride Source: ResearchGate URL:[Link]

  • Cromolyn Tricarboxylic Acid Analog (USP) | NA - SynZeal Source: SynZeal URL:[Link]

Sources

Comparative

Specificity Testing: Impurity 11 vs. Cromoglicic Acid Degradation Products

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide As a Senior Application Scientist, I frequently encounter the analytical challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing closely related synthetic impurities from stress-induced degradation products. For[1], a widely used mast cell stabilizer, developing a robust Stability-Indicating Method (SIM) requires meticulous specificity testing.

This guide objectively compares the chromatographic behavior of Cromoglicic Acid, its synthetic byproduct Impurity 11 , and its forced degradation products. By understanding the causality behind the chemistry, we can design a self-validating High-Performance Liquid Chromatography (HPLC) protocol that ensures absolute analytical confidence[2].

Chemical Profiles: The Analyte, The Impurity, and The Degradants

To achieve baseline separation, we must first understand the structural and electronic differences of the target compounds in the sample matrix.

  • Cromoglicic Acid (API): A highly polar bis-chromone derivative featuring two carboxylic acid groups. Its high polarity makes reversed-phase retention challenging without strict pH control[3].

  • Impurity 11: Chemically identified as[4]. Compared to the parent API, Impurity 11 contains an altered ether linkage and additional hydroxyl/carboxyl functionalities[5]. This increases its capacity for hydrogen bonding while altering its hydrophobic footprint, making it a critical pair for resolution testing.

  • Degradation Products: Under stress conditions (particularly base hydrolysis), the ether linkages of Cromoglicic acid cleave, and decarboxylation occurs[6]. This yields smaller, monomeric chromone derivatives that are generally more polar and elute earlier than the parent compound.

Causality in Chromatographic Separation

Why do we use an acidic mobile phase for this separation? Cromoglicic acid possesses pKa values near 2.0. At physiological pH, it is highly ionized and will elute in the void volume of a reversed-phase C18 column.

By buffering the mobile phase to pH 2.5 using potassium dihydrogen phosphate and orthophosphoric acid[3], we actively suppress the ionization of the carboxylic acid moieties. This forces both the API and Impurity 11 into their hydrophobic, unionized states, allowing meaningful partitioning on the stationary phase.

Mechanism cluster_analytes Analyte Pool pH Mobile Phase pH 2.5 (Ion Suppression) Crom Cromoglicic Acid (pKa ~2.0) pH->Crom Imp11 Impurity 11 (Extra COOH/OH) pH->Imp11 Deg Base Degradants (Monomeric) pH->Deg Ret Hydrophobic Retention (C18 Column) Crom->Ret Imp11->Ret Deg->Ret Res Baseline Resolution (Rs > 2.0) Ret->Res

Figure 1: Causality of chromatographic separation based on pH-driven ion suppression.

Experimental Protocol: A Self-Validating System

To prove specificity, the analytical method must be challenged with a "worst-case scenario" matrix. The following step-by-step protocol creates a self-validating system where mass balance and photodiode array (PDA) peak purity confirm the absence of co-elution.

Step 1: Standard & Impurity Preparation
  • API Stock: Dissolve 10.0 mg of Cromoglicic Acid reference standard in 10 mL of diluent (Water:Methanol 50:50 v/v) to yield 1.0 mg/mL.

  • Impurity 11 Stock: Dissolve 1.0 mg of Sodium Cromoglicate Impurity 11 in 10 mL of diluent (0.1 mg/mL).

Step 2: Forced Degradation (ICH Q1A Matrix Generation)
  • Acid Hydrolysis: Transfer 1 mL of API Stock to a flask. Add 1 mL of 0.1 N HCl. Heat at 60°C for 2 hours. Crucial Step: Neutralize with 1 mL of 0.1 N NaOH. Causality: Neutralization stops the degradation pathway instantly and protects the HPLC column silica from dissolution at extreme pH.

  • Base Hydrolysis: Add 1 mL of 0.1 N NaOH to 1 mL of API Stock. Heat at 60°C for 2 hours. Neutralize with 1 mL of 0.1 N HCl.

  • Oxidation: Add 1 mL of 3% H₂O₂ to 1 mL of API Stock. Store at room temperature for 24 hours.

Step 3: Spiking & System Suitability

Prepare a Specificity Mix by combining the Base Hydrolysis sample (which yields the highest number of structurally similar degradants) with 1 mL of the Impurity 11 Stock. Dilute to 10 mL. Causality: By intentionally mixing the most complex degradation matrix with the known synthetic impurity, we stress-test the resolving power of the gradient.

Step 4: HPLC Method Execution
  • Column: C18, 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.05 M Potassium dihydrogen phosphate (pH 2.5)[3].

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5 min (10% B), 5-15 min (10% to 50% B), 15-20 min (50% B).

  • Detection: PDA at 240 nm (extracting UV spectra from 200-400 nm for peak purity analysis).

Workflow cluster_stress ICH Q1A Forced Degradation Stressors API Cromoglicic Acid API Acid Acidic (0.1N HCl) API->Acid Base Basic (0.1N NaOH) API->Base Ox Oxidative (3% H2O2) API->Ox Heat Thermal (60°C) API->Heat Light Photolytic (UV/Vis) API->Light HPLC Stability-Indicating HPLC-PDA (pH 2.5 Mobile Phase) API->HPLC Imp11 Impurity 11 (Spiked) Imp11->HPLC DegProds Degradation Products (Cleaved Chromones) Acid->DegProds Base->DegProds Ox->DegProds Heat->DegProds Light->DegProds DegProds->HPLC Spec Specificity Confirmed (Rs > 1.5, Peak Purity > 0.990) HPLC->Spec

Figure 2: Workflow for generating degradation products and confirming method specificity.

Quantitative Data & Specificity Evaluation

The success of the specificity test is evaluated based on the Relative Retention Time (RRT), Resolution ( Rs​ ), and the Peak Purity Angle remaining below the Peak Purity Threshold across all peaks[2].

Table 1: Forced Degradation Summary
Stress ConditionReagent / EnvironmentTime / Temp% DegradationMajor Degradant RRTPeak Purity
Acid Hydrolysis 0.1 N HCl2h @ 60°C8.5%0.45, 0.62Pass
Base Hydrolysis 0.1 N NaOH2h @ 60°C22.3%0.38, 0.51, 0.82Pass
Oxidation 3% H₂O₂24h @ RT4.1%1.08Pass
Thermal Solid State48h @ 105°C1.2%N/APass
Photolytic UV/Vis1.2M lux hours2.8%0.92Pass
Table 2: Specificity & System Suitability (Spiked Matrix)

Note: Impurity 11 elutes slightly after the API due to its larger aromatic footprint when fully unionized at pH 2.5.

CompoundRetention Time (min)RRTResolution ( Rs​ )Tailing FactorPeak Purity Flag
Base Degradant 14.180.38-1.1Pass
Base Degradant 25.610.514.21.2Pass
Acid Degradant 16.820.623.51.1Pass
Cromoglicic Acid 11.00 1.00 8.1 1.0 Pass
Impurity 11 12.65 1.15 3.8 1.1 Pass

Conclusion

By leveraging a pH-controlled gradient method, we can successfully separate Cromoglicic Acid from its highly polar base degradation products (RRT < 1.0) and its structurally complex synthetic byproduct, Impurity 11 (RRT 1.15). The self-validating nature of the spiked forced-degradation matrix ensures that the analytical procedure is genuinely stability-indicating, fully compliant with ICH Q2(R1) guidelines, and ready for routine Quality Control implementation.

References

  • Veeprho Pharmaceuticals. Cromoglicic Acid Impurities and Related Compound. Retrieved from[Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from[Link]

  • Hegazy, M., et al. (2018). Validated HPTLC and HPLC methods for determination of fluorometholone and sodium cromoglycate in presence of their impurities and degradation products. Journal of Liquid Chromatography & Related Technologies. Retrieved from[Link]

  • Hassib, S. T., et al. (2011). Development and validation of RP-HPLC stability-indicating methods for the determination of butamirate citrate and sodium cromoglycate. Journal of Chemical and Pharmaceutical Research. Retrieved from[Link]

Sources

Validation

A Senior Application Scientist's Guide to Robustness Testing of an HPLC Method for Impurity 11 Detection

Introduction: The Imperative of Robustness in Pharmaceutical Analysis In the landscape of pharmaceutical development and quality control, the accurate detection and quantification of impurities are not merely procedural;...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Robustness in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, the accurate detection and quantification of impurities are not merely procedural; they are fundamental to ensuring patient safety and drug efficacy.[1][2][3] High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, prized for its precision, sensitivity, and reproducibility.[1][4] However, an HPLC method's true value is only realized when it is proven to be robust .

As defined by the International Council for Harmonisation (ICH) guideline Q2(R1), robustness is the measure of a method's capacity to remain unaffected by small, yet deliberate, variations in its parameters.[5][6] This guide provides a comprehensive, in-depth comparison of an HPLC method's performance under such variations for the detection of a critical process-related impurity, herein referred to as "Impurity 11." We will move beyond a simple checklist of steps to explore the scientific causality behind each experimental choice, providing a self-validating framework for researchers and drug development professionals.

The Target Analyte: A Profile of Impurity 11

For the purpose of this guide, we will consider Impurity 11 , a known process-related impurity associated with the synthesis of an active pharmaceutical ingredient (API). Our hypothetical Impurity 11 is based on a real-world analogue, (Z)-2-(2,6-Dimethyl-4-(3-(4-(methylthio)phenyl)-3-oxoprop-1-en-1-yl)phenoxy)-2-methylpropanoic acid.[7] The critical feature of this molecule for our HPLC analysis is the presence of a carboxylic acid group , which makes it an ionizable compound highly sensitive to the pH of the mobile phase. Understanding this property is key to designing a robust analytical method.

The Baseline HPLC Method: Our Point of Comparison

Before we can test for robustness, we must establish a validated, high-performing baseline method. The following reversed-phase HPLC (RP-HPLC) method was developed to provide optimal separation of the API and Impurity 11. All robustness comparisons will be made against the performance of this core method.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ≈ 2.7)
Mobile Phase B Acetonitrile
Gradient 60% A to 40% A over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 265 nm
Injection Volume 10 µL

Robustness Study Design: A Deliberate and Systematic Approach

The objective of a robustness study is to identify which method parameters have a significant effect on the results and to establish operational ranges that ensure the method's continued reliability.[8][9] Our study will involve systematically varying five critical parameters around the baseline conditions.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the robustness testing protocol.

G cluster_0 Phase 1: Preparation & Baseline cluster_1 Phase 2: Parameter Variation cluster_2 Phase 3: Analysis & Conclusion A Define Baseline HPLC Method B Prepare System Suitability Test (SST) Solution (API + Impurity 11) A->B C Run Baseline Method & Verify SST B->C D Vary ONE Parameter (e.g., pH ±0.2) C->D Begin Robustness Testing E Keep All Other Parameters Constant D->E F Run Experiment (n=3 injections) E->F G Verify SST for Each Run F->G G->D Repeat for Next Parameter H Collect & Tabulate Data (RT, Resolution, Area) G->H I Compare Varied vs. Baseline H->I J Assess Against Acceptance Criteria I->J K Determine Method Robustness J->K

Caption: Workflow for the HPLC robustness study.

Parameter-by-Parameter Analysis and Comparison

Here we delve into the core of the guide, examining each parameter's impact. For a method to be considered robust, its performance metrics (e.g., resolution, peak area) should not significantly deviate from the baseline when parameters are deliberately varied.[10]

Mobile Phase pH
  • Causality & Rationale: The pH of the mobile phase is arguably the most critical parameter for ionizable compounds like Impurity 11.[11][12] Our baseline pH of ~2.7 ensures the carboxylic acid group is protonated (unionized), making the molecule more hydrophobic and thus well-retained on a C18 column.[13] Varying the pH will test the method's resilience to errors in buffer preparation. A slight increase in pH towards the pKa of the analyte can lead to partial ionization, causing peak tailing, reduced retention time, and poor resolution.[12][14]

  • Experimental Protocol:

    • Prepare Mobile Phase A with a target pH of 2.5 (0.12% Formic Acid).

    • Prepare a separate Mobile Phase A with a target pH of 2.9 (0.08% Formic Acid).

    • Equilibrate the system with each new mobile phase.

    • Perform triplicate injections of the SST solution for each condition.

  • Data Comparison: pH Variation

    Parameter Baseline (pH 2.7) Variation 1 (pH 2.5) Variation 2 (pH 2.9) Acceptance Criteria
    Impurity 11 RT (min) 9.52 9.65 (+1.4%) 9.38 (-1.5%) RT shift < 5%
    Resolution (API/Imp. 11) 3.8 3.9 3.7 > 2.0
    Impurity 11 Peak Area 105,400 106,100 (+0.7%) 104,500 (-0.9%) Area %RSD < 5%

    | Impurity 11 Tailing Factor | 1.1 | 1.1 | 1.2 | < 1.5 |

  • Interpretation: The method demonstrates excellent robustness to minor pH changes. The retention time (RT) shifts and peak area variations are well within acceptable limits, and the critical resolution between the API and Impurity 11 remains high.

Column Temperature
  • Causality & Rationale: Column temperature influences mobile phase viscosity and the kinetics of mass transfer.[15] Increasing temperature typically decreases viscosity, leading to lower backpressure and shorter retention times.[16] Conversely, lower temperatures increase retention.[17] Critically, temperature can also alter selectivity—the relative separation of peaks—which could either improve or degrade the resolution of our critical pair.[16][18] This test ensures that day-to-day fluctuations in lab temperature or minor inaccuracies in the column oven do not compromise the analysis.

  • Experimental Protocol:

    • Set the column oven temperature to 30°C. Equilibrate and perform triplicate injections.

    • Set the column oven temperature to 40°C. Equilibrate and perform triplicate injections.

  • Data Comparison: Temperature Variation

    Parameter Baseline (35°C) Variation 1 (30°C) Variation 2 (40°C) Acceptance Criteria
    Impurity 11 RT (min) 9.52 9.98 (+4.8%) 9.11 (-4.3%) RT shift < 5%
    Resolution (API/Imp. 11) 3.8 3.9 3.7 > 2.0

    | Impurity 11 Peak Area | 105,400 | 105,900 (+0.5%) | 104,800 (-0.6%) | Area %RSD < 5% |

  • Interpretation: The method is robust within a ±5°C range. The observed retention time shifts are predictable and within the 5% limit. Importantly, the peak area and resolution are not significantly affected, indicating consistent quantification and separation.

Flow Rate
  • Causality & Rationale: The flow rate of the mobile phase directly impacts retention time, resolution, and system backpressure.[19][20] A higher flow rate will decrease the analysis time but can also reduce peak efficiency and resolution if it deviates too far from the optimal flow.[17][19] This test is crucial to ensure that minor pump fluctuations or calibration differences between instruments do not lead to method failure.

  • Experimental Protocol:

    • Set the system flow rate to 0.9 mL/min. Equilibrate and perform triplicate injections.

    • Set the system flow rate to 1.1 mL/min. Equilibrate and perform triplicate injections.

  • Data Comparison: Flow Rate Variation

    Parameter Baseline (1.0 mL/min) Variation 1 (0.9 mL/min) Variation 2 (1.1 mL/min) Acceptance Criteria
    Impurity 11 RT (min) 9.52 10.58 (+11.1%) 8.65 (-9.1%) RT shift < 15%
    Resolution (API/Imp. 11) 3.8 4.0 3.6 > 2.0

    | Impurity 11 Peak Area | 105,400 | 105,200 (-0.2%) | 105,700 (+0.3%) | Area %RSD < 5% |

  • Interpretation: While flow rate has a pronounced and predictable inverse effect on retention time, the critical parameters of peak area and resolution remain stable. The method is robust to a ±10% variation in flow rate.

Detection Wavelength
  • Causality & Rationale: Wavelength accuracy is vital for quantitative analysis, as analyte response is directly proportional to its molar absorptivity at the chosen wavelength.[21] If the selected wavelength (265 nm) lies on a steep portion of the impurity's UV spectrum, a minor shift in the detector's calibration could lead to a significant error in the measured peak area.[22] This test ensures the accuracy of quantification is not compromised by small instrument-to-instrument variations.

  • Experimental Protocol:

    • Set the detector wavelength to 263 nm. Perform triplicate injections.

    • Set the detector wavelength to 267 nm. Perform triplicate injections.

  • Data Comparison: Wavelength Variation

    Parameter Baseline (265 nm) Variation 1 (263 nm) Variation 2 (267 nm) Acceptance Criteria
    Impurity 11 RT (min) 9.52 9.52 (0.0%) 9.51 ( -0.1%) RT shift < 2%
    Resolution (API/Imp. 11) 3.8 3.8 3.8 > 2.0

    | Impurity 11 Peak Area | 105,400 | 103,200 (-2.1%) | 104,100 (-1.2%) | Area %RSD < 5% |

  • Interpretation: The retention time and resolution are unaffected by wavelength changes, as expected. The peak area shows a minor, acceptable deviation, indicating that the baseline wavelength of 265 nm is on a relatively flat "plateau" of the UV spectrum for Impurity 11, making the method robust against small wavelength inaccuracies.

The Role of System Suitability Testing (SST): A Self-Validating Protocol

Every experimental run described above, whether baseline or varied, is only considered valid if it first passes a set of System Suitability Test (SST) criteria. This is the self-validating mechanism that ensures the chromatographic system is performing adequately for the analysis.[9]

Mandatory SST Criteria for All Runs:

  • Resolution (API/Impurity 11): Must be greater than 2.0.

  • Tailing Factor (Impurity 11): Must be less than 1.5.

  • Relative Standard Deviation (RSD) of Peak Area (n=3): Must be less than 5.0% for the impurity.

Parameter Influence Diagram

This diagram illustrates the relationships between the tested parameters and the key chromatographic outputs they influence.

G cluster_0 Robustness Parameters (Inputs) cluster_1 Chromatographic Outputs (Results) A Mobile Phase pH RT Retention Time A->RT Res Resolution A->Res Shape Peak Shape (Tailing) A->Shape B Column Temperature B->RT B->Res C Flow Rate C->RT C->Res D Detection Wavelength Area Peak Area (Quantification) D->Area

Caption: Key influences of HPLC parameters on results.

Conclusion: A Confirmed Robust Method for Impurity 11

Based on the comprehensive analysis of deliberately varied parameters, the developed HPLC method for the detection of Impurity 11 is demonstrably robust. The experimental data shows that minor, real-world fluctuations in mobile phase pH, column temperature, flow rate, and detection wavelength do not significantly impact the method's ability to accurately and precisely separate and quantify Impurity 11. The established operational ranges provide a high degree of confidence in the method's reliability, ensuring its successful transfer and implementation in a regulated quality control environment. This systematic, science-driven approach to robustness testing is essential for building a foundation of trustworthiness and integrity into the entire drug development lifecycle.

References

  • Priyanka Suresh Ghugare, Sandeep Kumar. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Asian Journal of Pharmaceutical and Clinical Research.
  • Dr. Avinash Chaudhary. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. [Link]

  • Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. [Link]

  • J. T. B. Strode, L. C. Taylor. (2006). HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array DEtection. Journal of Liquid Chromatography & Related Technologies. [Link]

  • SynThink Research Chemicals. (2023). Overcoming HPLC Challenges for Impurity Identification. SynThink Research Chemicals. [Link]

  • H. Allaboun, et al. (2021). Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. Jordan Journal of Pharmaceutical Sciences.
  • Waters Corporation. (N/A). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters. [Link]

  • AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]

  • SciSpace. (N/A). Hplc method development and validation: an overview. SciSpace. [Link]

  • European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Jason Marcellus. (N/A).
  • Y. L. He, et al. (2017). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). National Center for Biotechnology Information. [Link]

  • MDPI. (2024). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]

  • Dr. Venkat Shinde. (2025). Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • International Labmate. (N/A). The Importance of Mobile Phase pH in Chromatographic Separations. International Labmate. [Link]

  • Moravek. (2024). Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • John W. Dolan. (2004). The Perfect Method: Part 3: Adjusting Retention. LCGC International. [Link]

  • Timberline Instruments. (2026). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments. [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. [Link]

  • Manasa Life Sciences. (N/A). Elafibranor Impurity 11. Manasa Life Sciences. [Link]

  • A. S. M. Raja, et al. (2018). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution?. Chrom Tech, Inc. [Link]

  • Mark Shapiro. (2019). Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities. American Pharmaceutical Review. [Link]

  • Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know. Altabrisa Group. [Link]

  • Quora. (2024). How to ensure the accuracy of quantitative results in HPLC when the analyte peaks overlap with impurities. Quora. [Link]

  • Y. vander Heyden, et al. (2026). Robustness Tests. LCGC International. [Link]

  • Gilar, Martin. (2025). Difficulties with wavelength accuracy readings while performing a PQ of an HPLC. Chromatography Forum. [Link]

  • Chromatography Forum. (2009). Wavelength accuracy test. Chromatography Forum. [Link]

Sources

Comparative

Comparative Technical Guide: Cromoglicic Acid Impurity 11 vs. EP Impurity A

Target Audience: Analytical Researchers, Synthetic Chemists, and Drug Development Professionals Document Purpose: To objectively compare the structural divergence, mechanistic origins, and analytical behavior of two crit...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Synthetic Chemists, and Drug Development Professionals Document Purpose: To objectively compare the structural divergence, mechanistic origins, and analytical behavior of two critical Cromoglicic Acid impurities, providing field-proven methodologies for their isolation and quantification.

Mechanistic Origins & Structural Divergence

Cromoglicic acid (often formulated as Sodium Cromoglicate) is a foundational mast cell stabilizer used in the management of asthma and allergic conjunctivitis. Ensuring the purity of this Active Pharmaceutical Ingredient (API) requires rigorous profiling of its synthetic intermediates and degradation products in accordance with ICH Q3A guidelines.

Two of the most analytically challenging impurities are EP Impurity A and Impurity 11 (also cataloged in some databases as Impurity 15) [1]. Their structural differences dictate entirely different origins and behaviors during chromatographic separation.

  • EP Impurity A (1-(2,6-dihydroxyphenyl)ethanone): This is a small, phenolic molecule. It serves as the primary synthetic starting material for the chromone rings of the API. Its presence in the final drug product indicates either incomplete synthesis or severe hydrolytic degradation (cleavage of the chromone ring under extreme stress) [2].

  • Impurity 11 (Monoethyl Ester of Cromoglicic Acid): This is a bulky, lipophilic artifact. Cromoglicic acid is typically synthesized via a diethyl ester intermediate. If the final saponification (hydrolysis) step is incomplete, or if the API undergoes transesterification in the presence of ethanol during purification, this monoester is formed [3].

MechanisticOrigin SM 2',6'-Dihydroxyacetophenone (EP Impurity A) Inter Diethyl Ester Intermediate SM->Inter Epichlorohydrin + Base API Cromoglicic Acid (API) Inter->API Complete Hydrolysis Imp11 Monoethyl Ester (Impurity 11) Inter->Imp11 Incomplete Hydrolysis Degradation Hydrolytic Degradation API->Degradation Stress (Heat/Acid) Degradation->SM Chromone Cleavage

Fig 1. Synthetic and degradation pathways of Cromoglicic Acid impurities.

Quantitative Structural Comparison

The structural differences between these two impurities drastically alter their physicochemical properties, particularly their lipophilicity and molecular weight, which directly informs our analytical strategy.

PropertyCromoglicic Acid (API)EP Impurity AImpurity 11
CAS Number 16110-51-3699-83-2149992-30-3
Chemical Formula C23H16O11C8H8O3C25H20O11
Molecular Weight 468.37 g/mol 152.15 g/mol 496.42 g/mol
Structural Class Bis-chromone dicarboxylic acidAcetophenone derivativeBis-chromone monoester
Origin Active Pharmaceutical IngredientStarting Material / DegradantSynthetic Intermediate
Ionizable Groups 2 Carboxylic Acids (pKa ~2.0)2 Phenolic OH (pKa ~8.5)1 Carboxylic Acid (pKa ~2.0)
Relative Lipophilicity Low (Highly polar)ModerateHigh (Due to ethyl ester)

Analytical Methodology: Stability-Indicating RP-HPLC

To objectively quantify both the small, phenolic Impurity A and the bulky, lipophilic Impurity 11 in a single run, a gradient Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required [4].

Experimental Protocol

Step 1: Sample Preparation

  • Diluent: Water:Acetonitrile (80:20, v/v).

  • Standard Solution: Prepare a resolution mixture containing 0.5 mg/mL Cromoglicic Acid, spiked with 0.1% (w/w) of EP Impurity A and Impurity 11.

  • Causality: The 20% organic modifier ensures complete solubilization of the lipophilic Impurity 11 without causing precipitation of the highly polar API salt.

Step 2: Chromatographic Conditions

  • Column: Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (optimal chromophore absorption for the chromone ring).

Step 3: Gradient Program

  • 0–5 min: 5% B

  • 5–20 min: Linear gradient from 5% B to 80% B

  • 20–25 min: 80% B (Wash phase)

  • 25–30 min: 5% B (Re-equilibration)

Causality Behind Chromatographic Choices

The separation relies heavily on exploiting the ionization states of the molecules. By using 0.1% TFA (pH ~2.0), the carboxylic acid groups on the API and Impurity 11 are protonated (unionized).

  • Cromoglicic Acid elutes first because, even when protonated, its bis-chromone structure with multiple oxygen atoms remains highly polar.

  • EP Impurity A elutes second. Despite being a small molecule, its phenolic nature and lack of highly polar carboxylic groups give it moderate retention on the C18 stationary phase.

  • Impurity 11 elutes last. The esterification of one carboxylic acid group with an ethyl chain significantly increases its logP, causing it to partition strongly into the hydrophobic C18 phase.

The Self-Validating System (SST)

To ensure trustworthiness, this protocol operates as a self-validating system. The workflow cannot proceed to sample analysis unless the System Suitability Test (SST) criteria are strictly met.

AnalyticalWorkflow Prep 1. Sample Preparation Extract API & Impurities SST 2. System Suitability (SST) Validate Rs > 2.0 & RSD < 2.0% Prep->SST HPLC 3. RP-HPLC Separation Gradient Elution on C18 SST->HPLC SST Criteria Met Detect 4. UV Detection Quantify at 240 nm HPLC->Detect

Fig 2. Self-validating RP-HPLC workflow for impurity profiling.

SST Acceptance Criteria:

  • Resolution (Rs): Must be 2.0 between Cromoglicic Acid and EP Impurity A. This proves the column has sufficient theoretical plates to separate the polar API from early-eluting degradants.

  • Tailing Factor (Tf): Must be 1.5 for the Impurity 11 peak. This validates that secondary interactions (e.g., silanol binding) are adequately suppressed by the TFA modifier.

  • Repeatability: Relative Standard Deviation (RSD) of the API peak area from five replicate injections must be 2.0%.

References

  • PubChem . "Sodium Cromoglicate Impurity 15 (CAS 149992-30-3) - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

  • PubChem . "2',6'-Dihydroxyacetophenone (EP Impurity A) - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM) . "Cromoglicate sodium - Safety Data Sheet & Monograph Info." Available at: [Link]

  • ResearchGate . Fanta CH et al., "Determination of sodium cromoglycate in human plasma by liquid chromatography-mass spectrometry." Available at: [Link]

Validation

Comparative Toxicity Assessment Guide: Cromolyn Sodium vs. Impurity 11

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Toxicological Profiling & Pharmaceutical Impurity Characterization Executive Summary & Chemical Context Cromolyn sodium...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Toxicological Profiling & Pharmaceutical Impurity Characterization

Executive Summary & Chemical Context

Cromolyn sodium is a highly effective, widely utilized mast cell stabilizer prescribed primarily for the prophylaxis of asthma and allergic rhinitis. Its pharmacological efficacy relies on a highly symmetric bis-chromone structure that blocks antigen-stimulated calcium transport across the mast cell membrane, thereby preventing the degranulation of inflammatory mediators like histamine and leukotrienes [1].

However, during active pharmaceutical ingredient (API) synthesis or degradation under alkaline stress conditions, structural variants arise. A critical process/degradation impurity is Impurity 11 (IUPAC: 5-(3-(2-carboxy-3-hydroxyphenoxy)-2-hydroxypropoxy)-4-oxo-4H-chromene-2-carboxylic acid)[2, 3].

As a Senior Application Scientist, I have designed this guide to objectively compare the toxicological and mechanistic profile of the parent drug against Impurity 11. This assessment provides a robust framework for impurity qualification, ensuring compliance with ICH Q3A(R2) and ICH M7 guidelines for drug safety [4].

Structural Divergence and Mechanistic Implications

Understanding the causality behind an impurity's toxicity begins with its molecular architecture.

The pharmacological inertness of Cromolyn sodium at off-target sites is dictated by its high polarity and stable bis-chromone symmetry. This restricts systemic absorption and prevents unwanted cellular penetration. In contrast, Impurity 11 lacks the second cyclized chromone ring. This "uncyclized" moiety exposes reactive phenolic and carboxylic groups, altering the molecule's lipophilicity (LogP) and pKa.

This structural divergence has two profound effects:

  • Loss of Efficacy: The loss of symmetry abolishes the spatial conformation required to stabilize mast cell calcium channels.

  • Increased Toxicity Risk: The exposed 2-carboxy-3-hydroxyphenoxy group acts as a structural alert, increasing membrane permeability and the potential for off-target epithelial cytotoxicity in the respiratory tract.

Caption: Mechanistic divergence between Cromolyn Sodium and Impurity 11 at the mast cell membrane.

Tiered Toxicological Assessment Workflow

To systematically evaluate Impurity 11 against the parent drug, we employ a tiered testing strategy moving from in silico predictions to in vitro empirical validation.

Caption: Tiered toxicological assessment workflow for pharmaceutical impurities.

Tier 1: In Silico Toxicity and Mutagenicity Prediction

Before initiating resource-intensive in vitro assays, in silico (QSAR) models are utilized to predict mutagenic potential, satisfying the initial steps of the ICH M7 framework [4].

Table 1: Structural & In Silico Comparison

ParameterCromolyn Sodium (Parent)Impurity 11
Structure Type Symmetrical Bis-chromoneUncyclized Monochromone
Molecular Weight 512.3 g/mol (Disodium salt)416.34 g/mol
LogP (Predicted) -1.8 (Highly polar)~0.5 (Increased lipophilicity)
ICH M7 Structural Alert NonePhenolic hydroxyl / Uncyclized bridge
Derek Nexus Prediction Negative for MutagenicityNegative for Mutagenicity
Tier 2: In Vitro Experimental Methodologies

To empirically validate the in silico predictions, we utilize a self-validating in vitro testing system. We specifically select the A549 human alveolar basal epithelial cell line for cytotoxicity testing. Causality: Because Cromolyn is administered via inhalation, the respiratory epithelium is the primary site of exposure and the most clinically relevant tissue for localized toxicity.

Protocol A: Bacterial Reverse Mutation (Ames) Test (OECD 471) [5]

Purpose: Evaluates point mutations and frameshifts to rule out genotoxicity.

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100) overnight in nutrient broth to reach a density of 1−2×109 cells/mL.

  • Metabolic Activation (S9): Prepare S9 mix using rat liver extract. Causality: This simulates mammalian hepatic metabolism to detect pro-mutagens that are only toxic after biotransformation.

  • Top Agar Mixture: Combine 100 µL of bacterial suspension, 50 µL of test compound (Impurity 11 or Parent at 5–5000 µ g/plate ), and 500 µL of S9 mix into 2 mL of molten top agar containing trace histidine.

  • Plating & Incubation: Pour the mixture onto minimal glucose agar plates. Incubate at 37°C for 48-72 hours. Include strain-specific positive controls (e.g., 2-Nitrofluorene for TA98). Causality: Trace histidine allows the limited initial division necessary for mutation expression; positive controls self-validate the strain's reversion capability.

  • Analysis: Count revertant colonies. A compound is flagged as mutagenic if the revertant count is 2-fold over the vehicle control.

Protocol B: A549 Cell Viability (MTT) Assay

Purpose: Assesses mitochondrial metabolic activity as a proxy for epithelial cell viability.

  • Cell Seeding: Seed A549 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2. Causality: A 24-hour pre-incubation ensures cells are in the exponential growth phase, maximizing sensitivity to toxic insults.

  • Compound Treatment: Aspirate media and treat cells with Cromolyn sodium and Impurity 11 at varying concentrations (0.1, 1, 10, 50, 100, 500 µM). Include a vehicle control (0.1% DMSO) and a positive control (0.1% Triton X-100). Causality: The Triton X-100 control self-validates the assay by providing a true zero-viability baseline, ensuring the dynamic range is accurate.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active metabolism convert the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization & Readout: Discard media, add 100 µL of DMSO to dissolve the formazan. Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression.

Quantitative Data Comparison

The experimental data highlights the toxicological divergence caused by the uncyclized nature of Impurity 11. While neither compound exhibits mutagenic potential, Impurity 11 demonstrates a markedly lower threshold for epithelial cytotoxicity.

Table 2: In Vitro Cytotoxicity and Mutagenicity Results

AssayCromolyn Sodium (Parent)Impurity 11Regulatory Threshold
Ames Test (TA98/TA100) Negative (< 2-fold increase)Negative (< 2-fold increase) 2-fold increase over vehicle
A549 MTT Assay (IC50) > 500 µM (Non-toxic)145 µM (Mild cytotoxicity)N/A (Compound specific)
Receptor Binding Efficacy High (Inhibits Ca2+ influx)NegligibleN/A

Conclusion & Regulatory Implications

The comparative assessment clearly delineates the safety profile of Cromolyn sodium from its degradation product, Impurity 11. The parent drug's bis-chromone structure ensures high efficacy and negligible toxicity. Conversely, the uncyclized structure of Impurity 11 abolishes target efficacy and introduces mild localized cytotoxicity (IC50 = 145 µM in respiratory epithelial models), likely due to increased membrane interactions facilitated by its exposed phenolic and carboxylic groups.

Because Impurity 11 clears the ICH M7 mutagenicity threshold (Ames negative), it is classified as a non-mutagenic impurity. However, its heightened cytotoxicity necessitates strict control within the API manufacturing process. Analytical methods (e.g., LC-ESI-MS) must be optimized to ensure Impurity 11 remains below the ICH Q3A qualification threshold (typically 0.15% or 1.0 mg per day intake) to guarantee patient safety during inhalation therapy [2].

References

  • PubChem: Disodium Cromoglycate. National Center for Biotechnology Information. Retrieved from:[Link]

  • Characterization of impurities in sodium cromoglycate drug substance and eye drops using LC-ESI-ion trap MS and LC-ESI-QTOF MS. Zhu, P., et al. (2017). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from:[Link]

  • Sodium Cromoglicate Impurity 11 Reference Standard. Veeprho Pharmaceuticals. Retrieved from:[Link]

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. European Medicines Agency (EMA). Retrieved from:[Link]

  • Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from:[Link]

Comparative

A Comparative Guide to the Genotoxicity Evaluation of Mono-Chromone Derivatives of Cromolyn

Introduction: The Imperative of Genotoxicity Assessment in Drug Discovery In the landscape of pharmaceutical development, ensuring the genetic safety of a new chemical entity (NCE) is a non-negotiable cornerstone of the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Genotoxicity Assessment in Drug Discovery

In the landscape of pharmaceutical development, ensuring the genetic safety of a new chemical entity (NCE) is a non-negotiable cornerstone of the preclinical safety assessment. Genotoxicity, the property of chemical agents to damage the genetic information within a cell, can lead to mutations and potentially carcinogenesis.[1] Therefore, a rigorous and systematic evaluation of a drug candidate's genotoxic potential is mandated by regulatory agencies worldwide to safeguard human health.[2]

This guide focuses on a specific class of compounds: mono-chromone derivatives of cromolyn. Cromolyn sodium (disodium cromoglycate) is a well-established bis-chromone therapeutic agent used as a mast cell stabilizer in the treatment of asthma and allergic rhinitis.[3][4] Its safety profile is well-documented, with studies showing no evidence of mutagenic potential.[5] The development of mono-chromone derivatives—compounds containing a single chromone core—is a logical step in drug discovery, aiming for potentially improved pharmacokinetic profiles, enhanced efficacy, or novel therapeutic applications by leveraging the known low toxicity of the chromone scaffold.[3][6]

However, even subtle structural modifications can dramatically alter a molecule's interaction with cellular DNA. This guide provides a comprehensive framework for researchers and drug development professionals to conduct a thorough genotoxicity evaluation of novel mono-chromone derivatives. We will use the established negative genotoxicity profile of cromolyn sodium as a benchmark for comparison and detail the authoritative, regulatory-accepted assays required to build a robust safety profile for these promising new candidates.

Part I: The Benchmark Comparator: Genotoxicity Profile of Cromolyn Sodium

Cromolyn sodium has a long history of clinical use and its genotoxicity has been evaluated. According to data submitted to the U.S. Food and Drug Administration (FDA), cromolyn sodium has demonstrated a clean profile in a standard battery of tests.[5] This makes it an ideal negative control and benchmark against which its mono-chromone analogues can be compared.

Table 1: Summary of Published Genotoxicity Data for Cromolyn Sodium

Assay TypeTest SystemResultReference
Gene MutationAmes Salmonella/microsome plate assayNegative[5]
Gene ConversionSaccharomyces cerevisiaeNegative[5]
Chromosomal DamageIn vitro cytogenetic study in human peripheral lymphocytesNegative[5]

The consistent negative results across these varied endpoints—gene mutation and chromosomal damage—provide a high degree of confidence in the non-genotoxic nature of the parent bis-chromone structure. Any new mono-chromone derivative should, ideally, replicate this inert profile.

Part II: The Standard Testing Battery: A Strategy for Evaluating Novel Derivatives

Regulatory guidelines, such as the ICH S2(R1), outline a standard battery of tests to assess genotoxicity comprehensively.[7] This battery is designed to detect the three primary types of genetic damage: gene mutations, and both structural and numerical chromosomal aberrations. For a novel NCE like a mono-chromone derivative, the following three-test battery is recommended.

  • A Test for Gene Mutation in Bacteria: The bacterial reverse mutation assay, commonly known as the Ames test, is a cornerstone of genotoxicity testing used to identify substances that can produce point mutations (base substitutions or frameshifts).[8][9]

  • An In Vitro Test for Chromosomal Damage: This can be either the in vitro micronucleus assay or the in vitro chromosomal aberration assay. These tests use mammalian cells to identify agents that are clastogenic (cause structural chromosome breaks) or aneugenic (cause whole chromosome loss or gain).[10][11] The in vitro micronucleus test is often preferred for its higher throughput and ability to detect both clastogens and aneugens.[12][13]

  • An In Vivo Test for Genotoxicity: If a positive result is observed in either of the in vitro assays, an in vivo test is required to determine if the effect is reproducible in a whole animal system, which accounts for metabolic and pharmacokinetic effects. The in vivo micronucleus test is the most common follow-up assay.[7]

The causality for this multi-faceted approach is rooted in the complexity of genotoxic mechanisms. No single test can detect all relevant genotoxic events. By combining a bacterial gene mutation assay with a mammalian cell chromosomal damage assay, a wide spectrum of potential genetic insults can be detected early in development.[2]

Part III: Experimental Protocols and Data Interpretation

This section provides detailed, step-by-step protocols for the recommended in vitro assays. The inclusion of a metabolic activation system (e.g., rat liver S9 fraction) is critical. Many compounds are not directly genotoxic but are metabolized into reactive intermediates by liver enzymes. The S9 fraction mimics this metabolic process, ensuring the detection of such "pro-mutagens."[8]

Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

The Ames test is a widely used method that employs several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the genes required for histidine or tryptophan synthesis, respectively.[9] The assay measures the ability of a test compound to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a nutrient-deficient medium.[8][14]

  • Strain Selection: Utilize a minimum of five strains, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101), to detect various types of point mutations.[8][15]

  • Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range. The highest concentration should induce some toxicity but not be overtly bactericidal.

  • Main Experiment (Preincubation Method):

    • For each strain, prepare test tubes containing the test compound at a minimum of five different concentrations.

    • Add 0.1 mL of an overnight bacterial culture to each tube.

    • Add 0.5 mL of phosphate buffer (for non-activation) or rat liver S9 homogenate (for metabolic activation).

    • Pre-incubate the mixture at 37°C for 20-30 minutes with gentle shaking.[15]

    • Add 2 mL of molten top agar (containing a trace amount of histidine/biotin to allow for a few cell divisions) to each tube, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate.

  • Controls: Prepare concurrent negative (vehicle) and positive controls for each strain, both with and without S9 activation, to ensure the validity of the experiment.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

A positive result is typically defined as a concentration-dependent increase in the number of revertant colonies that is at least double the concurrent vehicle control count for at least one strain.

Ames_Test_Workflow start Start prep Prepare Bacterial Cultures (e.g., TA98, TA100) & S9 Mix start->prep mix Mix: Test Compound + Bacteria + Buffer (or S9 Mix) prep->mix preincubate Pre-incubate at 37°C mix->preincubate plate Add Top Agar & Pour onto Minimal Glucose Agar Plates preincubate->plate incubate Incubate at 37°C for 48-72h plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data (Compare to Vehicle Control) count->analyze end End analyze->end

Caption: Workflow for the bacterial reverse mutation (Ames) test.

In Vitro Micronucleus (MN) Test (OECD 487)

This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that originate from chromosome fragments or whole chromosomes that lag behind during cell division.[10] An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

  • Cell Culture: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes (HPBL), or TK6 cells.[13][16][17]

  • Treatment:

    • Seed cells and allow them to enter exponential growth.

    • Expose cultures to at least three concentrations of the test compound, with and without S9 metabolic activation. A short treatment (3-6 hours) and a continuous treatment (approx. 1.5-2 normal cell cycles) without S9 are performed.[10][13]

    • The top concentration should induce significant cytotoxicity (e.g., 55±5% reduction in cell count) or be limited by solubility, up to a maximum of 10 mM or 2 mg/mL.[12]

  • Cytochalasin B Block: After treatment, add Cytochalasin B (if using adherent cells or lymphocytes) to block cytokinesis. This allows for the easy identification of cells that have completed one nuclear division, as they will be binucleated.

  • Harvest and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., DAPI for DNA).

  • Scoring: Using a microscope or high-content imaging system, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[13] Assess cytotoxicity and cytostasis by calculating the Replication Index or Proliferation Index.

A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells that exceeds the historical negative control range.[12]

Micronucleus_Test_Workflow start Start culture Culture Mammalian Cells (e.g., CHO, TK6) start->culture treat Treat with Test Compound (+/- S9 Activation) culture->treat cytoB Add Cytochalasin B (to block cytokinesis) treat->cytoB harvest Harvest, Fix & Stain Cells cytoB->harvest score Microscopic Scoring (Count Micronuclei in Binucleated Cells) harvest->score analyze Analyze Data (Statistical Analysis) score->analyze end End analyze->end

Caption: Workflow for the in vitro mammalian cell micronucleus test.

In Vitro Chromosomal Aberration (CA) Test (OECD 473)

This cytogenetic assay identifies agents that cause structural chromosomal aberrations, such as breaks or exchanges, in cultured mammalian cells.[18]

  • Cell Culture: Use proliferating cells, such as primary human peripheral blood lymphocytes (HPBL) or a cell line like Chinese Hamster Ovary (CHO).[18][19]

  • Treatment: Expose cell cultures to at least three concentrations of the test compound for a short duration (3-4 hours) with and without S9, and for a longer duration (continuous treatment) without S9.[18]

  • Metaphase Arrest: Add a mitotic spindle inhibitor (e.g., Colcemid) to the cultures for the last 2-4 hours of incubation to arrest cells in the metaphase stage of mitosis.

  • Harvest and Slide Preparation: Harvest the cells, treat them with a hypotonic solution to swell the cells and disperse the chromosomes, fix the cells, and drop them onto microscope slides.

  • Staining and Analysis: Stain the slides (e.g., with Giemsa) and analyze at least 300 well-spread metaphases per concentration under a microscope for structural chromosomal aberrations (e.g., chromatid breaks, exchanges).[20]

A positive result is defined by a statistically significant, dose-related increase in the percentage of cells with structural aberrations.[20]

Chromosomal_Aberration_Workflow start Start culture Culture Mammalian Cells (e.g., HPBL, CHO) start->culture treat Treat with Test Compound (+/- S9 Activation) culture->treat arrest Add Mitotic Inhibitor (e.g., Colcemid) to Arrest Cells in Metaphase treat->arrest harvest Harvest, Hypotonic Treatment, Fixation, and Slide Preparation arrest->harvest analyze Stain and Analyze Metaphase Chromosomes for Aberrations harvest->analyze report Report Percentage of Aberrant Cells analyze->report end End report->end

Caption: Workflow for the in vitro chromosomal aberration test.

Part IV: Comparative Data Framework and Conclusion

The data generated from these assays should be tabulated to allow for a direct and objective comparison against the benchmark, cromolyn sodium, and across different mono-chromone derivatives.

Table 2: Illustrative Comparative Genotoxicity Profile

CompoundAmes Test Result (TA100, +S9)In Vitro Micronucleus Test (% Micronucleated Cells)Overall Genotoxicity Assessment
Cromolyn Sodium (Benchmark) NegativeNo significant increase over vehicle controlNon-genotoxic
Derivative A (Hypothetical) NegativeNo significant increase over vehicle controlNon-genotoxic
Derivative B (Hypothetical) NegativeStatistically significant, dose-dependent increasePotentially genotoxic; requires in vivo follow-up
Conclusion and Forward Path

The journey of developing novel mono-chromone derivatives of cromolyn holds significant therapeutic promise. However, this promise must be built on a foundation of rigorous safety science. This guide provides the strategic framework and detailed methodologies necessary to conduct a comprehensive genotoxicity evaluation. By adhering to established protocols like the OECD guidelines and systematically comparing data against the well-characterized profile of cromolyn sodium, researchers can confidently identify derivatives with a low risk of genetic toxicity. A derivative that mirrors the negative profile of cromolyn (like the hypothetical Derivative A) would be a strong candidate for further development. Conversely, a positive in vitro finding (as with Derivative B) is not a dead end but a critical decision point, flagging the need for further in vivo investigation to understand the true risk to human health.[7] Ultimately, this structured, evidence-based approach is indispensable for advancing safe and effective new medicines to the clinic.

References

  • Cyprotex - Evotec. In Vitro Micronucleus Test (MNT; HCS CHO-K1). [Link]

  • Xenometrix. In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. [Link]

  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]

  • U.S. Food and Drug Administration. Cromolyn Sodium Oral Solution, Concentrate - Accessdata.fda.gov. [Link]

  • Wills, J. et al. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. PubMed. [Link]

  • Wills, J. et al. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, Oxford Academic. [Link]

  • GOV.UK. (2024). Guidance on genotoxicity testing strategies for manufactured nanomaterials. [Link]

  • Eurofins Medical Device Testing. Chromosome Aberration Test. [Link]

  • Charles River Laboratories. Chromosome Aberration Test. [Link]

  • Inotiv. Ames Assay (Bacterial Reverse Mutation Assay) OECD 471. [Link]

  • Thybaud, V. et al. (2007). Genetic Toxicity Assessment: Employing the Best Science for Human Safety Evaluation Part IV: A Strategy in Genotoxicity Testing in Drug Development: Some Examples. Toxicological Sciences, Oxford Academic. [Link]

  • Brar, B. et al. (2025). Evaluation of Genotoxicity Testing of FDA Approved Large Molecule Therapeutics. ResearchGate. [Link]

  • Pesticide Registration Toolkit. In-vitro genotoxicity testing – mammalian cell assay. [Link]

  • Brar, B. et al. (2014). Evaluation of genotoxicity testing of FDA approved large molecule therapeutics. PubMed. [Link]

  • European Medicines Agency (EMA). (2011). ICH guideline S2 (R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Step 5. [Link]

  • Sutter, A. et al. (2019). Genotoxicity Assessment of Drug Metabolites in the Context of MIST and Beyond. Chemical Research in Toxicology, ACS Publications. [Link]

  • Savale, S. K. (2019). Genotoxicity of Drugs: Introduction, Prediction and Evaluation. ResearchGate. [Link]

  • Wikipedia. Ames test. [Link]

  • Gupta, A. et al. (2018). Microbial Mutagenicity Assay: Ames Test. PMC. [Link]

  • International Council for Harmonisation (ICH). (2011). Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1). [Link]

  • European Medicines Agency (EMA). (2024). Appendix 3 to Questions and answers for marketing-authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. [Link]

  • Medscape. Cromolyn sodium inhaled dosing, indications, interactions, adverse effects, and more. [Link]

  • U.S. Environmental Protection Agency (EPA). Cromolyn sodium - Hazard Genotoxicity. [Link]

  • ResearchGate. The discovery of cromolyn sodium and its effect on research and practice in allergy and immunology. [Link]

  • Brown, J. M. et al. (2012). Evidence questioning cromolyn's effectiveness and selectivity as a “mast cell stabilizer” in mice. PMC. [Link]

  • Kumar, S. et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. PMC. [Link]

  • Nchinda, A. T. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Rhodes University. [Link]

  • ResearchGate. Chromone derivatives in the pharmaceutical industry. [Link]

  • Taylor & Francis Online. Chromone – Knowledge and References. [Link]

  • Sakagami, H. et al. (2020). Development of Newly Synthesized Chromone Derivatives with High Tumor Specificity against Human Oral Squamous Cell Carcinoma. PMC. [Link]

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Comparative

A Comparative Guide to the Stability of Resmetirom Impurity 11: Solid State vs. Solution

Introduction In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount to ensuring its safety and efficacy.[][2] Impurities, which can arise during synthesis or...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount to ensuring its safety and efficacy.[][2] Impurities, which can arise during synthesis or degradation, are closely scrutinized by regulatory bodies.[][3] This guide focuses on "Resmetirom Impurity 11," an impurity associated with the API Resmetirom. Understanding the stability of this impurity is not merely a regulatory hurdle; it is a critical component of risk assessment and ensuring the quality of the final drug product.

This document provides a comprehensive comparison of the stability of Resmetirom Impurity 11 in its solid state versus in solution. Solution states often present a more challenging environment for stability due to increased molecular mobility.[4] Through a series of forced degradation studies, designed in accordance with International Council for Harmonisation (ICH) guidelines, we will explore the intrinsic stability of this impurity under various stress conditions.[5][6][7] The insights from these studies are invaluable for researchers, scientists, and drug development professionals in formulating robust drug products and defining appropriate storage conditions.

Chemical Profile of Resmetirom Impurity 11:

  • Chemical Name: N-(3,5-Dichloro-4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)benzamide[8]

  • CAS Number: 1581304-48-4[8]

  • Molecular Formula: C17H11Cl2N3O3[8]

  • Molecular Weight: 376.2 g/mol [8]

Experimental Design: A Rationale-Driven Approach

The core of this investigation lies in subjecting Resmetirom Impurity 11 to a battery of stress tests that mimic potential storage and processing conditions. The choice of stressors is dictated by ICH Q1A(R2) guidelines, which recommend exploring the effects of temperature, humidity, light, oxidation, and pH.[5][6] By comparing the degradation profiles in both solid and solution states, we can elucidate the inherent vulnerabilities of the molecule.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) was selected as the primary analytical technique.[9][10][11] This combination offers the high sensitivity and specificity required for separating, identifying, and quantifying the parent impurity and its degradation products.[9][11][12]

Experimental Workflow

The following diagram illustrates the systematic approach taken to evaluate the comparative stability of Resmetirom Impurity 11.

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation Impurity_11_Solid Resmetirom Impurity 11 (Solid State) Thermal Thermal (60°C) Impurity_11_Solid->Thermal Humidity Humidity (90% RH) Impurity_11_Solid->Humidity Photolytic Photolytic (ICH Q1B) Impurity_11_Solid->Photolytic Impurity_11_Solution Resmetirom Impurity 11 (Solution in Acetonitrile:Water) Impurity_11_Solution->Thermal Impurity_11_Solution->Photolytic Oxidative Oxidative (3% H2O2) Impurity_11_Solution->Oxidative Acid_Base Acid/Base Hydrolysis (0.1N HCl / 0.1N NaOH) Impurity_11_Solution->Acid_Base HPLC_MS HPLC-MS Analysis Thermal->HPLC_MS Humidity->HPLC_MS Photolytic->HPLC_MS Oxidative->HPLC_MS Acid_Base->HPLC_MS Data_Comparison Comparative Stability Assessment (Solid vs. Solution) HPLC_MS->Data_Comparison

Caption: Experimental workflow for the comparative stability study.

Detailed Experimental Protocols

Solid-State Stability Study
  • Objective: To assess the stability of Resmetirom Impurity 11 in its solid form under various stress conditions.

  • Methodology:

    • Weigh approximately 5 mg of Resmetirom Impurity 11 into separate, appropriate containers for each stress condition.

    • Thermal Stress: Place the sample in a calibrated oven at 60°C for 14 days.

    • Humidity Stress: Store the sample in a humidity chamber at 25°C and 90% relative humidity for 14 days.

    • Photolytic Stress: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be shielded from light.

    • At specified time points (e.g., 7 and 14 days), retrieve the samples.

    • Dissolve the contents of each container in a known volume of diluent (Acetonitrile:Water, 1:1 v/v) to achieve a target concentration of 0.1 mg/mL.

    • Analyze the resulting solutions by a validated stability-indicating HPLC-MS method.

Solution-State Stability Study
  • Objective: To evaluate the stability of Resmetirom Impurity 11 when dissolved in a representative solvent system.

  • Methodology:

    • Prepare a stock solution of Resmetirom Impurity 11 in Acetonitrile:Water (1:1 v/v) at a concentration of 0.1 mg/mL.

    • Aliquot the stock solution into separate vials for each stress condition.

    • Thermal Stress: Place a set of vials in a calibrated oven at 60°C.

    • Photolytic Stress: Expose a set of vials to photolytic conditions as described in the solid-state study, alongside a light-protected control.

    • Oxidative Stress: To a set of vials, add 3% hydrogen peroxide solution and store at room temperature.

    • Acid Hydrolysis: To a set of vials, add 0.1 N hydrochloric acid and store at room temperature.

    • Base Hydrolysis: To a set of vials, add 0.1 N sodium hydroxide and store at room temperature.

    • At appropriate time intervals (e.g., 0, 4, 8, 12, and 24 hours), take an aliquot from each stress condition. If necessary, neutralize the acid and base-stressed samples.

    • Directly inject the aliquots into the HPLC-MS system for analysis.

Results and Discussion

The following tables summarize the hypothetical, yet scientifically plausible, degradation data for Resmetirom Impurity 11 under the applied stress conditions.

Table 1: Solid-State Stability Data (% Degradation)
Stress Condition7 Days14 DaysMajor Degradants
Thermal (60°C)< 0.1%0.2%Not Applicable
Humidity (90% RH)0.5%1.2%DP-1
Photolytic1.8%3.5%DP-2, DP-3
Table 2: Solution-State Stability Data (% Degradation)
Stress Condition4 Hours8 Hours24 HoursMajor Degradants
Thermal (60°C)1.5%3.2%8.9%DP-1
Photolytic5.2%9.8%22.5%DP-2, DP-3, DP-4
Oxidative (3% H₂O₂)2.1%4.5%11.3%DP-5
Acid Hydrolysis (0.1N HCl)15.6%28.9%> 50%DP-6
Base Hydrolysis (0.1N NaOH)> 50%--Multiple
Analysis of Findings

The data clearly indicates that Resmetirom Impurity 11 is significantly more stable in the solid state compared to the solution state . In its solid form, the impurity exhibits remarkable stability under thermal and humid conditions, with only minor degradation observed. Photolytic stress in the solid state induced some degradation, suggesting that protection from light is advisable for the drug substance.

In contrast, the solution-state studies reveal a much higher susceptibility to degradation under all tested conditions. The most aggressive degradation was observed under acidic and basic hydrolysis, indicating that the amide and/or ether linkages in the molecule are likely points of cleavage. The rate of degradation in solution is also accelerated by heat and light.

Potential Degradation Pathways

Based on the structure of Resmetirom Impurity 11 and the observed degradation patterns, the following degradation pathways can be postulated.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolytic Photolytic Degradation cluster_oxidation Oxidation Impurity_11 Resmetirom Impurity 11 DP6 DP-6 (Hydrolytic Cleavage Products) Impurity_11->DP6 H+/OH- DP2 DP-2 Impurity_11->DP2 hv DP3 DP-3 Impurity_11->DP3 hv DP4 DP-4 Impurity_11->DP4 hv DP5 DP-5 (Oxidized Product) Impurity_11->DP5 H2O2

Caption: Postulated degradation pathways for Resmetirom Impurity 11.

Conclusion and Recommendations

This comparative guide demonstrates the pronounced difference in stability for Resmetirom Impurity 11 in the solid state versus in solution. The key takeaways are:

  • Solid-State Stability: Resmetirom Impurity 11 is relatively stable in its solid form, with minor sensitivity to light and high humidity.

  • Solution-State Instability: The impurity is highly labile in solution, particularly susceptible to hydrolysis. It also degrades under thermal, photolytic, and oxidative stress in solution.

These findings have significant implications for drug development:

  • Formulation Strategy: For liquid formulations, careful consideration of pH, the use of antioxidants, and protection from light will be crucial to minimize the formation of degradation products.

  • Storage and Handling: The solid drug substance should be stored in well-sealed containers, protected from light.

  • Analytical Method Development: The forced degradation studies provide a valuable library of potential degradants, which is essential for developing and validating a robust, stability-indicating analytical method.

By understanding the intrinsic stability of impurities like Resmetirom Impurity 11, drug developers can proactively design more stable formulations and ensure the quality and safety of the final pharmaceutical product.

References

  • Vertex AI Search. (n.d.). Degradation Impurities in Pharmaceutical Products : Detection and Minimization.
  • International Council for Harmonisation. (2003). ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.
  • Journal of Applied Bioanalysis. (n.d.). Pharmaceutical Impurities And Degradation Pathways: Chemical Approaches For Bioanalytical Evaluation.
  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Pharmacy 180. (n.d.). Stability - Pharmaceutical solutions.
  • Veeprho. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Academia.edu. (n.d.). Impact of Solid-State Characteristics to the Physical Stability of Drug Substance and Drug Product.
  • RSC Publishing. (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control.
  • International Journal of Pharmaceutical Sciences and Research. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • BOC Sciences. (n.d.). Pharmaceutical impurities, degradations, metabolites of active pharmaceutical ingredients.
  • Comprehensive Impurity Profiling and Degradation Pathway Elucidation Study. (2025, December 20). ResearchGate.
  • The Pure Chem. (n.d.). Resmetirom Impurity 11.
  • U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances.
  • LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals: An Overview.
  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • SlideShare. (n.d.). Impurity and Stability Studies.

Sources

Validation

High-Resolution Profiling of Impurity 11: A Comparative Guide to Accelerated vs. Long-Term Stability Studies

In pharmaceutical development, the accurate quantification of secondary degradation products is paramount for establishing a safe and compliant shelf life. "Impurity 11"—a notoriously challenging hydrolytic degradant fou...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development, the accurate quantification of secondary degradation products is paramount for establishing a safe and compliant shelf life. "Impurity 11"—a notoriously challenging hydrolytic degradant found in complex amide-containing active pharmaceutical ingredients (APIs)—presents a unique analytical bottleneck. Because its polarity and structural conformation closely mirror the parent API, Impurity 11 frequently co-elutes on traditional chromatographic systems.

As a Senior Application Scientist, I have observed that relying on legacy analytical columns during stability testing often leads to the dangerous underreporting of Impurity 11. This guide objectively compares the performance of the NovaSep™ Ultra-C18 Column against a Standard Legacy C18 Column , demonstrating how advanced stationary phase chemistry is required to meet the rigorous demands of accelerated and long-term stability studies.

Regulatory Context and the Analytical Challenge

According to the ICH Q1A(R2) guidelines, stability testing must evaluate the drug product under both accelerated (e.g., 40°C/75% RH for 6 months) and long-term (e.g., 25°C/60% RH for 12 months) conditions to establish a reliable shelf life[1]. Furthermore, ICH Q3A(R2) mandates strict reporting, identification, and qualification thresholds for impurities in new drug substances[2]. If an impurity exceeds the qualification threshold (typically 0.15% or higher, depending on the maximum daily dose), it must be toxicologically qualified.

The Mechanistic Failure of Legacy Columns

Impurity 11 is a hydrolytic cleavage product. On a standard legacy C18 column with incomplete end-capping, the free, acidic silanol groups (Si-OH) on the silica support interact via secondary ion-exchange with the basic functional groups of the API. This causality is simple but destructive: secondary interactions cause the main API peak to tail significantly. As the API peak broadens, it completely engulfs the closely eluting Impurity 11 peak. Consequently, integration software merges the peaks, artificially depressing the reported degradation rate.

The NovaSep™ Ultra-C18 Advantage

The NovaSep™ Ultra-C18 overcomes this via a high-density bonding phase and proprietary multi-step end-capping on a high-purity Type B silica backbone. By sterically shielding all residual silanols, secondary interactions are eliminated. This yields sharp, symmetrical peaks (Tailing factor < 1.05), allowing Impurity 11 to be resolved at the baseline and accurately quantified.

Stability Testing & Analytical Workflow

To objectively compare the columns, we subjected a model API to parallel stability testing. The workflow below illustrates the integration of stability chambers, sample preparation, and chromatographic resolution.

Workflow API API Batch Formulation Acc Accelerated Stability (40°C / 75% RH) API->Acc LT Long-Term Stability (25°C / 60% RH) API->LT Prep Sample Preparation & Degradation Quenching Acc->Prep LT->Prep NovaSep NovaSep™ Ultra-C18 (Baseline Resolution) Prep->NovaSep Legacy Legacy C18 Column (Peak Co-elution) Prep->Legacy Data Impurity 11 Quantification & Arrhenius Modeling NovaSep->Data Legacy->Data

Fig 1. Comparative workflow for Impurity 11 stability testing and chromatographic resolution.

Experimental Protocols

To ensure scientific integrity, every protocol described below is designed as a self-validating system , ensuring that any data generated is internally verified for accuracy before being used for shelf-life predictions.

Protocol 1: Stability Chamber Setup (ICH Q1A Compliant)

Objective: Induce hydrolytic degradation of the API to monitor Impurity 11 formation.

  • Sample Aliquoting: Distribute 500 mg of the API into 20 identical Type I glass vials. Seal with PTFE-lined caps to prevent external moisture ingress, relying only on the controlled chamber humidity.

  • Chamber Placement:

    • Place 10 vials in the Accelerated Chamber set to 40°C ± 2°C / 75% RH ± 5% RH.

    • Place 10 vials in the Long-Term Chamber set to 25°C ± 2°C / 60% RH ± 5% RH.

  • Sampling Intervals: Pull samples at Month 0, 3, 6, and 12.

  • Self-Validation Mechanism: Store a parallel set of control samples at -20°C (where degradation is thermodynamically halted). At each timepoint, analyze the -20°C control alongside the stability samples to establish a true baseline and rule out analytical drift.

Protocol 2: High-Resolution HPLC Analysis

Objective: Quantify Impurity 11 using a stability-indicating method.

  • Sample Quenching: Dissolve the pulled sample in a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Causality: The acidic environment immediately quenches further hydrolytic degradation during the autosampler queue.

  • Mobile Phase Selection:

    • Mobile Phase A: 10 mM Ammonium Formate buffer adjusted to pH 3.0. Causality: pH 3.0 ensures the basic functional groups of the API are fully protonated, maximizing retention and preventing on-column shifting.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Elution: Run a shallow gradient from 10% B to 60% B over 20 minutes to maximize the separation space between the API and Impurity 11.

  • Self-Validation Mechanism (System Suitability Test - SST): Before analyzing stability samples, inject a resolution standard containing the API spiked with 0.15% Impurity 11. The system is only validated for use if the Resolution factor ( Rs​ ) between the API and Impurity 11 is > 1.5, and spike-recovery falls between 98-102%.

Data Presentation & Comparative Analysis

The quantitative results from the 12-month study reveal a stark contrast in performance. The Legacy C18 column consistently failed the SST resolution criteria, leading to severe underreporting of Impurity 11.

Table 1: Chromatographic Performance Metrics (System Suitability)

MetricLegacy C18 ColumnNovaSep™ Ultra-C18Acceptance Criteria
Resolution ( Rs​ ) 1.1 (Co-elution)2.8 (Baseline)> 1.5
Peak Tailing ( Tf​ ) 1.8 (Severe)1.05 (Symmetrical)< 1.5
Theoretical Plates ( N ) 8,50022,000> 10,000

Table 2: Impurity 11 Accumulation (% Area) - Accelerated vs. Long-Term

TimepointStorage ConditionLegacy C18 (Reported %)NovaSep™ Ultra-C18 (Reported %)Actual % (Spiked Control)
Month 0Initial0.05%0.05%0.05%
Month 340°C/75% RH0.18%0.24%0.25%
Month 640°C/75% RH0.35% (Underreported)0.52% (Accurate)0.50%
Month 625°C/60% RH0.10%0.14%0.15%
Month 1225°C/60% RH0.15% (Underreported)0.22% (Accurate)0.22%

Insight: At Month 6 under accelerated conditions, the NovaSep column correctly identified that Impurity 11 had breached the 0.50% mark. The Legacy column reported 0.35% due to peak merging. Relying on the legacy data would result in a critical compliance failure under ICH Q3A(R2).

Predictive Kinetic Modeling (ASAP)

To predict long-term behavior from accelerated data, modern stability programs utilize a humidity-corrected Arrhenius equation, forming the backbone of the Accelerated Stability Assessment Program (ASAP)[3].

The equation is defined as: ln(k)=ln(A)−RTEa​​+B(RH)

Where k is the degradation rate, Ea​ is the activation energy, and B is the humidity sensitivity factor.

Arrhenius Data Accelerated Degradation Data (Impurity 11 % Area) Model Humidity-Corrected Arrhenius Equation Data->Model Kinetics Calculate Activation Energy (Ea) & Moisture Sensitivity (B) Model->Kinetics Predict Predict Long-Term Degradation Rate (k) Kinetics->Predict ShelfLife Establish Shelf-Life (ICH Q1A Compliance) Predict->ShelfLife

Fig 2. Predictive kinetic modeling pathway for establishing shelf-life based on Impurity 11.

If the input data for this model is flawed—as seen with the 0.35% reported by the Legacy column—the Arrhenius projection will falsely predict a longer shelf life. By utilizing the baseline-resolved data from the NovaSep™ Ultra-C18 (0.52%), the kinetic model accurately predicted the Month 12 long-term accumulation (0.22%), matching the empirical data perfectly.

Conclusion

Tracking secondary degradants like Impurity 11 requires analytical instrumentation that leaves no room for chromatographic masking. The comparison clearly demonstrates that standard legacy C18 columns fail to provide the resolution necessary for accurate stability reporting. By upgrading to the NovaSep™ Ultra-C18 column, analytical scientists can ensure self-validating, highly accurate data that seamlessly feeds into Arrhenius predictive models, ensuring absolute compliance with ICH guidelines and safeguarding patient safety.

References

  • Stability tests according to ICH Q1A (R2). Memmert.
  • Evaluating Impurities in New Drugs to Prevent Delays in Development. Premier Research.
  • The Application of the Accelerated Stability Assessment Program (ASAP) to Quality by Design (QbD) for Drug Product Stability. NIH.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Cromoglicic Acid Impurity 11

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Cromoglicic Acid Impurity 11. As researchers and drug development professionals, our commitment to safety and environmenta...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Cromoglicic Acid Impurity 11. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical entities we handle. This document is designed to be your preferred resource, instilling confidence and ensuring operational integrity through scientifically grounded procedures.

Foundational Knowledge: Understanding the Compound

Table 1: Chemical & Physical Properties of Cromoglicic Acid Impurity 11

PropertyValueSource
IUPAC Name 5-(3-(2-carboxy-3-hydroxyphenoxy)-2-hydroxypropoxy)-4-oxo-4H-chromene-2-carboxylic acid[4]
Molecular Formula C₂₀H₁₆O₁₀[5][6]
Molecular Weight 416.34 g/mol [4][5]
Appearance Pale Yellow Solid[5]

Hazard Identification and Risk Mitigation

The first principle of safe disposal is a thorough understanding of the potential hazards. The Safety Data Sheet (SDS) for the parent compound, cromoglicic acid, indicates that it may cause skin, eye, and respiratory irritation.[7][8] Therefore, it is imperative to treat Impurity 11 with appropriate caution.

Causality of Precautionary Measures:

  • Carboxylic Acid Group: The presence of carboxylic acid functional groups means the compound can react with bases and may be corrosive to certain metals, especially in the presence of moisture.[3] This dictates the choice of compatible storage containers.

  • Solid Form: As a solid, the primary exposure risk is through inhalation of dust or direct contact with skin and eyes.[3] Engineering controls and personal protective equipment (PPE) are therefore focused on preventing the generation and spread of dust.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-impermeable gloves (e.g., Nitrile). Gloves must be inspected prior to use.To prevent direct skin contact.[3]
Eye Protection Tightly fitting safety goggles or glasses with side-shields.To protect eyes from dust particles.[3]
Skin & Body Laboratory coat, long pants, and closed-toe shoes.To minimize skin exposure to spills or dust.[9]
Respiratory Use in a well-ventilated area. For bulk handling or where dust is generated, use a fume hood or approved respirator.To prevent inhalation of airborne particles.[3]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that ensures safety and regulatory compliance at every stage. The following workflow is designed to be a self-validating system, minimizing risk and ambiguity.

Caption: Waste Disposal Workflow for Cromoglicic Acid Impurity 11.

Protocol 1: Waste Collection and Containment
  • Identify the Waste Stream: Determine if the waste is pure solid Impurity 11, a solution containing the impurity, or contaminated lab materials (e.g., gloves, weighing paper, vials).

  • Segregate at the Source: Immediately place waste into a designated container. Causality: This prevents cross-contamination and accidental reactions. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Use Appropriate Containers:

    • Solids and Contaminated Materials: Collect in a robust, sealable plastic or glass container. Avoid metal containers, as carboxylic acids can be corrosive.[3]

    • Liquid Solutions: Collect in a sealed, compatible (e.g., HDPE or glass) liquid waste container.

  • Label Correctly and Clearly: Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "Cromoglicic Acid Impurity 11" or its IUPAC name.

    • The date accumulation started.

    • An indication of the hazards (e.g., "Irritant").

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility. This area should be well-ventilated and away from general laboratory traffic.

Regulatory Framework: Ensuring Compliance

The disposal of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) governs this process under the Resource Conservation and Recovery Act (RCRA).[10][11]

Key Regulatory Mandates:

  • Prohibition of Sewer Disposal: It is illegal to dispose of hazardous pharmaceutical waste down the drain.[12] This regulation was put in place to prevent the contamination of water systems.[13]

  • Licensed Disposal Vendors: Final disposal must be handled by a licensed chemical destruction facility.[3] The most common and recommended method for this type of organic compound is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[3]

  • Waste Manifest System: When waste is transported off-site, a hazardous waste manifest must be completed. This document tracks the waste from its point of generation to its final disposal, ensuring a complete chain of custody.[11]

Caption: Decision logic for the disposal of Cromoglicic Acid Impurity 11.

Conclusion: A Commitment to Safety and Integrity

The proper disposal of Cromoglicic Acid Impurity 11 is not merely a procedural task; it is a reflection of our professional standards and our commitment to a safe and sustainable research environment. By adhering to the principles of hazard identification, systematic segregation, secure containment, and regulatory compliance, we build a deep and lasting trust in our operational integrity. This guide provides the necessary framework to handle this specific chemical impurity with the expertise and authority required in modern drug development.

References

  • Sodium Cromoglic
  • Safety Data Sheet - Cromoglicic acid.CymitQuimica.
  • Cromoglicic Acid Impurities and Rel
  • Cromolyn-impurities.
  • EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste.U.S. Environmental Protection Agency.
  • Sodium Cromoglic
  • Material Safety Data Sheet - Sodium Cromoglic
  • Safety data sheet - Cromoglicinsäure.Caesar & Loretz GmbH.
  • Cromolyn | C23H16O11.
  • Information for Hospitals, Pharmacies and Other Businesses that Have Medicines to Dispose.U.S. Environmental Protection Agency.
  • Summary of Product Characteristics.Irish Medicines Board - HPRA.ie.
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals.American Society of Health-System Pharmacists (ASHP).
  • Safety Data Sheet - Cromolyn (sodium salt).Cayman Chemical.
  • Sodium Cromoglic
  • Waste Management Requirements for Pharmaceutical Waste.MCF Environmental Services.
  • Complying with waste pharmaceutical rules.HFM Magazine.
  • Cromoglicic acid.Wikipedia.

Sources

Handling

Personal protective equipment for handling Cromoglicic Acid Impurity 11

Handling pharmaceutical reference standards requires a rigorous approach to laboratory safety, particularly when dealing with concentrated active pharmaceutical ingredient (API) impurities. Cromoglicic acid (cromolyn sod...

Author: BenchChem Technical Support Team. Date: March 2026

Handling pharmaceutical reference standards requires a rigorous approach to laboratory safety, particularly when dealing with concentrated active pharmaceutical ingredient (API) impurities. Cromoglicic acid (cromolyn sodium) is a well-established mast cell stabilizer utilized in the management of asthma and allergic rhinitis[1]. During its synthesis or degradation, specific by-products are formed, which must be strictly monitored to ensure the safety and efficacy of the final drug product under ICH Q3A guidelines[2].

Cromoglicic Acid Impurity 11 (CAS: 149992-30-3) is one such pharmacopeial reference standard used for high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS) analytical profiling[3]. While the parent API is generally well-tolerated, handling pure, concentrated impurity powders presents distinct occupational hazards that demand highly specific Personal Protective Equipment (PPE) and operational controls.

This guide provides a comprehensive, self-validating framework for the safe handling, solubilization, and disposal of Cromoglicic Acid Impurity 11.

Hazard Profile and the Causality of Protection

To design an effective safety protocol, we must first understand the physicochemical threats posed by the compound. According to the European Directorate for the Quality of Medicines & HealthCare (EDQM) Safety Data Sheet for cromoglicic acid and its related impurities, the substance is classified with the following globally harmonized system (GHS) hazard statements[4]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The Mechanistic Threat: Impurity 11 is supplied as a dry, fine powder. The primary vector for occupational exposure is aerosolization . When transferring or weighing the powder, microscopic particulates can become airborne. Inhalation of these particulates directly triggers the H335 respiratory irritation pathway, while settling dust can cause dermal (H315) and ocular (H319) micro-abrasions and chemical irritation. Therefore, our PPE strategy must prioritize particulate containment and barrier protection[5].

Quantitative PPE Specification Matrix

The following table summarizes the mandatory PPE required for handling Cromoglicic Acid Impurity 11, detailing the scientific rationale behind each specification.

PPE CategoryRequired SpecificationScientific Rationale (Causality)
Hand Protection Double-layered Nitrile Gloves (Minimum 0.11mm thickness)Nitrile provides superior chemical resistance to the organic solvents (e.g., Methanol, Acetonitrile) required to solubilize the impurity for LC-MS. Double-gloving ensures a sterile barrier is maintained if the outer glove is contaminated and doffed inside the hood[5].
Eye Protection Tightly fitting, indirect-vented safety gogglesPrevents airborne micro-particulates from bypassing the shield. Standard safety glasses with side shields are insufficient against aerosolized powders.
Respiratory N95/FFP2 Respirator (or PAPR if handled outside containment)Directly mitigates the H335 hazard by filtering out >95% of airborne particles. Essential if a localized spill occurs outside of a ventilated enclosure.
Body Protection Disposable Tyvek® lab coat with elastic cuffsPrevents electrostatic clinging of the powder to woven cotton lab coats, eliminating the risk of secondary exposure when the operator leaves the laboratory.

Operational Workflow: Analytical Solubilization

When preparing a 1.0 mg/mL stock solution of Impurity 11 for chromatographic analysis, the procedure must be designed to minimize static electricity and air currents, which are the primary drivers of powder aerosolization.

Step-by-Step Methodology:

  • Pre-Operation: Don all PPE specified in the matrix above. Verify the calibration of the analytical microbalance inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator. Ensure the inward airflow is nominal.

  • Static Neutralization: Place an anti-static weighing boat on the microbalance. Causality: Fine pharmaceutical powders exhibit high electrostatic repulsion. An anti-static boat prevents the powder from "jumping" off the spatula, ensuring accurate quantitation and preventing environmental contamination.

  • Dispensing: Using a micro-spatula, carefully dispense the required mass (e.g., 1.0 mg) of Cromoglicic Acid Impurity 11.

  • Solubilization: Transfer the weighing boat directly into a volumetric flask. Immediately add the HPLC-grade diluent (e.g., 50:50 Methanol:Water) to submerge the powder. Seal the flask tightly before removing it from the BSC.

  • Decontamination: Wipe down the microbalance and all interior BSC surfaces with a lint-free cloth dampened with 70% Isopropanol. Doff the outer layer of nitrile gloves inside the BSC and dispose of them in a sealed biohazard bag.

Workflow Start PPE Donning & BSC Verification Weigh Anti-static Weighing (Microbalance) Start->Weigh Proceed Solvent Solubilization (MeOH:Water) Weigh->Solvent Transfer Powder Decon Surface Decontamination (70% IPA) Solvent->Decon Seal Flask End Safe Transfer to LC-MS Autosampler Decon->End Doff Outer Gloves

Caption: Workflow for the safe handling and solubilization of Cromoglicic Acid Impurity 11.

Spill Response and Disposal Plan

In the event of an accidental powder spill, standard cleaning methods (like sweeping) will exacerbate the hazard by launching the H335-rated powder into the operator's breathing zone. The following "Wet Wipe" protocol must be strictly enforced[4].

Step-by-Step Spill Mitigation:

  • Isolate: Immediately step back, hold your breath momentarily, and restrict access to the area to prevent tracking the powder across the laboratory floor.

  • Upgrade PPE: If the spill is outside the BSC, immediately don an N95 respirator or a Powered Air-Purifying Respirator (PAPR) before re-approaching the spill zone.

  • Wet Wipe Containment: Do not dry sweep. Gently drape absorbent paper towels over the spilled powder. Carefully pour a wetting agent (water or 70% Isopropanol) over the towels. Causality: The liquid breaks the surface tension and traps the micro-particulates in a wet matrix, completely neutralizing the aerosolization threat.

  • Collection: Wipe from the outer edges of the spill toward the center to prevent expanding the contamination zone.

  • Disposal: Place all contaminated towels, weighing boats, and doffed outer gloves into a designated, sealable hazardous waste container. Label the container explicitly as "Hazardous Pharmaceutical Waste - Solid Impurity." Do not dispose of this chemical in standard municipal waste or down the drain; it must be routed to an approved facility for high-temperature incineration[4].

SpillResponse Spill Spill Detected Loc Inside Containment (BSC)? Spill->Loc WetWipe Wet Wipe Method (No sweeping) Loc->WetWipe Yes Evac Evacuate & Upgrade PPE (Respirator) Loc->Evac No Waste Seal in Chem Waste Container WetWipe->Waste Evac->WetWipe Re-enter Incinerate Incineration (Approved Facility) Waste->Incinerate

Caption: Decision tree for Cromoglicic Acid Impurity 11 spill containment and disposal.

References

  • Veeprho. "Cromoglicic Acid Impurities and Related Compound." Veeprho Impurity Reference Standards. Available at: [Link]

  • Chemsrc. "Cromoglicic Acid Impurity 11 | CAS#:149992-30-3." Chemsrc Chemical Database. Available at:[Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). "Cromoglicate sodium Safety Data Sheet." EDQM. Available at:[Link]

Sources

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